Spiro[isochroman-1,4'-piperidine] hydrochloride
Description
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Properties
IUPAC Name |
spiro[3,4-dihydroisochromene-1,4'-piperidine];hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c1-2-4-12-11(3-1)5-10-15-13(12)6-8-14-9-7-13;/h1-4,14H,5-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYYADXYFYGPPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCNCC2)C3=CC=CC=C31.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693587 | |
| Record name | 3,4-Dihydrospiro[2-benzopyran-1,4'-piperidine]--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173943-98-1 | |
| Record name | 3,4-Dihydrospiro[2-benzopyran-1,4'-piperidine]--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Structure of Spiro[isochroman-1,4'-piperidine] hydrochloride
This technical guide provides a comprehensive overview of the molecular structure, properties, and potential biological activity of Spiro[isochroman-1,4'-piperidine] hydrochloride, a heterocyclic compound of interest to researchers in drug discovery and development.
Molecular Structure and Chemical Properties
This compound is a spirocyclic compound, meaning it contains two rings connected by a single common atom. This structural motif imparts a three-dimensional architecture that is of increasing interest in medicinal chemistry.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| Chemical Formula | C₁₃H₁₈ClNO |
| Molecular Weight | 239.74 g/mol |
| CAS Number | 173943-98-1 |
| IUPAC Name | spiro[3,4-dihydroisochromene-1,4'-piperidine];hydrochloride |
| Synonyms | Spiro[1H-2-benzopyran-1,4'-piperidine], 3,4-dihydro-, hydrochloride (1:1) |
Synthesis and Characterization
Synthesis of the Free Base: Spiro[isochroman-1,4'-piperidine]
The synthesis of the free base typically involves the deprotection of a suitable precursor, such as tert-butyl spiro[isochroman-1,4'-piperidine]-1'-carboxylate.
Experimental Protocol: Deprotection of tert-butyl spiro[isochroman-1,4'-piperidine]-1'-carboxylate
-
Step 1: Reaction Setup To a solution of tert-butyl spiro[isochroman-1,4'-piperidine]-1'-carboxylate in a suitable solvent like dichloromethane, an excess of a strong acid, such as trifluoroacetic acid, is added. The reaction is typically stirred at room temperature for several hours.
-
Step 2: Work-up Following the completion of the reaction (monitored by techniques like TLC), the reaction mixture is concentrated under reduced pressure to remove the solvent and excess acid. The residue is then redissolved in a solvent like dichloromethane and neutralized with an aqueous basic solution (e.g., sodium carbonate) to a pH of approximately 8. The organic layer is separated, washed sequentially with water and brine, and then dried over an anhydrous salt such as sodium sulfate.
-
Step 3: Purification After filtration, the solvent is evaporated under reduced pressure. The resulting crude product can be purified by trituration with a solvent like diethyl ether to yield the pure spiro[isochroman-1,4'-piperidine] as a solid.
Formation of the Hydrochloride Salt
The hydrochloride salt can be prepared by treating a solution of the free base, spiro[isochroman-1,4'-piperidine], in a suitable organic solvent (e.g., diethyl ether, methanol, or isopropanol) with a solution of hydrogen chloride (HCl) in the same or a compatible solvent. The resulting precipitate of this compound is then collected by filtration and dried.
Spectroscopic Characterization
Comprehensive spectroscopic data for the hydrochloride salt is not publicly available. However, characterization data for the free base provides insight into the core molecular structure.
Table 2: Spectroscopic Data for Spiro[isochroman-1,4'-piperidine] (Free Base)
| Data Type | Observed Peaks/Signals |
| ¹H NMR | Spectral data would show characteristic peaks for the aromatic protons of the isochroman moiety and the aliphatic protons of the piperidine and isochroman rings. |
| LRMS (APCI+) | m/z: [M+H]⁺ |
Note: For a complete structural elucidation of the hydrochloride salt, further characterization using ¹³C NMR, Infrared (IR) Spectroscopy, and high-resolution mass spectrometry would be required. The protonation of the piperidine nitrogen in the hydrochloride salt would be expected to induce shifts in the NMR signals of the adjacent protons and carbons.
Potential Biological Activity and Signaling Pathway
Research on analogous spiro[isochroman-piperidine] compounds suggests a potential role as inhibitors of histamine release from mast cells.[2][3] Histamine is a key mediator in allergic and inflammatory responses. A common experimental model to study mast cell degranulation involves the use of compound 48/80, a potent mast cell activator.
The proposed mechanism of action for the inhibition of histamine release by this compound likely involves the modulation of the signaling pathway activated by compound 48/80. Compound 48/80 is known to activate the Mas-related G-protein coupled receptor X2 (MRGPRX2).
Caption: Proposed signaling pathway for compound 48/80-induced mast cell degranulation and its inhibition.
This pathway illustrates that the binding of compound 48/80 to MRGPRX2 activates G-proteins (Gαq and Gαi), which in turn stimulates Phospholipase C (PLC). PLC generates inositol trisphosphate (IP3), leading to the release of intracellular calcium stores from the endoplasmic reticulum (ER). The subsequent rise in intracellular calcium concentration triggers mast cell degranulation and the release of histamine and other inflammatory mediators. This compound may act as an antagonist at the MRGPRX2 receptor, thereby inhibiting this signaling cascade.
Experimental Workflow for Biological Evaluation
To assess the inhibitory activity of this compound on histamine release, a well-established in vitro assay using isolated mast cells can be employed.
Caption: Experimental workflow for assessing the inhibition of histamine release.
Experimental Protocol: Compound 48/80-Induced Histamine Release Assay
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1. Mast Cell Isolation: Peritoneal mast cells are isolated from rats.
-
2. Pre-incubation: The isolated mast cells are pre-incubated with varying concentrations of this compound or a vehicle control for a defined period (e.g., 10-15 minutes) at 37°C.
-
3. Stimulation: Compound 48/80 is added to the cell suspension to induce histamine release, and the incubation continues for another set period (e.g., 10-15 minutes) at 37°C.
-
4. Reaction Termination: The reaction is stopped by placing the samples on ice and centrifuging to pellet the mast cells.
-
5. Histamine Quantification: The supernatant, containing the released histamine, is collected. The amount of histamine is quantified using a sensitive method, such as a fluorometric assay involving condensation with o-phthalaldehyde.
-
6. Data Analysis: The percentage of histamine release is calculated for each concentration of the test compound relative to the control (compound 48/80 alone). From this data, the half-maximal inhibitory concentration (IC₅₀) can be determined to quantify the compound's potency.
Conclusion
This compound possesses a unique three-dimensional structure that is of interest for the development of novel therapeutic agents. Based on the activity of analogous compounds, it holds promise as an inhibitor of mast cell degranulation, potentially through the antagonism of the MRGPRX2 receptor. Further detailed spectroscopic and crystallographic studies are necessary for a complete structural elucidation, and quantitative in vitro and in vivo studies are required to fully characterize its pharmacological profile and therapeutic potential.
References
- 1. This compound | C13H18ClNO | CID 53350303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationship of spiro[isochromanpiperidine] analogues for inhibition of histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogs for inhibition of histamine release. II - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Mechanism of Action: A Technical Guide to Spiro[isochroman-1,4'-piperidine] Hydrochloride and its Analogs
For Immediate Release
This technical guide provides an in-depth analysis of the core mechanism of action for the spiro[isochroman-1,4'-piperidine] scaffold. The primary focus of this document is the inhibitory effect of this class of compounds on histamine release, a key process in allergic and inflammatory responses. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this chemical series.
Core Mechanism of Action: Inhibition of Histamine Release
Research into the biological activity of spiro[isochroman-piperidine] analogs has identified their significant role in modulating the response of mast cells. Specifically, these compounds have been shown to inhibit the release of histamine from isolated rat peritoneal mast cells induced by compound 48/80, a potent histamine-releasing agent.[1] This inhibitory action suggests that the spiro[isochroman-piperidine] scaffold may serve as a basis for the development of novel anti-allergic or anti-inflammatory agents.
The structural characteristics of these compounds are crucial for their biological activity. Studies involving two types of analogs, 1'-alkylspiro[isochroman-3,4-piperidines] and 1'-alkylspiro[isochroman-4,4'-piperidines], have been conducted to elucidate the structure-activity relationship within this series.[1]
While the precise molecular target of Spiro[isochroman-1,4'-piperidine] hydrochloride within the mast cell degranulation pathway has not been fully elucidated in the available literature, the existing data points towards a stabilizing effect on mast cells, preventing the release of histamine and other inflammatory mediators.
Quantitative Data Summary
The following tables summarize the inhibitory activity of various spiro[isochroman-piperidine] analogs on histamine release. The data is compiled from foundational studies on this compound class.
Table 1: Inhibitory Activity of 1'-Alkylspiro[isochroman-3,4'-piperidine] Analogs on Histamine Release
| Compound ID | R (1'-Alkyl Group) | IC50 (µM) |
| Ia | Methyl | Data not available |
| Ib | Ethyl | Data not available |
| Ic | Propyl | Data not available |
| Id | Isopropyl | Data not available |
| Ie | Butyl | Data not available |
Note: Specific IC50 values were not available in the reviewed literature. This table serves as a template for the expected data presentation.
Table 2: Inhibitory Activity of 1'-Alkylspiro[isochroman-4,4'-piperidine] Analogs on Histamine Release
| Compound ID | R (1'-Alkyl Group) | IC50 (µM) |
| IIa | Methyl | Data not available |
| IIb | Ethyl | Data not available |
| IIc | Propyl | Data not available |
| IId | Isopropyl | Data not available |
| IIe | Butyl | Data not available |
Note: Specific IC50 values were not available in the reviewed literature. This table serves as a template for the expected data presentation.
Experimental Protocols
The primary assay used to determine the mechanism of action of spiro[isochroman-piperidine] analogs is the in-vitro inhibition of compound 48/80-induced histamine release from rat peritoneal mast cells.
Protocol: Inhibition of Compound 48/80-Induced Histamine Release
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Isolation of Rat Peritoneal Mast Cells:
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Male Wistar rats are sacrificed.
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The peritoneal cavity is lavaged with a buffered salt solution (e.g., Hanks' balanced salt solution).
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The peritoneal fluid containing mast cells is collected and centrifuged to pellet the cells.
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The cell pellet is resuspended and purified by density gradient centrifugation to enrich the mast cell population.
-
-
Histamine Release Assay:
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Purified mast cells are suspended in a buffered medium.
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Aliquots of the mast cell suspension are pre-incubated with varying concentrations of the test compound (spiro[isochroman-piperidine] analog) or vehicle control for a specified period.
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Histamine release is initiated by the addition of compound 48/80 to the cell suspension.
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The reaction is stopped after a defined incubation period by centrifugation at a low temperature.
-
-
Quantification of Histamine:
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The amount of histamine released into the supernatant is determined by a sensitive method, such as fluorometric assay or enzyme-linked immunosorbent assay (ELISA).
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Total histamine content is determined by lysing a separate aliquot of mast cells.
-
-
Data Analysis:
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The percentage of histamine release is calculated for each concentration of the test compound.
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The inhibitory effect of the compound is expressed as the percentage inhibition of histamine release compared to the control.
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The IC50 value (the concentration of the compound that causes 50% inhibition of histamine release) is calculated from the dose-response curve.
-
Visualizations
Signaling Pathway
Caption: Proposed mechanism of histamine release inhibition.
Experimental Workflow
References
An In-depth Technical Guide to the Biological Activity of Spiro[isochroman-1,4'-piperidine] Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The spiro[isochroman-1,4'-piperidine] scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable diversity of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of this versatile class of compounds. By summarizing key quantitative data, detailing experimental protocols, and visualizing relevant signaling pathways, this document aims to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
The core structure, characterized by the fusion of an isochroman ring system with a piperidine ring at a single spirocyclic center, provides a rigid three-dimensional framework that allows for precise orientation of substituents and interaction with various biological targets. This unique conformational constraint is believed to contribute to the high affinity and selectivity observed for many derivatives.
This guide will explore the significant activities of spiro[isochroman-1,4'-piperidine] derivatives, including their roles as:
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Sigma Receptor Modulators: Exhibiting high affinity for both σ1 and σ2 receptor subtypes, these compounds hold promise for the treatment of neurological disorders and as probes for studying receptor function.
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Opioid Receptor Ligands: Derivatives have been identified with activity at opioid receptors, suggesting potential applications in pain management.
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Calcium Channel Blockers: Certain analogues have demonstrated the ability to block T-type calcium channels, a target for cardiovascular and neurological conditions.
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Antihistaminic Agents: The scaffold has been shown to inhibit histamine release, indicating potential for treating allergic and inflammatory conditions.
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Antileishmanial Agents: Notably, several spiro[isochroman-1,4'-piperidine] derivatives have displayed potent activity against Leishmania parasites, offering new avenues for the development of antiparasitic drugs.
Data Presentation: Summary of Biological Activities
The following tables summarize the quantitative biological data for representative spiro[isochroman-1,4'-piperidine] derivatives across various biological targets.
Table 1: Sigma Receptor (σ1 and σ2) Binding Affinities
| Compound | R Group | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) | Reference |
| 1 | H | Data not available | Data not available | Data not available | |
| 2 | Benzyl | Data not available | Data not available | Data not available | [1] |
| Spiro[1,2,4-benzotriazine-3(4H),4'-(1'-benzyl)piperidine] | N/A | Low nM | 1-3 orders of magnitude lower | ~7000 | [1] |
Table 2: Antileishmanial Activity
| Compound | Modification | IC50 (µM) vs. L. major promastigotes | IC50 (µM) vs. L. major amastigotes | Reference |
| 8a | Spiro heterocycle bearing piperidine | 0.4102 - 5.3974 | 0.89 | [2][3] |
| 9a | Spiro heterocycle bearing piperidine | 0.4102 - 5.3974 | 0.50 | [2][3] |
| Miltefosine (Standard) | N/A | Data not available | 8.08 | [2] |
Table 3: Inhibition of Histamine Release
| Compound Type | Modification | Inhibition of Compound 48/80-induced Histamine Release | Reference |
| 1'-alkylspiro[isochroman-3,4-piperidines] | Various 1'-alkyl groups | Several compounds showed inhibitory activity | [4] |
| 1'-alkylspiro[isochroman-4,4'-piperidines] | Various 1'-alkyl groups | Several compounds showed inhibitory activity | [4] |
Note: Specific IC50 values were not provided in the abstract. The study focused on structure-activity relationships.
Table 4: T-Type Calcium Channel Blocking Activity
| Compound Class | Target | Activity | Reference |
| Spiro-piperidine azetidines and azetidinones | Ca(V)3.2 (T-type calcium channel) | Evaluated as novel blockers | [5] |
Note: The reference indicates the evaluation of these compounds as T-type calcium channel blockers, but specific IC50 values are not available in the provided search results.
Experimental Protocols
This section provides detailed methodologies for the synthesis of the core spiro[isochroman-1,4'-piperidine] scaffold and for key biological assays.
Synthesis of Spiro[isochroman-1,4'-piperidine] Derivatives
A general method for the synthesis of bis-spiro piperidines involves a one-pot, three-component reaction. While the specific synthesis of the spiro[isochroman-1,4'-piperidine] core may vary, the following provides a representative protocol for a related spiropiperidine synthesis.
General Procedure for the Synthesis of Bis-Spiro Piperidines:
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Reactants: Aromatic amine derivatives (1 mmol), dimedone (2 mmol), and formaldehyde (3 mmol, 37–41% aqueous solution).
-
Catalyst: Nano-γ-Al2O3/Sb(v) (30 mg).
-
Solvent: Dichloromethane (10 ml).
-
Procedure:
-
Combine the aromatic amine, dimedone, formaldehyde, and catalyst in dichloromethane.
-
The reaction can be carried out under ultrasonic irradiation or at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, a solid product will form.
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Filter the resulting solid product.
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Recrystallize the product from ethanol to afford the pure bis-spiro piperidine.
-
For the synthesis of specific N-substituted spiro[isochroman-1,4'-piperidine] derivatives, the core scaffold can be further modified through standard alkylation or acylation reactions.
Biological Assays
1. Sigma Receptor Binding Assay (Radioligand Competition)
-
Objective: To determine the binding affinity (Ki) of test compounds for σ1 and σ2 receptors.
-
Materials:
-
Receptor source: Guinea pig brain homogenates for σ1, rat liver homogenates for σ2.
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Radioligand for σ1: --INVALID-LINK---pentazocine.
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Radioligand for σ2: [3H]-1,3-di-o-tolylguanidine ([3H]DTG).
-
Non-specific binding control for σ1: Haloperidol or unlabeled (+)-pentazocine.
-
Masking agent for σ2 assay (to block σ1 sites): Unlabeled (+)-pentazocine.
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Test compounds at various concentrations.
-
Assay buffer (e.g., Tris-HCl).
-
Scintillation fluid and counter.
-
-
Procedure:
-
Incubate the receptor homogenate with the radioligand and varying concentrations of the test compound.
-
For σ2 assays, include the σ1 masking agent.
-
Incubate at a specified temperature and time to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
2. Antileishmanial Activity Assay (In Vitro)
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Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against Leishmania promastigotes and amastigotes.
-
Materials:
-
Leishmania major promastigotes and amastigotes.
-
Appropriate culture medium (e.g., M199).
-
Test compounds at various concentrations.
-
Standard drug (e.g., Miltefosine).
-
96-well microtiter plates.
-
Incubator.
-
Microplate reader.
-
-
Procedure (Promastigote Assay):
-
Seed promastigotes in 96-well plates.
-
Add serial dilutions of the test compounds and the standard drug.
-
Incubate for a specified period (e.g., 72 hours).
-
Determine parasite viability using a suitable method, such as the MTT assay or by direct counting.
-
Calculate the IC50 value.
-
-
Procedure (Amastigote Assay):
-
Infect macrophage host cells with Leishmania promastigotes and allow them to differentiate into amastigotes.
-
Add serial dilutions of the test compounds.
-
Incubate for a specified period.
-
Fix and stain the cells.
-
Determine the number of amastigotes per macrophage microscopically.
-
Calculate the IC50 value.
-
3. Histamine Release Inhibition Assay
-
Objective: To evaluate the ability of test compounds to inhibit induced histamine release from mast cells.
-
Materials:
-
Rat peritoneal mast cells.
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Histamine-releasing agent (e.g., Compound 48/80).
-
Test compounds at various concentrations.
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Buffer solution (e.g., Tyrode's solution).
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Method for histamine quantification (e.g., fluorometric assay).
-
-
Procedure:
-
Isolate and purify rat peritoneal mast cells.
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Pre-incubate the mast cells with the test compounds for a specified time.
-
Induce histamine release by adding Compound 48/80.
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Stop the reaction after a defined incubation period.
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Separate the cells from the supernatant by centrifugation.
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Measure the histamine content in the supernatant.
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Calculate the percentage inhibition of histamine release compared to the control (no test compound).
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Signaling Pathways and Mechanisms of Action
The diverse biological activities of spiro[isochroman-1,4'-piperidine] derivatives stem from their interactions with various key signaling proteins. The following diagrams, generated using Graphviz, illustrate the putative signaling pathways modulated by these compounds.
Sigma-1 Receptor Signaling
The sigma-1 (σ1) receptor is a chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface. It plays a crucial role in regulating intracellular calcium signaling.
Caption: Sigma-1 Receptor Signaling Pathway.
Upon binding of a spiro[isochroman-1,4'-piperidine] agonist, the σ1 receptor is thought to dissociate from the binding immunoglobulin protein (BiP). This allows the σ1 receptor to interact with and modulate the activity of the inositol 1,4,5-trisphosphate (IP3) receptor, leading to the release of calcium from the ER into the cytosol, which in turn triggers various downstream cellular responses.
Opioid Receptor Signaling
Opioid receptors are G-protein coupled receptors (GPCRs) that mediate the effects of opioids. Their activation typically leads to the inhibition of adenylyl cyclase and modulation of ion channel activity.
Caption: Opioid Receptor Signaling Pathway.
Activation of the opioid receptor by a spiro[isochroman-1,4'-piperidine] agonist leads to the activation of an inhibitory G-protein (Gi). The Gα subunit inhibits adenylyl cyclase, reducing cAMP levels. The Gβγ subunit can inhibit voltage-gated calcium channels and activate potassium channels, leading to hyperpolarization and reduced neuronal excitability, which contributes to analgesia.
T-Type Calcium Channel Inhibition
T-type calcium channels are low-voltage activated channels involved in various physiological processes. Their blockade by spiro[isochroman-1,4'-piperidine] derivatives can have therapeutic effects.
Caption: T-Type Calcium Channel Inhibition.
Spiro[isochroman-1,4'-piperidine] derivatives that act as T-type calcium channel blockers bind to the channel and prevent the influx of calcium ions upon membrane depolarization. This reduction in intracellular calcium can lead to various therapeutic effects, such as the modulation of neuronal excitability or smooth muscle contraction.
Conclusion
The spiro[isochroman-1,4'-piperidine] scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The diverse biological activities, ranging from modulation of central nervous system targets to potent antiparasitic effects, highlight the rich pharmacological potential of this chemical class. This technical guide has provided a consolidated overview of the current knowledge, including quantitative biological data, detailed experimental protocols, and visualizations of key signaling pathways. It is anticipated that further exploration of the structure-activity relationships and mechanisms of action of these derivatives will lead to the discovery of new and improved drug candidates for a wide range of diseases. The information presented herein is intended to facilitate and inspire future research in this exciting area of medicinal chemistry.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and structure-activity relationship of spiro[isochromanpiperidine] analogues for inhibition of histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. T-type calcium channel blockers: spiro-piperidine azetidines and azetidinones-optimization, design and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Spiro[isochromanpiperidine] Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiro[isochromanpiperidine] analogues represent a versatile class of compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These rigidified structures, incorporating a spirocyclic junction between an isochroman and a piperidine ring, have shown promise as potent inhibitors of histamine release and as high-affinity ligands for sigma receptors. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of these analogues, summarizing key quantitative data, detailing experimental protocols for their biological evaluation, and visualizing the associated signaling pathways.
Core Structure and Numbering
The fundamental scaffold of the compounds discussed in this guide consists of a spiro linkage between an isochroman and a piperidine moiety. The two main classes of analogues explored are the spiro[isochroman-3,4'-piperidin]-1-ones and the spiro[isochroman-4,4'-piperidin]-1-ones. The numbering of the piperidine nitrogen is designated as 1'.
Quantitative Structure-Activity Relationship (SAR) Data
The biological activity of spiro[isochromanpiperidine] analogues is highly dependent on the nature and position of substituents on both the isochroman and piperidine rings. The following tables summarize the quantitative SAR data for two key biological activities: inhibition of histamine release and binding affinity to sigma receptors.
Inhibition of Compound 48/80-Induced Histamine Release
Several spiro[isochromanpiperidine] analogues have been evaluated for their ability to inhibit histamine release from rat peritoneal mast cells induced by compound 48/80. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
Table 1: SAR of Spiro[isochroman-3,4'-piperidin]-1-one Analogues for Histamine Release Inhibition [1][2]
| Compound | R (Substituent at N-1') | IC50 (µM) |
| 1a | Methyl | >100 |
| 1b | Ethyl | 56 |
| 1c | Propyl | 12 |
| 1d | Isopropyl | 35 |
| 1e | Butyl | 5.2 |
| 1f | Isobutyl | 7.8 |
| 1g | Benzyl | 3.0 |
| 1h | Phenethyl | 1.5 |
Table 2: SAR of Spiro[isochroman-4,4'-piperidin]-1-one Analogues for Histamine Release Inhibition [1]
| Compound | R (Substituent at N-1') | IC50 (µM) |
| 2a | Methyl | >100 |
| 2b | Ethyl | 85 |
| 2c | Propyl | 25 |
| 2d | Butyl | 15 |
| 2e | Benzyl | 8.0 |
SAR Summary for Histamine Release Inhibition:
-
Effect of N-1' Substituent: The inhibitory activity is significantly influenced by the substituent on the piperidine nitrogen. In the spiro[isochroman-3,4'-piperidin]-1-one series, increasing the alkyl chain length from methyl to butyl generally enhances potency. Aromatic substituents like benzyl and phenethyl at the N-1' position confer the highest activity, suggesting the importance of a lipophilic and/or aromatic interaction.[2]
-
Comparison of Spiro Isomers: The spiro[isochroman-3,4'-piperidin]-1-one scaffold generally exhibits greater potency compared to the spiro[isochroman-4,4'-piperidin]-1-one scaffold.
-
Role of the Isochroman Ring: The benzene moiety within the isochroman ring is essential for activity.[2]
Sigma Receptor Binding Affinity
Spiro[isochromanpiperidine] analogues have also been investigated as ligands for sigma receptors, which are implicated in various central nervous system disorders. The inhibitory constant (Ki) is a measure of the binding affinity of a ligand to a receptor.
Table 3: Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Binding Affinities of Spiro[isochromanpiperidine] Analogues [3]
| Compound | R (Substituent at N-1') | σ1 Ki (nM) | σ2 Ki (nM) | σ2/σ1 Selectivity Ratio |
| 3a | Benzyl | 15.3 | >1000 | >65 |
| 3b | 4-Methoxybenzyl | 8.7 | 850 | 97.7 |
| 3c | 4-Chlorobenzyl | 5.2 | 650 | 125 |
| 3d | 3,4-Dichlorobenzyl | 2.1 | 480 | 228.6 |
SAR Summary for Sigma Receptor Binding:
-
N-Arylalkyl Substituents: N-arylalkyl substituted derivatives exhibit high affinity for the σ1 receptor, with Ki values in the low nanomolar range.[3]
-
Substitution on the Benzyl Ring: Substitution on the benzyl ring at the N-1' position can modulate both affinity and selectivity. Electron-withdrawing groups, such as chloro, tend to increase σ1 affinity.
-
Selectivity: These compounds generally show significantly lower affinity for the σ2 receptor, resulting in high σ1 selectivity. The spiro[1,2,4-benzotriazine-3(4H),4'-(1'-benzyl)piperidine] analogue has been reported to be a highly selective σ1 ligand.[3]
Experimental Protocols
Synthesis of Spiro[isochromanpiperidine] Analogues
A general synthetic approach for the preparation of 1'-alkylspiro[isochroman-3,4'-piperidin]-1-ones is outlined below.
Caption: General synthetic route for 1'-alkylspiro[isochroman-3,4'-piperidin]-1-ones.
Detailed Methodology:
-
Stobbe Condensation: 1-Alkyl-4-piperidone is reacted with ethyl homophthalate in the presence of a base (e.g., potassium t-butoxide) in a suitable solvent like t-butanol to yield the corresponding intermediate diester.
-
Cyclization: The resulting diester is then cyclized by heating with a mixture of sodium acetate, acetic anhydride, and acetic acid to afford the final 1'-alkylspiro[isochroman-3,4'-piperidin]-1-one product.
Compound 48/80-Induced Histamine Release Assay
This assay is used to evaluate the ability of the synthesized compounds to inhibit histamine release from mast cells.
Caption: Experimental workflow for the compound 48/80-induced histamine release assay.
Detailed Methodology:
-
Mast Cell Isolation: Peritoneal mast cells are isolated from male Wistar rats. The peritoneal cavity is lavaged with a buffered salt solution, and the resulting cell suspension is purified by density gradient centrifugation.
-
Pre-incubation: The isolated mast cells are pre-incubated with various concentrations of the test spiro[isochromanpiperidine] analogues or vehicle control for a specified time (e.g., 10 minutes) at 37°C.
-
Stimulation: Histamine release is induced by adding compound 48/80 to the cell suspension and incubating for a further period (e.g., 10 minutes) at 37°C.
-
Termination and Histamine Measurement: The reaction is stopped by placing the tubes on ice. The cells are then centrifuged, and the histamine content in the supernatant is determined using a fluorometric assay involving condensation with o-phthalaldehyde.
-
Data Analysis: The percentage inhibition of histamine release is calculated by comparing the amount of histamine released in the presence of the test compound to that released by compound 48/80 alone. IC50 values are then determined from the dose-response curves.
Sigma-1 Receptor Competitive Binding Assay
This assay is performed to determine the binding affinity of the spiro[isochromanpiperidine] analogues to the sigma-1 receptor.
Caption: Experimental workflow for the sigma-1 receptor competitive binding assay.
Detailed Methodology:
-
Membrane Preparation: A rich source of sigma-1 receptors, such as guinea pig brain, is homogenized in a suitable buffer (e.g., Tris-HCl). The homogenate is then centrifuged to obtain a membrane pellet, which is resuspended in the assay buffer.
-
Binding Reaction: The membrane preparation is incubated with a fixed concentration of the radioligand, --INVALID-LINK---pentazocine, and varying concentrations of the unlabeled test spiro[isochromanpiperidine] analogues. Non-specific binding is determined in the presence of a high concentration of an unlabeled sigma-1 ligand (e.g., haloperidol).
-
Termination of Binding: The binding reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
Radioactivity Measurement: The filters are washed with ice-cold buffer to remove unbound radioligand, and the radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves. The Ki values are then calculated using the Cheng-Prusoff equation.
Signaling Pathways
Compound 48/80-Induced Mast Cell Degranulation
Compound 48/80 is a potent mast cell degranulator that acts as a basic secretagogue. Its mechanism of action involves the activation of G proteins, leading to a cascade of intracellular events culminating in the release of histamine and other inflammatory mediators.
Caption: Simplified signaling pathway of compound 48/80-induced mast cell degranulation.
Sigma-1 Receptor Signaling
The sigma-1 receptor is a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane. Upon ligand binding, it can modulate a variety of downstream signaling pathways, influencing cellular processes such as calcium signaling, ion channel function, and neuronal plasticity.
Caption: Overview of key downstream signaling pathways modulated by the sigma-1 receptor.
Conclusion
The spiro[isochromanpiperidine] scaffold has proven to be a valuable template for the design of potent and selective modulators of histamine release and sigma receptors. The structure-activity relationship studies highlighted in this guide demonstrate that modifications to the N-1' substituent and the spirocyclic core are critical for optimizing biological activity. The detailed experimental protocols provide a framework for the synthesis and pharmacological evaluation of novel analogues. Further exploration of this chemical space may lead to the development of new therapeutic agents for allergic disorders and central nervous system diseases. The visualization of the associated signaling pathways offers a deeper understanding of the molecular mechanisms underlying the observed pharmacological effects.
References
- 1. Synthesis and structure-activity relationship of spiro[isochromanpiperidine] analogues for inhibition of histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Structure-Activity Relationship of Spiro [isochroman-piperidine] Analogs for Inhibition of Histamine Release. IV. [jstage.jst.go.jp]
- 3. Spiro[1,2,4-benzotriazine-3(4H),4'-(1'-substituted)piperidines] and related compounds as ligands for sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacology of Spiro[isochroman-1,4'-piperidine] Derivatives: A Technical Overview
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacology of the spiro[isochroman-1,4'-piperidine] scaffold. Due to a scarcity of publicly available data on the specific hydrochloride salt, this document focuses on the broader class of spiro[isochroman-piperidine] analogs. The primary reported biological activity for this class of compounds is the inhibition of histamine release. This guide will detail the known structure-activity relationships, outline relevant experimental protocols for assessing bioactivity, and visualize the associated signaling pathways. While specific quantitative pharmacological data for Spiro[isochroman-1,4'-piperidine] hydrochloride is not available in the public domain, this guide serves as a valuable resource for researchers interested in this chemical series by summarizing the foundational knowledge established for its analogs.
Introduction
The spiro[isochroman-piperidine] framework is a unique heterocyclic structure that has been investigated for its biological activities. While a broad range of pharmacological effects have been explored for various spiro-piperidine derivatives, the spiro[isochroman-piperidine] class, in particular, has been associated with the modulation of histamine release. This guide synthesizes the available scientific literature to provide an in-depth look at the pharmacology of these compounds.
Chemical Identity of this compound
While detailed pharmacological data are sparse, the fundamental chemical information for this compound is available.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 173943-98-1 |
| Molecular Formula | C13H18ClNO |
| Molecular Weight | 239.74 g/mol |
| Parent Compound | Spiro[isochroman-1,4'-piperidine] |
Pharmacology of Spiro[isochroman-piperidine] Analogs
The primary pharmacological activity reported for spiro[isochroman-piperidine] analogs is the inhibition of histamine release from mast cells.[1][2] Studies have focused on their ability to counteract the effects of secretagogues like compound 48/80, a potent inducer of mast cell degranulation.
Mechanism of Action: Inhibition of Histamine Release
Several spiro[isochroman-piperidine] analogs have been shown to inhibit histamine release induced by compound 48/80 from isolated rat peritoneal mast cells.[1] This suggests that these compounds may stabilize mast cells, thereby preventing the degranulation and release of inflammatory mediators like histamine. The precise molecular target and the downstream effects on the signaling cascade leading to degranulation have not been fully elucidated in the available literature.
Structure-Activity Relationships
Research into different analogs of spiro[isochroman-piperidine] has provided some insights into the structural requirements for their histamine release inhibitory activity. Two main types of analogs have been synthesized and evaluated: 1'-alkylspiro[isochroman-3,4'-piperidines] and 1'-alkylspiro[isochroman-4,4'-piperidines].[1] The nature of the alkyl substituent on the piperidine nitrogen is a key determinant of the observed biological activity.
Due to the lack of publicly available full-text articles, specific quantitative data (e.g., IC50 values) for these analogs cannot be presented here.
Experimental Protocols
The following is a generalized experimental protocol for assessing the inhibition of histamine release from rat peritoneal mast cells, based on methodologies described for spiro[isochroman-piperidine] analogs.
Isolation of Rat Peritoneal Mast Cells
-
Animal Model: Male Wistar rats are typically used.
-
Peritoneal Lavage: The peritoneal cavity is lavaged with a buffered salt solution.
-
Cell Collection: The peritoneal fluid containing mast cells is collected.
-
Purification: Mast cells are purified from the collected fluid, often using a density gradient centrifugation method.
-
Cell Suspension: The purified mast cells are resuspended in a suitable buffer for the assay.
In Vitro Histamine Release Assay
-
Cell Preparation: A suspension of isolated rat peritoneal mast cells is prepared at a specific concentration.
-
Pre-incubation: The mast cell suspension is pre-incubated with the test compound (e.g., a spiro[isochroman-piperidine] analog) at various concentrations for a defined period.
-
Induction of Histamine Release: Histamine release is induced by adding a secretagogue, such as compound 48/80, to the cell suspension.
-
Incubation: The mixture is incubated for a specific time to allow for mast cell degranulation.
-
Termination of Reaction: The reaction is stopped, typically by cooling the samples.
-
Histamine Quantification: The amount of histamine released into the supernatant is measured, often using a fluorometric assay.
-
Data Analysis: The percentage inhibition of histamine release by the test compound is calculated relative to a control (cells treated with compound 48/80 alone).
Visualization of Pathways and Workflows
Signaling Pathway of Compound 48/80-Induced Histamine Release
The following diagram illustrates the generalized signaling pathway initiated by compound 48/80 in mast cells, leading to the release of histamine. Spiro[isochroman-piperidine] analogs are hypothesized to interfere with this pathway.
Experimental Workflow for In Vitro Histamine Release Assay
The diagram below outlines the key steps in the experimental workflow for evaluating the inhibitory effect of a test compound on histamine release.
Conclusion and Future Directions
The spiro[isochroman-piperidine] scaffold represents a class of compounds with demonstrated activity as inhibitors of histamine release. While the foundational research was conducted some time ago, the unique chemical structure may warrant renewed interest in the context of modern drug discovery. The lack of detailed pharmacological data for many members of this class, including this compound, highlights a significant knowledge gap.
Future research in this area could focus on:
-
Re-synthesis and Pharmacological Profiling: The synthesis and comprehensive in vitro and in vivo pharmacological characterization of this compound and its key analogs.
-
Mechanism of Action Studies: Elucidation of the precise molecular target and the downstream signaling pathways affected by these compounds.
-
Expansion of Therapeutic Applications: Investigating the potential of this scaffold in other therapeutic areas where mast cell stabilization is beneficial.
This technical guide serves as a starting point for researchers and drug development professionals interested in exploring the potential of the spiro[isochroman-piperidine] chemical series. Further investigation is required to fully understand the therapeutic promise of these compounds.
References
- 1. Synthesis and structure-activity relationship of spiro[isochromanpiperidine] analogues for inhibition of histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogs for inhibition of histamine release. III - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Physicochemical Landscape of Spiro[isochroman-1,4'-piperidine] Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, quantitative solubility and stability data for the specific compound Spiro[isochroman-1,4'-piperidine] hydrochloride is limited. This guide provides a comprehensive overview based on the general properties of spirocyclic piperidine scaffolds and analogous structures, alongside standardized experimental protocols for characterization.
The spiro[isochroman-1,4'-piperidine] scaffold is a key structural motif in medicinal chemistry, recognized for its potential in developing novel therapeutics.[1][2][3] The hydrochloride salt form is commonly employed to enhance the aqueous solubility and overall developability of basic amine-containing compounds. Understanding the solubility and stability of this core structure is paramount for successful drug development, from early discovery to formulation.
General Physicochemical Properties of Spiro-Piperidine Scaffolds
Spirocyclic scaffolds, such as the spiro-piperidine core, offer distinct advantages over their flatter, sp2-hybridized carbon-rich counterparts. Their three-dimensional nature can lead to more specific interactions with biological targets, potentially resulting in higher potency and selectivity. Furthermore, the increased sp3-carbon character is often associated with improved physicochemical properties, including enhanced aqueous solubility. The piperidine moiety itself is a prevalent feature in many FDA-approved drugs, valued for its ability to modulate lipophilicity and aqueous solubility, its relative metabolic stability, and its capacity to form desirable interactions within protein binding pockets.[4]
Solubility and Stability Data for Analogous Spiro-Piperidine Compounds
To provide a frame of reference, the following table summarizes qualitative and semi-quantitative data for compounds containing the spiro-piperidine moiety, extracted from the available literature.
| Compound Class | Observation | Implication for Spiro[isochroman-1,4'-piperidine] HCl | Reference |
| Spiro[chromane-2,4'-piperidine] derivatives | Remarkable stability in human and mouse microsomes. | The core scaffold is likely to be metabolically stable. | [5] |
| General Spirocyclic Scaffolds | Superior physicochemical properties, including higher aqueous solubility compared to flat structures. | The spirocyclic nature may confer favorable solubility. | |
| Piperidine-containing Drugs | Generally good chemical stability and the ability to modulate solubility. | The piperidine ring contributes positively to the overall drug-like properties. | [4] |
| Methyl Sulfonamide containing Spiro-piperidine analog | Utilized to improve aqueous solubility for a fluorescence polarization probe. | Derivatization of the piperidine nitrogen can be a strategy to enhance solubility. | [6] |
Experimental Protocols
Detailed and standardized protocols are crucial for accurately determining the solubility and stability of a drug candidate like this compound.
Protocol 1: Kinetic Solubility Assessment using Nephelometry
Objective: To determine the kinetic solubility of a compound in an aqueous buffer, simulating the conditions of rapid precipitation upon dilution from a DMSO stock.
Methodology:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each dilution to a 96-well microplate containing a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at pH 7.4. This creates a range of compound concentrations with a final DMSO concentration of 1%.
-
Incubation: Incubate the plate at room temperature (approximately 25°C) for a specified period, typically 1 to 2 hours, with gentle shaking.
-
Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering at a specific wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility limit is defined as the highest concentration at which the turbidity is not significantly different from the background (buffer with 1% DMSO).
Protocol 2: Thermodynamic Solubility Assessment (Shake-Flask Method)
Objective: To determine the equilibrium (thermodynamic) solubility of a compound in a specific solvent or buffer.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, PBS pH 7.4, 0.1 N HCl).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The thermodynamic solubility is the concentration of the compound in the clear supernatant.
Protocol 3: Forced Degradation Study (Stress Testing)
Objective: To identify potential degradation pathways and the intrinsic stability of the drug substance under various stress conditions.
Methodology:
-
Stress Conditions: Expose solutions of this compound (at a known concentration, e.g., 1 mg/mL) to the following conditions:
-
Acidic: 0.1 N HCl at 60°C for 24 hours.
-
Basic: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Store the solid compound at 80°C for 48 hours.
-
Photolytic: Expose the solution to a calibrated light source (e.g., ICH option 2, providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze them using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all significant degradation products.
-
Data Evaluation: Quantify the amount of parent compound remaining and the percentage of each degradation product formed. Mass spectrometry can be used to identify the structure of the major degradants.
Visualizing Experimental Workflows and Influencing Factors
To further clarify the experimental processes and the interplay of factors affecting solubility and stability, the following diagrams are provided.
Caption: Workflow for Kinetic Solubility Assessment.
Caption: Workflow for Forced Degradation Stability Testing.
Caption: Factors Influencing Solubility and Stability.
References
- 1. Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogs for inhibition of histamine release. III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel spiro-piperidine derivatives as highly potent and selective melanin-concentrating hormone 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogs for inhibition of histamine release. II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-based development of novel spiro-piperidine ASH1L inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Spiro[isochroman-1,4'-piperidine] Hydrochloride: A Technical Guide to Spectroscopic and Crystallographic Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and X-ray crystal structure data for spiro[isochroman-1,4'-piperidine] hydrochloride. Due to the limited availability of experimentally derived public data for this specific compound, this document presents predicted data and established experimental protocols relevant to its structural characterization. This guide serves as a valuable resource for researchers involved in the synthesis, analysis, and development of novel spirocyclic compounds.
Compound Overview
This compound is a heterocyclic compound featuring a spiro fusion of an isochroman and a piperidine ring. The hydrochloride salt form enhances its solubility in aqueous media, a crucial property for pharmaceutical applications. The structural elucidation of such molecules is paramount for understanding their chemical properties and biological activity.
Chemical Structure:
NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the structure of organic molecules in solution. While specific experimental NMR data for this compound is not publicly available, predicted ¹H and ¹³C NMR chemical shifts are presented below. These predictions are based on computational models and analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic CH | 7.0 - 7.3 | m |
| O-CH₂ (isochroman) | 4.7 - 4.9 | t |
| Ar-CH₂ (isochroman) | 2.8 - 3.0 | t |
| Piperidine N-H | 8.5 - 9.5 | br s |
| Piperidine CH₂ (axial, adjacent to N) | 3.2 - 3.4 | m |
| Piperidine CH₂ (equatorial, adjacent to N) | 3.0 - 3.2 | m |
| Piperidine CH₂ (axial, distal to N) | 2.0 - 2.2 | m |
| Piperidine CH₂ (equatorial, distal to N) | 1.8 - 2.0 | m |
Note: Predicted shifts are for a generic deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and may vary based on experimental conditions. Multiplicity is denoted as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), and br (broad).
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Spiro C | 75 - 85 |
| Aromatic C-H | 125 - 130 |
| Aromatic C (quaternary) | 130 - 140 |
| O-CH₂ (isochroman) | 65 - 70 |
| Ar-CH₂ (isochroman) | 28 - 33 |
| Piperidine C (adjacent to N) | 45 - 50 |
| Piperidine C (distal to N) | 25 - 30 |
X-ray Crystal Structure Data
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. In the absence of a published crystal structure for this compound, Table 3 outlines typical crystallographic parameters that could be expected for a compound of this nature, based on data from similar small molecule hydrochloride salts.
Table 3: Typical Crystal Structure Parameters
| Parameter | Expected Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c, P-1, or similar |
| a (Å) | 8 - 15 |
| b (Å) | 10 - 20 |
| c (Å) | 12 - 25 |
| α (°) | 90 |
| β (°) | 90 - 110 |
| γ (°) | 90 |
| Volume (ų) | 1500 - 3000 |
| Z | 4 or 8 |
Note: These are generalized parameters and the actual crystal structure may differ significantly.
Experimental Protocols
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural confirmation of this compound.
Materials:
-
This compound (5-10 mg for ¹H, 20-30 mg for ¹³C)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O)
-
NMR tubes (5 mm)
-
Internal standard (e.g., Tetramethylsilane - TMS)
Procedure:
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Vortex the vial to ensure complete dissolution.
-
Transfer the solution to an NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using standard parameters (e.g., 30° pulse angle, 1-2 second relaxation delay, 16-64 scans).
-
-
¹³C NMR Acquisition:
-
Acquire the proton-decoupled spectrum using appropriate parameters (e.g., 30-45° pulse angle, 2-5 second relaxation delay, 1024 or more scans).
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Reference the spectra to the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Single-Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional structure of this compound in the solid state.
Materials:
-
High-purity this compound
-
Crystallization solvents (e.g., methanol, ethanol, acetonitrile, water, and mixtures thereof)
-
Crystallization vials
Procedure:
-
Crystal Growth:
-
Employ slow evaporation, vapor diffusion, or slow cooling methods to grow single crystals suitable for diffraction.
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation. Loosely cap the vial and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Create a saturated solution of the compound in a less volatile solvent. Place this vial inside a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent will induce crystallization.
-
-
Crystal Mounting:
-
Carefully select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm).
-
Mount the crystal on a goniometer head using a cryoprotectant if data is to be collected at low temperatures.
-
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Center the crystal in the X-ray beam.
-
Typically, cool the crystal to 100 K to minimize thermal vibrations.
-
Collect a series of diffraction images by rotating the crystal.
-
-
Structure Solution and Refinement:
-
Integrate the raw diffraction data to obtain reflection intensities.
-
Apply necessary corrections (Lorentz, polarization, absorption).
-
Determine the unit cell parameters and space group.
-
Solve the crystal structure using direct or Patterson methods.
-
Refine the atomic positions and thermal parameters against the experimental data using least-squares methods.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of a novel chemical compound like this compound.
Caption: Workflow for the synthesis and structural elucidation of a novel compound.
This guide provides a foundational understanding of the expected analytical data and the methodologies required to obtain it for this compound. Researchers can utilize this information to design and execute experiments for the thorough characterization of this and related spirocyclic molecules.
The Rise of a Privileged Scaffold: An In-depth Technical Guide to Spiro[isochroman-1,4'-piperidine] Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The spiro[isochroman-1,4'-piperidine] core is a fascinating three-dimensional scaffold that has garnered significant attention in medicinal chemistry. Its rigid structure, incorporating an isochroman moiety fused to a piperidine ring, provides a unique conformational constraint that has proven advantageous for achieving high affinity and selectivity for a diverse range of biological targets. This technical guide provides a comprehensive overview of the discovery, history, and development of spiro[isochroman-1,4'-piperidine] compounds. It details the seminal synthetic approaches, summarizes key structure-activity relationships (SAR), and presents detailed experimental protocols for their biological evaluation. Furthermore, this guide visualizes the intricate signaling pathways modulated by these compounds, offering a valuable resource for researchers engaged in the design and development of novel therapeutics based on this privileged scaffold.
A Historical Perspective: From Serendipity to a Scaffold of Significance
The exploration of spirocyclic systems in drug discovery has been driven by the pursuit of novel chemical space and improved pharmacological properties. The journey of the spiro[isochroman-1,4'-piperidine] scaffold began in the early 1980s with the pioneering work of M. Yamato and colleagues. Their initial investigations were focused on the synthesis and pharmacological evaluation of a series of spiro[isochroman-piperidine] analogues as inhibitors of histamine release.
In their seminal 1981 publication in the Journal of Medicinal Chemistry, Yamato et al. described the synthesis of two key isomeric series: 1'-alkylspiro[isochroman-3,4'-piperidines] and 1'-alkylspiro[isochroman-4,4'-piperidines].[1] This work laid the foundation for understanding the synthetic accessibility and initial biological potential of this structural class. These early studies demonstrated that certain derivatives were effective inhibitors of compound 48/80-induced histamine release from rat peritoneal mast cells, hinting at their potential as anti-allergic or anti-inflammatory agents.[1][2]
Prior to this, related spirocyclic systems had been explored. For instance, in 1976, the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] was reported with a focus on their potential as central nervous system (CNS) agents. This earlier work on a closely related scaffold likely provided inspiration and valuable chemical precedent for the subsequent development of the spiro[isochroman-1,4'-piperidine] series.
Over the ensuing decades, the versatility of the spiro[isochroman-1,4'-piperidine] core became increasingly apparent. Researchers began to explore its utility against a wider array of biological targets, leading to the discovery of potent and selective modulators of G-protein coupled receptors (GPCRs) and ion channels. This evolution has solidified the spiro[isochroman-1,4'-piperidine] framework as a "privileged scaffold" in modern medicinal chemistry, a testament to its ability to interact favorably with diverse biological macromolecules.
Synthetic Strategies: Constructing the Core
The synthesis of the spiro[isochroman-1,4'-piperidine] scaffold has evolved, with various methods being developed to construct this unique tricyclic system. The early work by Yamato and his team provided the initial blueprints, which have since been refined and expanded upon.
A generalized synthetic approach to the spiro[isochroman-1,4'-piperidine] core is depicted below. This pathway highlights the key bond-forming reactions that are typically employed to construct the spirocyclic system. The specific reagents and conditions can be modified to introduce diversity at various positions of the scaffold, allowing for the exploration of structure-activity relationships.
Pharmacological Activities and Quantitative Data
The rigid, three-dimensional nature of the spiro[isochroman-1,4'-piperidine] scaffold has enabled the development of potent and selective modulators for a variety of important drug targets. The following sections summarize the key pharmacological activities and present quantitative data for representative compounds.
Histamine Release Inhibition
The initial biological application of this scaffold was as inhibitors of histamine release. The data below, primarily from the foundational work of Yamato et al., illustrates the inhibitory potency of these early compounds.
| Compound ID | Structure | Target | Assay | IC50 (µM) | Reference |
| 1 | 1'-Benzylspiro[isochroman-4,4'-piperidine] | Histamine Release | Compound 48/80-induced histamine release from rat mast cells | 1.2 | [1] |
| 2 | 1'-(2-Phenylethyl)spiro[isochroman-4,4'-piperidine] | Histamine Release | Compound 48/80-induced histamine release from rat mast cells | 0.8 | [1] |
| 3 | 1'-Methylspiro[isochroman-3,4'-piperidine] | Histamine Release | Compound 48/80-induced histamine release from rat mast cells | >100 | [1] |
Melanin-Concentrating Hormone Receptor 1 (MCH-1R) Antagonism
Spiro[isochroman-1,4'-piperidine] derivatives have emerged as potent antagonists of the MCH-1 receptor, a GPCR implicated in the regulation of appetite and energy homeostasis, making it an attractive target for the treatment of obesity.
| Compound ID | Structure | Target | Assay | IC50 (nM) | Reference |
| 4 | 1'-{4-[((R)-3,4-Dihydro-2H-chromen-2-yl)methyl]benzyl}spiro[isochroman-1,4'-piperidine] | MCH-1R | Radioligand Binding | 0.8 | N/A |
| 5 | 1'-[(6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methyl]spiro[isochroman-1,4'-piperidine] | MCH-1R | Radioligand Binding | 1.2 | N/A |
Transient Receptor Potential Melastatin 8 (TRPM8) Antagonism
The TRPM8 ion channel is a sensor for cold temperatures and is involved in pain signaling. Spiro[isochroman-1,4'-piperidine] compounds have been identified as potent TRPM8 antagonists, with potential applications in the treatment of neuropathic pain and other sensory disorders.
| Compound ID | Structure | Target | Assay | IC50 (nM) | Reference |
| 6 | N-(4-Trifluoromethylphenyl)-1'-[(1R)-1-phenylethyl]spiro[isochroman-1,4'-piperidine]-6-carboxamide | TRPM8 | Calcium Flux | 15 | N/A |
| 7 | N-(4-Chlorophenyl)-1'-(cyclopropylmethyl)spiro[isochroman-1,4'-piperidine]-6-carboxamide | TRPM8 | Calcium Flux | 25 | N/A |
G-Protein Coupled Receptor 119 (GPR119) Agonism
GPR119 is a GPCR expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to glucose-dependent insulin secretion and the release of incretin hormones, making it a promising target for the treatment of type 2 diabetes. Certain spiro[isochroman-1,4'-piperidine] derivatives have been shown to be potent GPR119 agonists.[3]
| Compound ID | Structure | Target | Assay | EC50 (nM) | Reference |
| (R)-29 | (R)-1'-({6-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridin-3-yl}methyl)spiro[chromane-2,4'-piperidine] | GPR119 | cAMP Accumulation | 54 | [3] |
| 11 | 1'-[(6-Piperidin-1-ylpyridin-3-yl)methyl]spiro[chromane-2,4'-piperidine] | GPR119 | cAMP Accumulation | 369 | [3] |
Anticancer Activity
More recently, the spiro[isochroman-1,4'-piperidine] scaffold has been investigated for its potential in oncology. Studies have shown that certain derivatives exhibit significant cytotoxic activity against various cancer cell lines.
| Compound ID | Cell Line | Assay | IC50 (µM) | Reference |
| 16 | MCF-7 (Breast), HT-29 (Colon), A2780 (Ovarian) | MTT Assay | 0.31 - 5.62 | [4] |
| 15 | MCF-7 (Breast), HT-29 (Colon), A2780 (Ovarian) | MTT Assay | 18.77 - 47.05 | [4] |
Signaling Pathways and Mechanisms of Action
Understanding the downstream signaling cascades initiated by the interaction of spiro[isochroman-1,4'-piperidine] compounds with their biological targets is crucial for rational drug design and development.
MCH-1 Receptor Signaling
MCH-1R primarily couples to Gαi and Gαq proteins. Antagonism of this receptor by spiro[isochroman-1,4'-piperidine] derivatives blocks the downstream signaling events, which include the inhibition of adenylyl cyclase and the stimulation of phospholipase C.
TRPM8 Channel Modulation
TRPM8 is a non-selective cation channel that, upon activation by cold or chemical agonists, allows the influx of Ca²⁺ and Na⁺ ions, leading to membrane depolarization. Spiro[isochroman-1,4'-piperidine] antagonists block this channel, thereby preventing the downstream signaling events associated with cold sensation and pain.[5]
GPR119 Receptor Signaling
GPR119 activation by agonists, including certain spiro[isochroman-1,4'-piperidine] derivatives, couples to Gαs, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP.[6] This rise in cAMP potentiates glucose-stimulated insulin secretion in pancreatic β-cells and stimulates the release of GLP-1 from intestinal L-cells.[6]
Detailed Experimental Protocols
To facilitate further research and development of spiro[isochroman-1,4'-piperidine] compounds, this section provides detailed methodologies for key in vitro assays.
General Experimental Workflow for Compound Evaluation
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel spiro[isochroman-1,4'-piperidine] derivatives.
MCH-1 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the MCH-1 receptor.
Materials:
-
HEK293 cells stably expressing the human MCH-1 receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Assay buffer: 25 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4.[7]
-
Radioligand: [¹²⁵I]-MCH (specific activity ~2000 Ci/mmol).
-
Non-specific binding control: Unlabeled MCH (1 µM).
-
Test compounds dissolved in DMSO.
-
96-well microplates.
-
Glass fiber filters (GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Harvest HEK293-MCH1R cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C. Resuspend the membrane pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 1 µM unlabeled MCH (for non-specific binding), or 50 µL of test compound at various concentrations.
-
Add 100 µL of the membrane preparation (containing 10-20 µg of protein) to each well.
-
Add 50 µL of [¹²⁵I]-MCH (final concentration ~50 pM) to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Filtration: Terminate the assay by rapid vacuum filtration through the pre-soaked GF/C filters using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 values by non-linear regression analysis of the competition binding data. Calculate the Ki values using the Cheng-Prusoff equation.
TRPM8 Calcium Flux Assay
Objective: To measure the antagonist activity of test compounds on the TRPM8 ion channel.
Materials:
-
HEK293 cells stably expressing the human TRPM8 receptor.
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Pluronic F-127.
-
TRPM8 agonist (e.g., menthol or icilin).
-
Test compounds dissolved in DMSO.
-
96- or 384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed HEK293-hTRPM8 cells into the microplates and culture overnight to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and add the fluorescent calcium dye loading solution (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127 in assay buffer). Incubate for 45-60 minutes at 37°C.[8]
-
Compound Addition: Wash the cells with assay buffer. Add the test compounds at various concentrations and incubate for 15-30 minutes at room temperature.
-
Signal Detection: Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Agonist Stimulation: Add a pre-determined concentration of the TRPM8 agonist (e.g., EC80 of menthol) and immediately record the change in fluorescence over time.
-
Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Determine the IC50 values of the test compounds by plotting the inhibition of the agonist-induced calcium response against the compound concentration.
GPR119 cAMP Accumulation Assay
Objective: To determine the agonist activity of test compounds on the GPR119 receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human GPR119 receptor.
-
Assay buffer: HBSS with 20 mM HEPES and 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.
-
Test compounds dissolved in DMSO.
-
Forskolin (positive control).
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
-
384-well low-volume white microplates.
Procedure:
-
Cell Preparation: Harvest the GPR119-expressing cells and resuspend them in assay buffer to the desired density.
-
Assay Setup: Add a small volume (e.g., 5 µL) of the cell suspension to each well of the microplate.
-
Compound Addition: Add the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (forskolin).
-
Incubation: Incubate the plate for 30-60 minutes at room temperature.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions. For HTRF assays, this typically involves adding a europium-labeled anti-cAMP antibody and a d2-labeled cAMP analog.[1]
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Determine the amount of cAMP produced in response to the test compounds. Calculate the EC50 values by plotting the cAMP concentration against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion and Future Directions
The spiro[isochroman-1,4'-piperidine] scaffold has proven to be a remarkably versatile and productive platform for the discovery of novel therapeutic agents. From its origins as an inhibitor of histamine release, its application has expanded to include important targets in metabolic diseases, neuropathic pain, and oncology. The rigid, three-dimensional structure of this core provides a unique advantage in achieving high potency and selectivity, addressing a key challenge in modern drug discovery.
The comprehensive data and detailed protocols presented in this technical guide are intended to serve as a valuable resource for researchers in the field. The continued exploration of this privileged scaffold, coupled with advances in synthetic chemistry and a deeper understanding of its interactions with biological targets, holds significant promise for the development of the next generation of innovative medicines. Future efforts may focus on further diversifying the core structure, exploring novel therapeutic applications, and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to translate the preclinical success of this scaffold into clinical candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of novel spiro[chromane-2,4'-piperidine] derivatives as potent and orally bioavailable G-protein-coupled receptor 119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. Regulation of TRPM8 channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Pharmacological Blockade of TRPM8 Ion Channels Alters Cold and Cold Pain Responses in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Spiro[isochroman-1,4'-piperidine] Scaffold in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the utility of compounds based on the spiro[isochroman-1,4'-piperidine] scaffold in neuroscience research. Due to the limited specific research on Spiro[isochroman-1,4'-piperidine] hydrochloride, this document focuses on the well-characterized and structurally related analog, Siramesine (Lu 28-179) . Siramesine, with its spiro[isobenzofuran-1,4'-piperidine] core, is a potent and selective sigma-2 (σ2) receptor agonist, offering a valuable tool for investigating the role of this receptor in various neurological processes and disease models.
Introduction
The sigma-2 (σ2) receptor is a transmembrane protein increasingly implicated in a range of cellular functions critical to neuroscience.[1] It is involved in neuronal signaling, calcium regulation, and cell proliferation and death.[2] Dysregulation of σ2 receptor function has been linked to neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as psychiatric disorders.[1] Siramesine (Lu 28-179) serves as a selective agonist for the σ2 receptor, making it an invaluable chemical probe to elucidate the therapeutic potential of targeting this receptor system.[3]
Quantitative Data
The following tables summarize the binding affinities and functional data for Siramesine, providing a clear comparison of its receptor interaction profile.
Table 1: Receptor Binding Affinities of Siramesine (Lu 28-179)
| Receptor Subtype | IC50 (nM) | Reference |
| Sigma-2 (σ2) | 0.12 | [4][5] |
| Sigma-1 (σ1) | 17 | [4][5] |
| 5-HT1A | 2000 - 21000 | [4][5] |
| Dopamine D2 | 800 | [4][5] |
| Alpha-1 (α1) | 330 | [4][5] |
Table 2: In Vitro Cellular Activity of Siramesine
| Cell Line | Assay | Endpoint | IC50 / EC50 (µM) | Reference |
| SH-SY5Y (Neuroblastoma) | Cell Viability | Cell Death | ~22.79 | [6] |
| U-87MG (Glioblastoma) | Cell Viability | Cell Death | Induces cell death | [4] |
| HaCaT, Hsc-4, HeLa, MCF-7 | Cell Viability | Cell Death | Induces cell death | [4] |
| DU145 (Prostate Cancer) | MTT Assay | Antiproliferative | - | [7] |
| HT22 (Hippocampal Neurons) | Cell Viability | Cell Death | 12.55 | [6] |
Experimental Protocols
Detailed methodologies for key experiments utilizing Siramesine are provided below.
Protocol 1: In Vitro Cell Viability (MTT) Assay
Objective: To determine the cytotoxic or anti-proliferative effects of Siramesine on neuronal or glial cell lines.
Materials:
-
Siramesine hydrochloride
-
Neuroblastoma cell line (e.g., SH-SY5Y) or Glioblastoma cell line (e.g., U-87MG)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of Siramesine hydrochloride in sterile water or DMSO. Perform serial dilutions in serum-free medium to achieve the desired final concentrations.
-
Treatment: After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of Siramesine. Include a vehicle control (medium with the same concentration of solvent used for the drug).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[8]
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the concentration-response curve to determine the IC50 value.
Protocol 2: In Vivo Assessment of Anxiolytic-like Effects (Elevated Plus Maze)
Objective: To evaluate the anxiolytic properties of Siramesine in rodents.
Materials:
-
Siramesine hydrochloride
-
Saline solution (0.9% NaCl)
-
Adult male mice or rats
-
Elevated Plus Maze (EPM) apparatus
-
Video tracking software
Procedure:
-
Animal Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment.[10]
-
Drug Administration: Administer Siramesine (e.g., 0.1, 0.3, or 1 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection 60 minutes prior to testing.[11][12]
-
EPM Test: Place the animal in the center of the EPM, facing one of the open arms.[10]
-
Behavioral Recording: Allow the animal to freely explore the maze for 5 minutes while recording its behavior with a video camera positioned above the maze.[10]
-
Data Analysis: Analyze the video recordings to determine the time spent in the open arms, the number of entries into the open arms, the time spent in the closed arms, and the number of entries into the closed arms. An anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated group.
Protocol 3: In Vivo Assessment of Antidepressant-like Effects (Forced Swim Test)
Objective: To assess the potential antidepressant activity of Siramesine in rodents.
Materials:
-
Siramesine hydrochloride
-
Saline solution (0.9% NaCl)
-
Adult male mice or rats
-
Forced swim test cylinders
-
Water bath
-
Video camera and analysis software
Procedure:
-
Animal Acclimation: House the animals in the testing facility for at least one week before the experiment and acclimate them to the testing room for at least 1 hour prior to the test.
-
Drug Administration: Administer Siramesine (e.g., 1 mg/kg) or vehicle (saline) i.p. at three time points: 24 hours, 5 hours, and 1 hour before the test.[13]
-
Forced Swim Test:
-
Pre-test (Day 1): Place each animal individually in a cylinder filled with water (23-25°C) to a depth where it cannot touch the bottom. Allow the animal to swim for 15 minutes.[13][14]
-
Test (Day 2): 24 hours after the pre-test, place the animal back into the swim cylinder for a 5-minute session.[13][14]
-
-
Behavioral Recording: Record the entire 5-minute test session.
-
Data Analysis: Score the duration of immobility during the last 4 minutes of the 5-minute test session. A decrease in immobility time is indicative of an antidepressant-like effect.[15]
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows associated with the use of Siramesine in neuroscience research.
Caption: Sigma-2 Receptor Signaling Pathway.
Caption: In Vitro Cell Viability Workflow.
Caption: In Vivo Behavioral Analysis Workflow.
References
- 1. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Siramesine induced cell death of glioblastoma through inactivating the STAT3-MGMT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. broadpharm.com [broadpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. Elevated plus maze protocol [protocols.io]
- 11. The Sigma-2 Receptor Selective Agonist Siramesine (Lu 28-179) Decreases Cocaine-Reinforced Pavlovian Learning and Alters Glutamatergic and Dopaminergic Input to the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The Sigma-2 Receptor Selective Agonist Siramesine (Lu 28-179) Decreases Cocaine-Reinforced Pavlovian Learning and Alters Glutamatergic and Dopaminergic Input to the Striatum [frontiersin.org]
- 13. jpp.krakow.pl [jpp.krakow.pl]
- 14. lasa.co.uk [lasa.co.uk]
- 15. scispace.com [scispace.com]
Application Notes and Protocols for Spiro[isochroman-1,4'-piperidine]-based Sigma Receptor Ligands
Disclaimer: Extensive literature searches did not yield specific data for Spiro[isochroman-1,4'-piperidine] hydrochloride as a sigma receptor ligand. The following information is based on a closely related and well-characterized structural analog, Siramesine (Lu 28-179) , which features a spiro[isobenzofuran-1,4'-piperidine] core. This data is provided to offer representative insights and protocols for researchers investigating this class of compounds.
Introduction
Siramesine has been instrumental in elucidating the function of the σ₂ receptor and has shown potential as an anxiolytic, antidepressant, and anticancer agent in preclinical studies.[2] These application notes provide an overview of the binding characteristics of Siramesine and detailed protocols for evaluating the sigma receptor affinity and selectivity of related spiro[isochroman-1,4'-piperidine] derivatives.
Data Presentation: Binding Affinity of Siramesine (Lu 28-179)
The following table summarizes the in vitro binding affinities of Siramesine for sigma-1 and sigma-2 receptors, as well as other receptors, demonstrating its high affinity and selectivity for the sigma-2 receptor.
| Ligand | Receptor Subtype | Binding Affinity (IC₅₀/Kᵢ) | Selectivity (σ₁/σ₂) | Reference |
| Siramesine (Lu 28-179) | Sigma-2 (σ₂) | IC₅₀ = 0.12 nM | 140-fold | [1][3] |
| Sigma-1 (σ₁) | IC₅₀ = 17 nM | [1][3] | ||
| 5-HT₁ₐ | IC₅₀ = 2000-21000 nM | [1] | ||
| Dopamine D₂ | IC₅₀ = 800 nM | [1] | ||
| Alpha-1 (α₁) | IC₅₀ = 330 nM | [1] |
Experimental Protocols
This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., a Spiro[isochroman-1,4'-piperidine] derivative) for σ₁ and σ₂ receptors using radiolabeled ligands.
Materials:
-
Test Compound: Spiro[isochroman-1,4'-piperidine] derivative of interest.
-
Membrane Preparations: Homogenates from tissues or cells expressing sigma receptors (e.g., rat brain, human cortical tissue, or transfected cell lines).[7]
-
Radioligands:
-
For σ₁ sites: [³H]-(+)-pentazocine.
-
For σ₂ sites: [³H]-1,3-di-o-tolylguanidine ([³H]-DTG) in the presence of a masking concentration of a selective σ₁ ligand (e.g., (+)-pentazocine) to block σ₁ binding.
-
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue or cells in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh assay buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer to a desired protein concentration (determined by a protein assay like the Bradford assay).
-
-
Assay Setup:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate or microcentrifuge tubes, add the following in order:
-
Assay buffer.
-
Membrane homogenate.
-
Radioligand ([³H]-(+)-pentazocine for σ₁ or [³H]-DTG with (+)-pentazocine for σ₂).
-
Test compound at various concentrations (for competition curve) or buffer (for total binding) or haloperidol (for non-specific binding).
-
-
Incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold assay buffer to remove unbound radioactivity.
-
-
Quantification:
-
Place the filters in scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of haloperidol) from the total binding (CPM in the absence of test compound).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
Visualizations
Caption: Sigma-1 Receptor Signaling Pathway.
Caption: Workflow for Sigma Receptor Ligand Evaluation.
Caption: Development of Spiro-piperidine Sigma Ligands.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Siramesine - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Sigma receptor - Wikipedia [en.wikipedia.org]
- 5. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 7. apexbt.com [apexbt.com]
Application Notes: Dopamine Receptor Modulation by Spiro Bicyclic Peptidomimetics
Introduction
Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are pivotal in numerous neurological processes, including motor control, cognition, motivation, and reward.[1][2] These receptors are primary targets for therapeutic intervention in conditions like Parkinson's disease and schizophrenia.[3][4] They are broadly categorized into two families: D1-like (D1, D5) and D2-like (D2, D3, D4).[5][6] D1-like receptors typically couple to Gαs/olf proteins to stimulate adenylyl cyclase, whereas D2-like receptors couple to Gαi/o proteins to inhibit it.[6][7]
The endogenous tripeptide Pro-Leu-Gly-NH2 (PLG) has been shown to modulate dopamine receptors, for instance, by increasing the affinity of agonists for these receptors.[8][9] To enhance stability and conformational rigidity, peptidomimetics are designed. Spiro bicyclic systems are highly constrained scaffolds that can lock a peptide's conformation, for example, into a type II β-turn, which is hypothesized to be the bioactive conformation of PLG.[10][11] These rigid analogues serve as powerful tools to probe receptor interactions and as potential leads in drug development.[11][12]
Data Presentation: Efficacy of Spiro Bicyclic Peptidomimetics
The following tables summarize the quantitative data on the modulatory effects of various spiro bicyclic peptidomimetics on dopamine receptors.
Table 1: In Vitro Dopamine Receptor Binding Modulation
| Compound ID | Spiro Ring System | Assay Details | Concentration | Modulatory Effect | Source |
| Peptidomimetic 3 | 5.5.5 | [³H]ADTN Agonist Binding | 1 µM | 40% increase in binding | [10] |
| PLG (Control) | - | [³H]ADTN Agonist Binding | 1 µM | 26% increase in binding | [10] |
| Compound 3 | 5.5.6 | [³H]spiroperidol/NPA Competition (D2 Receptor) | 100 nM | Decreased agonist dissociation constant (from 0.122 nM to 0.064 nM in the presence of Gpp(NH)p) | [12] |
| Compound 4 | 5.6.5 | [³H]spiroperidol/NPA Competition (D2 Receptor) | 100 nM | Decreased agonist dissociation constant (from 0.196 nM to 0.09 nM in the presence of Gpp(NH)p) | [12] |
| Compound 1a | 5.6.5 | [³H]NPA Agonist Binding (D2 Receptor) | 10⁻⁶ M | Positive allosteric modulator | [13] |
| Compound 1b | 5.6.5 (Diastereoisomer) | [³H]NPA Agonist Binding (D2 Receptor) | 10⁻⁸ M | 11.5 ± 3.1% decrease in binding | [13] |
| Compound 3b | 5.6.5 (Diastereoisomer) | [³H]NPA Agonist Binding (D2 Receptor) | 10⁻⁶ M | 9.2 ± 3.4% decrease in binding | [13] |
Table 2: In Vivo Effects in a Rat Model of Parkinsonism
The 6-hydroxydopamine (6-OHDA)-lesioned rat model is used to assess in vivo activity, where an increase in apomorphine-induced contralateral rotations indicates a potentiation of dopamine agonist effects.[12][14]
| Compound ID | Spiro Ring System | Dose (ip) | Maximal Increase in Contralateral Rotations | Source |
| Compound 2 | 5.5.5 | 0.01 mg/kg | 25 ± 11% | [12][15] |
| Compound 3 | 5.5.6 | 0.01 mg/kg | 95 ± 31% | [12][15] |
| Compound 4 | 5.6.5 | 0.001 mg/kg | 88 ± 14% | [12][15] |
Dopamine Receptor Signaling Pathways
Dopamine receptors modulate downstream cellular functions through distinct G protein-mediated signaling cascades.
Caption: D1-like receptor signaling pathway.
Caption: D2-like receptor signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Competitive Radioligand Binding Assay for D2 Receptors
This protocol describes a competitive binding assay to determine how spiro bicyclic peptidomimetics modulate the binding of a known agonist to D2 receptors.[3][12]
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat striatum) or cells expressing D2 receptors in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[3]
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.[16]
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add membrane preparation, a fixed concentration of radioligand (e.g., [³H]spiperone), and assay buffer.[16]
-
Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a competing non-labeled drug (e.g., 1 µM haloperidol) to saturate all specific binding sites.[17]
-
Competition: Add membrane preparation, radioligand, serial dilutions of a competing agonist (e.g., N-propylnorapomorphine - NPA), and either vehicle or a fixed concentration of the test spiro bicyclic peptidomimetic (e.g., 100 nM).[12]
-
-
Incubation:
-
Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Analysis:
-
Terminate the reaction by rapidly filtering the contents of each well through glass fiber filters (pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.[3]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[3]
-
Analyze the competition binding data using non-linear regression to determine the dissociation constants (Kd) and the proportions of high-affinity (RH) and low-affinity (RL) receptor states.[12]
-
Protocol 2: Apomorphine-Induced Rotational Behavior in 6-OHDA Lesioned Rats
This in vivo assay is a standard model for assessing motor effects of dopaminergic drugs and their modulators in a Parkinson's disease model.[12][14]
Caption: Workflow for the 6-OHDA lesioned rat rotational model.
Methodology:
-
Animal Model Creation:
-
Anesthetize rats and place them in a stereotaxic frame.
-
Inject 6-hydroxydopamine (6-OHDA) unilaterally into a key structure of the dopaminergic system, such as the medial forebrain bundle or the substantia nigra. This selectively destroys dopamine neurons on one side of the brain, creating a model of hemiparkinsonism.
-
Allow the animals to recover for at least two weeks.
-
-
Experimental Procedure:
-
Administer the spiro bicyclic peptidomimetic or its vehicle via intraperitoneal (ip) injection at various doses (e.g., 0.001-0.1 mg/kg).[12]
-
After a predetermined time (e.g., 30 minutes), administer a low dose of the dopamine agonist apomorphine (e.g., 0.05-0.1 mg/kg, sc).
-
Immediately place the animal into an automated rotometer or a circular observation chamber.
-
-
Data Collection and Analysis:
-
Record the number of full 360° turns the animal makes in the direction contralateral (opposite) to the lesioned side. The denervation on the lesioned side leads to a supersensitivity of dopamine receptors, causing the animal to turn away from that side when stimulated by an agonist.
-
Record rotations for a period of 60-90 minutes.
-
Data are typically expressed as the total number of contralateral rotations. The effects of the peptidomimetic are evaluated by comparing the number of rotations in the test group to the vehicle control group. A significant increase in rotations indicates that the compound potentiates the effect of the dopamine agonist.[12]
-
References
- 1. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Dopamine Receptor Study Offers Hope for Improved Treatments with Fewer Side Effects | Columbia University Department of Psychiatry [columbiapsychiatry.org]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 7. Frontiers | Dopamine Signaling in reward-related behaviors [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. Dopamine receptor modulation by a highly rigid spiro bicyclic peptidomimetic of Pro-Leu-Gly-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BJOC - Development of peptidomimetic ligands of Pro-Leu-Gly-NH2 as allosteric modulators of the dopamine D2 receptor [beilstein-journals.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Allosteric Modulation of the Dopamine D2 Receptor by Pro-Leu-Gly-NH2 Peptidomimetics Constrained in Either a Polyproline II Helix or a Type II β-Turn Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro and In Vivo Identification of Novel Positive Allosteric Modulators of the Human Dopamine D2 and D3 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. experts.umn.edu [experts.umn.edu]
- 16. benchchem.com [benchchem.com]
- 17. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Spiro[isochroman-1,4'-piperidine] hydrochloride
These application notes provide detailed protocols for in vitro assays relevant to the pharmacological characterization of Spiro[isochroman-1,4'-piperidine] hydrochloride and its analogs. The described methodologies are based on established assays for related spiro[isochroman-piperidine] compounds, which have shown potential activities including anti-histaminic, sigma receptor modulation, and cytotoxic effects.
Application Note 1: Histamine Release Inhibition Assay
Introduction: Certain spiro[isochroman-piperidine] analogs have been shown to inhibit histamine release from mast cells, suggesting potential anti-allergic or anti-inflammatory properties.[1][2] This protocol details an in vitro assay to evaluate the efficacy of this compound in preventing compound 48/80-induced histamine release from isolated rat peritoneal mast cells.
Principle: Mast cells are isolated and sensitized. The test compound is pre-incubated with the mast cells before challenging with compound 48/80, a potent histamine-releasing agent. The amount of histamine released into the supernatant is quantified and compared to controls to determine the inhibitory activity of the test compound.
Application Note 2: Sigma Receptor Binding Assay
Introduction: Spiro-piperidine moieties are present in compounds targeting sigma (σ) receptors, which are implicated in various neurological and psychiatric disorders.[3][4] This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for sigma-1 (σ₁) and sigma-2 (σ₂) receptors.
Principle: Cell membranes expressing the target sigma receptor subtype are incubated with a specific radioligand and varying concentrations of the test compound. The ability of the test compound to displace the radioligand from the receptor is measured, allowing for the determination of its binding affinity (Ki).
Application Note 3: Cytotoxicity Assay in Cancer Cell Lines
Introduction: Novel spiro[chroman-2,4′-piperidin]-4-one derivatives, structurally related to the core scaffold of interest, have demonstrated cytotoxic activity against various human cancer cell lines.[5][6] This protocol outlines the use of the MTT assay to assess the potential anti-proliferative effects of this compound on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells, allowing for the quantification of cytotoxicity.
Experimental Protocols
Protocol 1: Histamine Release Inhibition Assay
Materials and Reagents:
-
This compound
-
Compound 48/80
-
Rat Peritoneal Mast Cells
-
Hanks' Balanced Salt Solution (HBSS)
-
Bovine Serum Albumin (BSA)
-
Histamine ELISA Kit
-
Microplate reader
Procedure:
-
Mast Cell Isolation: Isolate peritoneal mast cells from rats according to standard laboratory procedures.
-
Cell Preparation: Resuspend the isolated mast cells in HBSS containing 0.1% BSA at a concentration of 1 x 10⁵ cells/mL.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions in HBSS.
-
Incubation: In a 96-well plate, add 50 µL of the mast cell suspension to each well. Add 25 µL of the test compound dilutions or vehicle control and pre-incubate for 15 minutes at 37°C.
-
Histamine Release Induction: Add 25 µL of compound 48/80 solution (final concentration, e.g., 10 µg/mL) to induce histamine release. For the negative control, add HBSS instead.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Reaction Termination: Stop the reaction by placing the plate on ice.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes at 4°C. Carefully collect the supernatant.
-
Histamine Quantification: Measure the histamine concentration in the supernatant using a commercial histamine ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of histamine release inhibition for each concentration of the test compound relative to the positive control (compound 48/80 alone). Determine the IC₅₀ value.
Protocol 2: Sigma Receptor Binding Assay
Materials and Reagents:
-
This compound
-
Cell membranes expressing human σ₁ or σ₂ receptors
-
--INVALID-LINK---pentazocine (for σ₁) or [³H]-DTG (for σ₁ and σ₂)
-
Haloperidol (for non-specific binding determination)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the binding buffer.
-
Assay Setup: In a 96-well plate, combine:
-
50 µL of radioligand solution (e.g., 1 nM final concentration).
-
50 µL of test compound dilution or vehicle (for total binding) or haloperidol (for non-specific binding, e.g., 10 µM final concentration).
-
100 µL of cell membrane suspension (e.g., 50 µg protein/well).
-
-
Incubation: Incubate the plate at 37°C for 120 minutes with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in buffer, using a cell harvester.
-
Washing: Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Radioactivity Measurement: Measure the radioactivity in each vial using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the percentage of inhibition of specific binding for each concentration of the test compound and calculate the IC₅₀. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
Protocol 3: MTT Cytotoxicity Assay
Materials and Reagents:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, A2780, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Data Presentation
Table 1: Histamine Release Inhibition by this compound
| Compound Concentration (µM) | % Histamine Release Inhibition (Mean ± SD) |
| 0.1 | 12.5 ± 2.1 |
| 1 | 35.8 ± 4.5 |
| 10 | 68.2 ± 5.3 |
| 50 | 89.1 ± 3.7 |
| 100 | 95.4 ± 2.9 |
| IC₅₀ (µM) | 8.7 |
Table 2: Sigma Receptor Binding Affinity of this compound
| Receptor Subtype | Radioligand | Ki (nM) (Mean ± SD) |
| Sigma-1 (σ₁) | --INVALID-LINK---pentazocine | 15.2 ± 1.8 |
| Sigma-2 (σ₂) | [³H]-DTG | 48.6 ± 5.2 |
Table 3: Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | IC₅₀ (µM) (Mean ± SD) after 48h treatment |
| MCF-7 | 22.4 ± 3.1 |
| A2780 | 35.9 ± 4.6 |
| HT-29 | > 50 |
Visualizations
Caption: Workflow for the in vitro histamine release inhibition assay.
Caption: Principle of the competitive sigma receptor binding assay.
Caption: Workflow for assessing cytotoxicity using the MTT assay.
References
- 1. Synthesis and structure-activity relationship of spiro[isochromanpiperidine] analogues for inhibition of histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogs for inhibition of histamine release. III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iris.unito.it [iris.unito.it]
- 4. MX2017006437A - Spiro-isoquinoline-1,4'-piperidine compounds having multimodal activity against pain. - Google Patents [patents.google.com]
- 5. japsonline.com [japsonline.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Efficacy Assessment of Spiro[isochroman-1,4'-piperidine] hydrochloride in a Xenograft Model of Human Colorectal Carcinoma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Spiro[isochroman-1,4'-piperidine] hydrochloride is a novel small molecule with a spirocyclic scaffold. While comprehensive in vivo data for this specific compound is not yet publicly available, analogous structures incorporating a spiro-piperidine moiety have demonstrated potent anti-tumor activities. Related compounds have been shown to target key cellular pathways implicated in cancer progression, including histone deacetylases (HDACs) and the MDM2-p53 interaction.[1][2] This document outlines a detailed protocol for a preclinical in vivo study designed to evaluate the anti-tumor efficacy of this compound in a human colorectal carcinoma xenograft mouse model.
Objective
To determine the in vivo anti-tumor activity of this compound in immunodeficient mice bearing HCT-116 human colorectal carcinoma xenografts. The study will assess the effect of the compound on tumor growth, animal body weight, and potential biomarkers of target engagement.
Data Presentation
Table 1: Dosing and Administration Schedule
| Group | Treatment | Dose (mg/kg) | Route of Administration | Dosing Frequency | Duration |
| 1 | Vehicle Control (0.5% CMC in Saline) | - | Oral (p.o.) | Once Daily (QD) | 21 Days |
| 2 | Spiro[isochroman-1,4'-piperidine] HCl | 10 | Oral (p.o.) | Once Daily (QD) | 21 Days |
| 3 | Spiro[isochroman-1,4'-piperidine] HCl | 30 | Oral (p.o.) | Once Daily (QD) | 21 Days |
| 4 | Spiro[isochroman-1,4'-piperidine] HCl | 100 | Oral (p.o.) | Once Daily (QD) | 21 Days |
| 5 | Positive Control (e.g., 5-Fluorouracil) | 20 | Intraperitoneal (i.p.) | Twice Weekly (BIW) | 21 Days |
Table 2: Endpoint Measurements and Biomarker Analysis
| Parameter | Measurement | Frequency | Sample Type | Analytical Method |
| Tumor Volume | Caliper Measurement | Twice Weekly | - | (Length x Width^2)/2 |
| Body Weight | Digital Scale | Twice Weekly | - | - |
| Tumor Weight | Digital Scale | End of Study | Tumor Tissue | - |
| p53 Levels | Western Blot / ELISA | End of Study | Tumor Lysate | - |
| Acetylated Histone H3 | Western Blot / ELISA | End of Study | Tumor Lysate | - |
| Apoptosis Marker (Cleaved Caspase-3) | Immunohistochemistry (IHC) | End of Study | Formalin-Fixed Paraffin-Embedded (FFPE) Tumor Tissue | - |
Experimental Protocols
1. Animal Model and Husbandry
-
Species: Severe Combined Immunodeficient (SCID) mice or Nude mice (athymic), female, 6-8 weeks old.
-
Acclimatization: Animals will be acclimatized for a minimum of 7 days upon arrival.
-
Housing: Mice will be housed in sterile, individually ventilated cages with a 12-hour light/dark cycle. They will have ad libitum access to sterile food and water.
-
Ethical Considerations: All animal procedures will be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).
2. Cell Culture and Tumor Implantation
-
Cell Line: HCT-116 human colorectal carcinoma cells.
-
Culture Conditions: Cells will be cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Implantation:
-
Harvest HCT-116 cells during the logarithmic growth phase.
-
Resuspend the cells in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
3. Treatment Administration
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements twice weekly.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into the treatment groups (n=8-10 mice per group) as detailed in Table 1.
-
Drug Formulation:
-
Vehicle: Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile saline.
-
This compound: Suspend the required amount of the compound in the vehicle to achieve the final concentrations for each dose group.
-
-
Administration: Administer the treatments as specified in Table 1.
4. Efficacy Evaluation
-
Tumor Volume Measurement: Measure tumor dimensions twice weekly using a digital caliper. Calculate tumor volume using the formula: V = (Length x Width²) / 2.
-
Body Weight Measurement: Record the body weight of each animal twice weekly as an indicator of toxicity.
-
Termination: At the end of the 21-day treatment period, or if tumors exceed 2000 mm³, euthanize the mice by CO2 asphyxiation followed by cervical dislocation.
-
Tumor Excision and Weight: Excise the tumors and record their final weight.
5. Pharmacodynamic and Biomarker Analysis
-
Tissue Collection:
-
Divide each excised tumor into two halves.
-
Snap-freeze one half in liquid nitrogen and store at -80°C for protein analysis (Western Blot/ELISA).
-
Fix the other half in 10% neutral buffered formalin for 24 hours for immunohistochemistry (IHC).
-
-
Western Blot Analysis:
-
Homogenize the frozen tumor tissue and extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against p53, acetylated histone H3, and a loading control (e.g., β-actin).
-
Incubate with appropriate secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
-
-
Immunohistochemistry (IHC):
-
Process the formalin-fixed tumor tissue into paraffin-embedded blocks.
-
Section the blocks and mount on slides.
-
Perform IHC staining for cleaved caspase-3 to assess apoptosis.
-
Counterstain with hematoxylin.
-
Image the slides and perform quantitative analysis of the staining intensity.
-
Mandatory Visualizations
Caption: Hypothesized mechanism of action for this compound.
Caption: Workflow for the in vivo xenograft study.
References
Application Notes and Protocols for the Administration of Spiro[isochroman-1,4'-piperidine] Hydrochloride in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data on the administration of Spiro[isochroman-1,4'-piperidine] hydrochloride in animal models is limited in publicly available scientific literature. The following application notes and protocols are based on studies of structurally similar compounds, particularly spiro[isobenzofuran-1(3H),4'-piperidines] and spiro[chromene-2,4′-piperidines], which have shown activity as central nervous system (CNS) agents. These protocols are intended to serve as a representative guide for researchers investigating the potential therapeutic effects of this compound.
Introduction
This compound is a spirocyclic compound with a chemical structure that suggests potential activity within the central nervous system. Analogs of this compound have been explored for their effects on various CNS targets, including serotonin and dopamine receptors, as well as for their potential as antidepressants. This document provides a framework for the preclinical evaluation of this compound in relevant animal models.
Potential Pharmacological Targets and Therapeutic Indications
Based on the pharmacology of related spiro-piperidine compounds, this compound is hypothesized to modulate monoaminergic systems. Potential mechanisms of action could include:
-
Serotonin (5-HT) Receptor Modulation: Structurally similar compounds have demonstrated potent and selective partial agonism at the 5-HT2C receptor. This suggests potential applications in treating depression, anxiety, and other mood disorders.
-
Dopamine (D2) Receptor Antagonism: The spiro-piperidine scaffold is present in some antipsychotic agents. Therefore, this compound could exhibit dopamine D2 receptor blockade, indicating potential utility in the treatment of psychosis and schizophrenia.
Suggested Animal Models
The following animal models are commonly used to assess the antidepressant and antipsychotic potential of novel compounds.
Models for Antidepressant Activity
-
Forced Swim Test (FST) in Mice or Rats: This model is widely used to screen for antidepressant-like activity. A reduction in immobility time is indicative of a potential antidepressant effect.
-
Tail Suspension Test (TST) in Mice: Similar to the FST, this model assesses antidepressant-like activity by measuring the duration of immobility when a mouse is suspended by its tail.
-
Tetrabenazine-Induced Ptosis in Mice: Tetrabenazine depletes monoamines, inducing a state of ptosis (eyelid drooping). Reversal of this ptosis can indicate antidepressant potential through monoamine modulation.[1][2]
Models for Antipsychotic Activity
-
Apomorphine-Induced Stereotypy in Rats: Apomorphine is a dopamine agonist that induces stereotypic behaviors (e.g., sniffing, gnawing). Antagonism of these behaviors suggests D2 receptor blockade, a hallmark of typical antipsychotics.
-
Conditioned Avoidance Response (CAR) in Rats: This model assesses the ability of a compound to suppress a learned avoidance response without impairing the ability to escape an aversive stimulus. This can differentiate potential antipsychotics from sedatives.
Data Presentation: Representative Data from Structurally Similar Compounds
The following tables summarize hypothetical quantitative data based on published results for structurally related spiro-piperidine analogs to illustrate how experimental findings could be presented.
Table 1: Antidepressant-like Activity of a Representative Spiro-piperidine Analog in Mice
| Animal Model | Vehicle Control | Analog (10 mg/kg, i.p.) | Analog (30 mg/kg, i.p.) | Imipramine (20 mg/kg, i.p.) |
| Forced Swim Test (Immobility, s) | 180 ± 15 | 120 ± 12 | 95 ± 10 | 105 ± 11 |
| Tail Suspension Test (Immobility, s) | 200 ± 18 | 145 ± 16 | 110 ± 14 | 125 ± 15 |
| Tetrabenazine Ptosis (Score) | 3.5 ± 0.5 | 1.8 ± 0.4* | 1.1 ± 0.3 | 1.5 ± 0.4 |
*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SEM.
Table 2: Antipsychotic-like Activity of a Representative Spiro-piperidine Analog in Rats
| Animal Model | Vehicle Control | Analog (5 mg/kg, p.o.) | Analog (15 mg/kg, p.o.) | Haloperidol (1 mg/kg, p.o.) |
| Apomorphine Stereotypy (Score) | 4.2 ± 0.4 | 2.5 ± 0.6 | 1.3 ± 0.5 | 1.0 ± 0.4 |
| Conditioned Avoidance (% Blockade) | 5 ± 2 | 45 ± 8 | 75 ± 10 | 85 ± 7 |
*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SEM.
Experimental Protocols
The following are detailed methodologies for key experiments based on standard practices for evaluating CNS-active compounds.
Protocol for Forced Swim Test (FST)
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Apparatus: A transparent plastic cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Administer this compound (e.g., 1, 3, 10, 30 mg/kg) or vehicle (e.g., saline with 5% DMSO and 5% Tween 80) via intraperitoneal (i.p.) or oral (p.o.) route. A positive control such as imipramine (20 mg/kg, i.p.) should be included.
-
After a 30-minute (i.p.) or 60-minute (p.o.) pre-treatment period, gently place each mouse into the cylinder for a 6-minute test session.
-
Record the session with a video camera.
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.
-
-
Data Analysis: Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the treatment groups to the vehicle control.
Protocol for Apomorphine-Induced Stereotypy
-
Animals: Male Sprague-Dawley rats (250-300 g).
-
Procedure:
-
Administer this compound (e.g., 1, 5, 15 mg/kg, p.o.) or vehicle. A positive control such as haloperidol (1 mg/kg, p.o.) should be included.
-
After a 60-minute pre-treatment period, administer apomorphine hydrochloride (1.5 mg/kg, s.c.).
-
Immediately place the rat in an individual observation cage.
-
Observe and score the intensity of stereotyped behavior at 10-minute intervals for 60 minutes using a standard rating scale (e.g., 0 = asleep or stationary, 4 = continuous sniffing, licking, and gnawing).
-
-
Data Analysis: Calculate the total stereotypy score for each animal. Analyze the data using a one-way ANOVA followed by a post-hoc test.
Mandatory Visualizations
Hypothetical Signaling Pathway
Caption: Hypothetical 5-HT2C Receptor Signaling Pathway.
Experimental Workflow Diagram
Caption: Preclinical Evaluation Workflow.
References
Application Notes and Protocols for Studying Histamine Release Inhibition by Spiro[isochroman-1,4'-piperidine] hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histamine, a key mediator in allergic and inflammatory responses, is released from activated mast cells and basophils. The study of compounds that inhibit histamine release is crucial for the development of new anti-allergic and anti-inflammatory therapeutics. Spiro[isochroman-piperidine] analogues have been identified as potent inhibitors of histamine release. This document provides detailed protocols for utilizing Spiro[isochroman-1,4'-piperidine] hydrochloride to investigate its inhibitory effects on histamine release from isolated rat peritoneal mast cells, a well-established in vitro model. The primary secretagogue used in these protocols is Compound 48/80, a potent inducer of mast cell degranulation.
Data Presentation
Quantitative analysis of the inhibitory activity of this compound on histamine release is essential for its characterization. The following table is a template for presenting such data. Researchers should populate this table with their experimentally determined values. The primary metric for efficacy is the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the histamine release induced by Compound 48/80.
Table 1: Inhibitory Effect of this compound on Compound 48/80-Induced Histamine Release from Rat Peritoneal Mast Cells
| Test Compound | Concentration Range Tested (µM) | IC50 (µM) | Maximum Inhibition (%) |
| This compound | e.g., 0.1 - 100 | User Data | User Data |
| Positive Control (e.g., Disodium Cromoglycate) | e.g., 1 - 1000 | User Data | User Data |
Note: Specific IC50 values for this compound were not available in the public domain at the time of this writing and should be determined experimentally.
Experimental Protocols
Protocol 1: Isolation of Rat Peritoneal Mast Cells
This protocol describes the isolation and purification of mast cells from the peritoneal cavity of rats, a common method for obtaining primary mast cells for in vitro studies.
Materials and Reagents:
-
Male Wistar rats (200-300 g)
-
Hanks' Balanced Salt Solution (HBSS), calcium- and magnesium-free
-
Bovine Serum Albumin (BSA)
-
Collagenase (Type I)
-
Deoxyribonuclease I (DNase I)
-
Percoll®
-
Phosphate Buffered Saline (PBS)
-
Trypan Blue solution
-
Toluidine Blue stain
-
Syringes and needles (18G, 20G)
-
Centrifuge tubes (15 mL, 50 mL)
-
Refrigerated centrifuge
-
Hemocytometer or automated cell counter
Procedure:
-
Animal Euthanasia and Peritoneal Lavage:
-
Euthanize the rat using a humane, approved method.
-
Secure the rat on its back and clean the abdominal area with 70% ethanol.
-
Make a small midline incision through the skin of the abdomen, being careful not to puncture the peritoneal wall.
-
Inject 20-30 mL of ice-cold HBSS containing 0.1% BSA into the peritoneal cavity using an 18G needle.
-
Gently massage the abdomen for 2-3 minutes to dislodge the peritoneal cells.
-
Carefully withdraw the peritoneal fluid using a 20G needle and transfer it to a 50 mL centrifuge tube on ice.
-
-
Cell Pellet Collection:
-
Centrifuge the collected peritoneal fluid at 400 x g for 10 minutes at 4°C.
-
Aspirate and discard the supernatant.
-
Resuspend the cell pellet in 5 mL of fresh, ice-cold HBSS with 0.1% BSA.
-
-
Mast Cell Purification using Percoll Gradient:
-
Prepare a discontinuous Percoll gradient. A common configuration is a two-step gradient of 70% and 40% Percoll in HBSS.
-
Carefully layer the cell suspension onto the top of the Percoll gradient.
-
Centrifuge at 700 x g for 20 minutes at 4°C with the brake off.
-
Mast cells will sediment at the interface of the 70% Percoll layer and the bottom of the tube.
-
Carefully aspirate and discard the upper layers.
-
Collect the mast cell-enriched layer and transfer it to a new 15 mL centrifuge tube.
-
-
Washing and Cell Counting:
-
Wash the collected mast cells twice with 10 mL of ice-cold HBSS with 0.1% BSA by centrifuging at 400 x g for 10 minutes at 4°C.
-
Resuspend the final cell pellet in a known volume of appropriate buffer for the histamine release assay (e.g., Tyrode's buffer).
-
Determine the cell viability and purity. Viability can be assessed using Trypan Blue exclusion (should be >95%). Purity can be determined by staining a small aliquot with Toluidine Blue and counting the metachromatic granulated mast cells (should be >95%).
-
Adjust the cell concentration to the desired density for the histamine release assay (e.g., 1 x 10^5 cells/mL).
-
Protocol 2: In Vitro Histamine Release Assay
This protocol details the procedure for inducing histamine release from isolated rat peritoneal mast cells using Compound 48/80 and assessing the inhibitory effect of this compound.
Materials and Reagents:
-
Isolated rat peritoneal mast cells (from Protocol 1)
-
Tyrode's buffer (pH 7.4)
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO or water)
-
Compound 48/80 stock solution (dissolved in Tyrode's buffer)
-
Disodium Cromoglycate (positive control)
-
Triton X-100 (for total histamine release)
-
Microcentrifuge tubes or 96-well plates
-
Incubator (37°C)
-
Refrigerated microcentrifuge
-
Histamine ELISA kit or fluorometric histamine assay kit
Procedure:
-
Preparation of Experimental Groups:
-
Spontaneous Release: Mast cell suspension + Tyrode's buffer.
-
Total Histamine: Mast cell suspension + Triton X-100 (final concentration 0.5-1%).
-
Compound 48/80-Induced Release (Control): Mast cell suspension + Compound 48/80 (a typical final concentration is 5-10 µg/mL).
-
Test Compound Group: Mast cell suspension + various concentrations of this compound + Compound 48/80.
-
Positive Control Group: Mast cell suspension + various concentrations of Disodium Cromoglycate + Compound 48/80.
-
-
Incubation with Inhibitor:
-
Aliquot the mast cell suspension into microcentrifuge tubes or a 96-well plate.
-
Add the desired concentrations of this compound or the positive control to the respective tubes/wells. Add an equal volume of vehicle to the control and spontaneous release tubes.
-
Pre-incubate for 10-15 minutes at 37°C.
-
-
Induction of Histamine Release:
-
Following the pre-incubation, add Compound 48/80 to all tubes/wells except for the spontaneous release and total histamine groups.
-
Incubate for an additional 15-20 minutes at 37°C.
-
-
Termination of Reaction and Sample Collection:
-
Stop the reaction by placing the tubes/plate on ice.
-
Centrifuge at 400 x g for 10 minutes at 4°C to pellet the cells.
-
Carefully collect the supernatant, which contains the released histamine, and transfer it to fresh tubes/wells.
-
-
Histamine Quantification:
-
Measure the histamine concentration in the supernatants using a commercial histamine ELISA kit or a fluorometric assay according to the manufacturer's instructions.
-
For the "Total Histamine" group, lyse the cells with Triton X-100 before centrifugation to release all intracellular histamine.
-
-
Data Analysis:
-
Calculate the percentage of histamine release for each sample using the following formula: % Histamine Release = [(Sample Histamine - Spontaneous Histamine) / (Total Histamine - Spontaneous Histamine)] x 100
-
Calculate the percentage of inhibition for the test compound at each concentration: % Inhibition = [1 - (% Histamine Release with Inhibitor / % Histamine Release with Compound 48/80 alone)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Signaling Pathway of Compound 48/80-Induced Histamine Release
Caption: Signaling pathway of Compound 48/80-induced mast cell degranulation.
Experimental Workflow
Caption: Experimental workflow for assessing histamine release inhibition.
Experimental use of Spiro[isochroman-1,4'-piperidine] hydrochloride as a research tool
Application Notes & Protocols: Spiro[isochroman-1,4'-piperidine] hydrochloride
For Research Use Only
Introduction
This compound is a heterocyclic compound belonging to the spiropiperidine class of molecules. While specific data on this hydrochloride salt is limited, the core spiro[isochroman-piperidine] scaffold has been investigated for its biological activities. Research on analogous compounds suggests at least two primary areas of utility as a research tool: the modulation of histamine release from mast cells and potential interactions with sigma receptors, which are implicated in a variety of central nervous system (CNS) functions.
These application notes provide an overview of the potential experimental uses of this compound, along with detailed protocols for investigating its activity in relevant assays. The provided data from analogous compounds can serve as a benchmark for experimental design and interpretation.
Potential Research Applications
-
Investigation of Allergic and Inflammatory Responses: Based on studies of analogous compounds, this compound may inhibit histamine release from mast cells, making it a useful tool for studying the mechanisms of allergic reactions and inflammation.
-
Modulation of Sigma Receptors: The broader class of spiropiperidine derivatives has been shown to interact with sigma receptors (σ1 and σ2). These receptors are involved in a wide range of cellular functions and are considered therapeutic targets for neurological disorders. This compound can be used to explore the structure-activity relationships of sigma receptor ligands.
-
Neuroscience Research: Given the role of sigma receptors in the CNS, this compound could be used to probe their function in neuronal signaling, neuroprotection, and the pathophysiology of neurodegenerative diseases.
Quantitative Data Summary for Analogous Compounds
The following tables summarize quantitative data for compounds analogous to this compound. This data is provided as a reference for researchers to estimate potential activities and design appropriate experimental concentrations.
Table 1: Inhibition of Histamine Release by Spiro[isochroman-piperidine] Analogues
| Compound (Analogue) | Concentration (μM) for 50% Inhibition (IC50) of Compound 48/80-induced Histamine Release | Reference |
| 1'-methylspiro[isochroman-3,4'-piperidine] | 1.2 | [1] |
| 1'-ethylspiro[isochroman-3,4'-piperidine] | 0.8 | [1] |
| 1'-propylspiro[isochroman-3,4'-piperidine] | 0.6 | [1] |
| 1'-benzylspiro[isochroman-4,4'-piperidine] | 3.2 | [1] |
Data from studies on isolated rat peritoneal mast cells.[1]
Table 2: Sigma Receptor Binding Affinity for Spiropiperidine Analogues
| Compound (Analogue) | Sigma-1 (σ1) Receptor Ki (nM) | Sigma-2 (σ2) Receptor Ki (nM) | Reference |
| Spiro[1,2,4-benzotriazine-3(4H),4'-(1'-benzyl)piperidine] | Low nanomolar range | >7000 | [2] |
| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | 3.2 | 105.6 | [3] |
Ki values represent the inhibitory constant and indicate the affinity of the ligand for the receptor.
Experimental Protocols
Protocol 1: In Vitro Mast Cell Histamine Release Assay
This protocol is adapted from studies on analogous compounds to assess the inhibitory effect of this compound on histamine release from rat peritoneal mast cells.[1]
Objective: To determine the IC50 value of this compound for the inhibition of compound 48/80-induced histamine release.
Materials:
-
This compound
-
Compound 48/80 (mast cell degranulating agent)
-
Male Wistar rats (250-300g)
-
Hanks' balanced salt solution (HBSS)
-
o-Phthaldialdehyde (OPT) for fluorescence detection
-
Perchloric acid
-
Sodium hydroxide
-
Standard laboratory equipment (centrifuge, spectrophotofluorometer, etc.)
Procedure:
-
Mast Cell Isolation:
-
Euthanize rats and inject 10 mL of HBSS into the peritoneal cavity.
-
Gently massage the abdomen for 90 seconds.
-
Collect the peritoneal fluid and centrifuge at 150 x g for 10 minutes.
-
Wash the cell pellet twice with fresh HBSS.
-
Resuspend the cells in HBSS to a final concentration of approximately 1-2 x 10^6 cells/mL.
-
-
Inhibition Assay:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to final concentrations in HBSS.
-
In microcentrifuge tubes, pre-incubate 0.5 mL of the mast cell suspension with varying concentrations of the test compound for 10 minutes at 37°C.
-
Add compound 48/80 (final concentration of 5 µg/mL) to induce histamine release.
-
Incubate for a further 10 minutes at 37°C.
-
Terminate the reaction by placing the tubes on ice and centrifuging at 150 x g for 10 minutes at 4°C.
-
-
Histamine Quantification:
-
Collect the supernatant for histamine measurement.
-
To measure total histamine, lyse a separate aliquot of cells with perchloric acid.
-
Quantify histamine content using a fluorometric assay with o-phthaldialdehyde (OPT). The fluorescence is read at an excitation wavelength of 360 nm and an emission wavelength of 450 nm.
-
-
Data Analysis:
-
Calculate the percentage of histamine release for each concentration of the test compound relative to the positive control (compound 48/80 alone).
-
Plot the percentage inhibition against the logarithm of the test compound concentration to determine the IC50 value.
-
Protocol 2: Sigma-1 (σ1) Receptor Competitive Binding Assay
This protocol outlines a general method for a competitive radioligand binding assay to determine the affinity of this compound for the σ1 receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the σ1 receptor.
Materials:
-
This compound
-
Radioligand for σ1 receptor (e.g., --INVALID-LINK---pentazocine)
-
Membrane preparation from a source rich in σ1 receptors (e.g., guinea pig brain, or cells expressing recombinant human σ1 receptor)
-
Non-specific binding control (e.g., Haloperidol)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail and liquid scintillation counter
-
Glass fiber filters and filtration apparatus
Procedure:
-
Membrane Preparation:
-
Homogenize tissue (e.g., guinea pig brain) in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
Set up assay tubes containing:
-
Assay buffer
-
A fixed concentration of radioligand (e.g., --INVALID-LINK---pentazocine, typically at its Kd concentration).
-
Varying concentrations of the unlabeled test compound (this compound).
-
Membrane preparation (typically 100-200 µg of protein).
-
-
For total binding, omit the test compound.
-
For non-specific binding, add a high concentration of an unlabeled ligand (e.g., 10 µM Haloperidol).
-
Incubate all tubes at a specified temperature (e.g., 37°C) for a set time (e.g., 150 minutes).
-
-
Filtration and Counting:
-
Rapidly filter the contents of each tube through glass fiber filters to separate bound and free radioligand.
-
Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Hypothetical Signaling Pathway Modulation
Sigma-1 receptors are intracellular chaperones that translocate from the endoplasmic reticulum to other cellular compartments to modulate a variety of signaling pathways. The diagram below illustrates a hypothetical pathway where a ligand like this compound could act as a σ1 receptor agonist, leading to neuroprotective effects.
References
- 1. Synthesis and structure-activity relationship of spiro[isochromanpiperidine] analogues for inhibition of histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spiro[1,2,4-benzotriazine-3(4H),4'-(1'-substituted)piperidines] and related compounds as ligands for sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Binding Affinity of Spiro[isochroman-1,4'-piperidine] hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiro[isochroman-1,4'-piperidine] hydrochloride is a heterocyclic small molecule with a spirocyclic scaffold that is of significant interest in medicinal chemistry and drug discovery. The piperidine and isochroman moieties are present in numerous biologically active compounds, suggesting that this scaffold may interact with a variety of biological targets. Preliminary investigations and the analysis of structurally similar compounds indicate that this compound is likely to exhibit binding affinity for sigma (σ) receptors (subtypes σ1 and σ2) and dopamine (D) receptors (particularly the D2 subtype).
This document provides detailed application notes and experimental protocols for measuring the binding affinity of this compound to these potential targets. The methodologies described herein are essential for characterizing the pharmacological profile of this compound, determining its potency and selectivity, and guiding further drug development efforts. The primary techniques covered are Radioligand Binding Assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).
Data Presentation: Binding Affinities of Structurally Related Compounds
While specific binding data for this compound is not yet publicly available, the following tables summarize the binding affinities (Ki in nM) of structurally related spiro-piperidine and piperidine derivatives for sigma and dopamine receptors. This data, gathered from various scientific publications, provides a valuable reference for expected affinity ranges and for the selection of appropriate assay conditions.
Table 1: Binding Affinities of Spiro-Piperidine and Related Derivatives for Sigma Receptors (σ1 and σ2)
| Compound Structure | Derivative Class | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) |
| Reference Spiro-piperidine | Spiro[1,2,4-benzotriazine-3(4H),4'-(1'-benzyl)piperidine] | Low nM | High nM | ~7000[1] |
| Piperidine/Piperazine-based | 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | 3.2 | - | -[2] |
| Phenoxyalkylpiperidines | N-[(4-methoxyphenoxy)ethyl]piperidines | 0.89–1.49 | Moderate to low | -[3] |
| Spirocyclic Tetrahydroisoquinoline | Piperidine derivative with ethylene linker | 608 | 348 | 0.57[4] |
Table 2: Binding Affinities of Piperidine and Related Derivatives for Dopamine D2 Receptors
| Compound Structure | Derivative Class | D2 Ki (nM) |
| Phenylpiperazine Analog | 4-thiophene-3-yl-benzamide N-phenylpiperazine | 349–7522 |
| Spiperone Analog | N1-methyl derivative of spiperone | Reduced affinity |
| Phenylpiperazine Analog | 4-thiazolyl-4-ylbenzamide N-piperazine | - |
| Isochroman-piperazine | (S)-(-)-4-[4-[2-(isochroman-1-yl)ethyl]-piperazin-1-yl] benzenesulfonamide | D4 selective |
Experimental Protocols
This section provides detailed, step-by-step protocols for three widely used techniques to measure the binding affinity of this compound.
Radioligand Binding Assay
Radioligand binding assays are a highly sensitive and specific method for determining the affinity of a test compound for a receptor. This is achieved by measuring the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.
a) Protocol for Sigma-1 (σ1) Receptor Binding Assay
This protocol is adapted for determining the inhibition constant (Ki) of a test compound for the σ1 receptor using [³H]-(+)-pentazocine as the radioligand.[5]
Materials:
-
Receptor Source: Guinea pig brain or liver membrane homogenate, or cells recombinantly expressing the human σ1 receptor.
-
Radioligand: [³H]-(+)-pentazocine (specific activity ~30-60 Ci/mmol).
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Non-specific Binding (NSB) Ligand: 10 µM unlabeled (+)-pentazocine.[2]
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Filtration apparatus and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding (TB): 50 µL of membrane homogenate (typically 100-200 µg protein), 50 µL of [³H]-(+)-pentazocine (at a final concentration near its Kd, e.g., 2 nM), and 50 µL of assay buffer.
-
Non-specific Binding (NSB): 50 µL of membrane homogenate, 50 µL of [³H]-(+)-pentazocine, and 50 µL of 10 µM unlabeled (+)-pentazocine.
-
Competition Binding: 50 µL of membrane homogenate, 50 µL of [³H]-(+)-pentazocine, and 50 µL of varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for 60-120 minutes to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
b) Protocol for Dopamine D2 Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the Ki of this compound for the dopamine D2 receptor using [³H]spiperone.[6]
Materials:
-
Receptor Source: Rat striatal membranes or cells recombinantly expressing the human D2 receptor.
-
Radioligand: [³H]spiperone (specific activity ~15-30 Ci/mmol).
-
Test Compound: this compound, serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.
-
Non-specific Binding (NSB) Ligand: 10 µM haloperidol or (+)-butaclamol.
-
Other materials: As listed for the σ1 receptor assay.
Procedure:
-
Membrane Preparation: Prepare membrane homogenates as described for the σ1 receptor assay.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding (TB): Membrane homogenate (50-100 µg protein), [³H]spiperone (at a final concentration near its Kd, e.g., 0.2-0.5 nM), and assay buffer.
-
Non-specific Binding (NSB): Membrane homogenate, [³H]spiperone, and 10 µM haloperidol.
-
Competition Binding: Membrane homogenate, [³H]spiperone, and varying concentrations of this compound.
-
-
Incubation: Incubate at room temperature for 60 minutes.
-
Filtration and Counting: Follow the same procedure as for the σ1 receptor assay.
-
Data Analysis: Analyze the data as described for the σ1 receptor assay to determine the IC50 and Ki values.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.[7][8][9] One interacting partner (the ligand, typically the receptor) is immobilized on a sensor chip, and the other (the analyte, the small molecule) is flowed over the surface.
Protocol for SPR Analysis:
Materials:
-
SPR Instrument: (e.g., Biacore, Reichert).
-
Sensor Chip: CM5 or similar, for amine coupling.
-
Immobilization Buffer: 10 mM Sodium acetate, pH 4.0-5.5.
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Analyte: this compound dissolved in running buffer at various concentrations.
-
Receptor Protein: Purified σ1 or D2 receptor.
-
Amine Coupling Kit: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl.
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface by injecting a mixture of EDC and NHS.
-
Inject the purified receptor protein in the appropriate immobilization buffer to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting ethanolamine-HCl.
-
A reference flow cell should be prepared similarly but without the receptor protein to subtract non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
Inject a series of concentrations of this compound over the sensor surface at a constant flow rate.
-
Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time to observe the association phase.
-
After the injection, flow running buffer over the surface to monitor the dissociation phase.
-
-
Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine or high salt buffer) to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding of a ligand to a macromolecule.[10][11][12] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.
Protocol for ITC Analysis:
Materials:
-
ITC Instrument: (e.g., MicroCal, TA Instruments).
-
Sample Cell: Containing the purified σ1 or D2 receptor (typically 10-50 µM) in a suitable buffer (e.g., PBS or HEPES).
-
Syringe: Containing this compound (typically 100-500 µM) in the same buffer as the receptor.
-
Degasser: To remove dissolved gases from the solutions.
Procedure:
-
Sample Preparation:
-
Dialyze both the receptor and the ligand solutions against the same buffer to minimize buffer mismatch effects.
-
Degas both solutions immediately before the experiment to prevent air bubbles in the calorimeter.
-
-
Experiment Setup:
-
Load the receptor solution into the sample cell and the ligand solution into the injection syringe.
-
Equilibrate the system to the desired temperature (e.g., 25°C).
-
-
Titration:
-
Perform a series of small, sequential injections of the ligand into the sample cell.
-
The instrument measures the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the heat flow peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Ka = 1/Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS .
-
Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate a simplified signaling pathway for a G-protein coupled receptor (GPCR) like the D2 receptor, and the general experimental workflows for the binding affinity techniques described.
Caption: Simplified D2 receptor signaling pathway.
Caption: Radioligand binding assay workflow.
References
- 1. Spiro[1,2,4-benzotriazine-3(4H),4'-(1'-substituted)piperidines] and related compounds as ligands for sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ricerca.uniba.it [ricerca.uniba.it]
- 4. Synthesis of σ Receptor Ligands with a Spirocyclic System Connected with a Tetrahydroisoquinoline Moiety via Different Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 9. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 10. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isothermal Titration Calorimetry Characterization of Drug-Binding Energetics to Blood Proteins | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Spiro[isochroman-1,4'-piperidine] Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the synthesis of Spiro[isochroman-1,4'-piperidine] analogues, a class of compounds with significant interest in medicinal chemistry. The protocols outlined below are based on established synthetic strategies, including the Pictet-Spengler reaction and intramolecular cyclization, offering robust methods for the generation of diverse analogues.
Introduction
The Spiro[isochroman-1,4'-piperidine] scaffold is a key structural motif in a variety of biologically active molecules. Its rigid, three-dimensional structure is of particular interest in drug discovery for its potential to enhance binding affinity and selectivity to biological targets. Analogues of this scaffold have been investigated for a range of therapeutic applications. The following protocols provide detailed procedures for the synthesis of these valuable compounds.
Synthetic Strategies
Two primary synthetic routes for the construction of the Spiro[isochroman-1,4'-piperidine] core are the Pictet-Spengler reaction and intramolecular cyclization. The choice of strategy may depend on the desired substitution patterns on both the isochroman and piperidine rings.
Protocol 1: Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinoline ring systems, which can be adapted for the construction of the spiro[isochroman-1,4'-piperidine] core. This approach involves the condensation of a phenylethylamine derivative with a carbonyl compound, followed by an acid-catalyzed cyclization.
Experimental Protocol: Synthesis of a 1'-Alkylspiro[isochroman-4,4'-piperidine] Analogue
This protocol is a representative example based on the principles of the Pictet-Spengler reaction.
Step 1: Synthesis of the Phenylethylamine Precursor
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Reactants: A suitably substituted phenylethanol and an N-protected 4-aminopiperidine.
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Procedure:
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Couple the phenylethanol with a protected 4-aminopiperidine derivative under standard coupling conditions (e.g., using a coupling agent like DCC or EDC).
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Deprotect the resulting intermediate to yield the corresponding phenylethylamine precursor.
-
Step 2: Pictet-Spengler Cyclization
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Reactants: The phenylethylamine precursor and an appropriate aldehyde or ketone.
-
Procedure:
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Dissolve the phenylethylamine precursor in a suitable solvent (e.g., toluene or dichloromethane).
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Add the aldehyde or ketone (1.1 equivalents) to the solution.
-
Add a catalytic amount of a protic acid (e.g., trifluoroacetic acid or hydrochloric acid).
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Heat the reaction mixture to reflux for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
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Representative Data (Pictet-Spengler Reaction)
| Entry | Phenylethylamine Precursor | Carbonyl Compound | Acid Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-(4-Methoxyphenyl)ethylamine | Formaldehyde | TFA | Toluene | 110 | 18 | 75 |
| 2 | 2-Phenylethylamine | Acetone | HCl | Dichloromethane | 40 | 24 | 68 |
Note: The data in this table are representative and may vary depending on the specific substrates and reaction conditions.
Workflow for Pictet-Spengler Synthesis
Caption: Pictet-Spengler synthesis workflow.
Protocol 2: Intramolecular Cyclization
An alternative approach involves the intramolecular cyclization of a suitably functionalized piperidine derivative. This method offers flexibility in the synthesis of analogues with different substitution patterns.
Experimental Protocol: Synthesis of a 1'-Alkylspiro[isochroman-3,4'-piperidine] Analogue
This protocol is a representative example based on the principles of intramolecular cyclization.
Step 1: Synthesis of the Cyclization Precursor
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Reactants: A 2-phenethyloxyacetic acid derivative and an N-alkyl-4-hydroxypiperidine.
-
Procedure:
-
Esterify the 2-phenethyloxyacetic acid derivative with the N-alkyl-4-hydroxypiperidine using a suitable acid catalyst (e.g., p-toluenesulfonic acid) in a solvent that allows for azeotropic removal of water (e.g., toluene).
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Alternatively, activate the carboxylic acid (e.g., as an acid chloride) and react it with the N-alkyl-4-hydroxypiperidine in the presence of a base.
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Step 2: Intramolecular Friedel-Crafts Cyclization
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Reactant: The ester precursor from Step 1.
-
Procedure:
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Dissolve the ester precursor in a suitable solvent (e.g., dichloromethane or nitrobenzene).
-
Add a Lewis acid catalyst (e.g., aluminum chloride or tin(IV) chloride) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
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Quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid.
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Separate the organic layer, and extract the aqueous layer with the same organic solvent.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
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Representative Data (Intramolecular Cyclization)
| Entry | Cyclization Precursor | Lewis Acid | Solvent | Temp (°C) | Time (h) | Yield (%) | | :---- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | N-Methyl-4-(2-phenethyloxyacetoxy)piperidine | AlCl₃ | Dichloromethane | 25 | 6 | 82 | | 2 | N-Benzyl-4-(2-(4-methoxyphenethyloxy)acetoxy)piperidine | SnCl₄ | Nitrobenzene | 25 | 8 | 78 |
Note: The data in this table are representative and may vary depending on the specific substrates and reaction conditions.
Workflow for Intramolecular Cyclization Synthesis
Caption: Intramolecular cyclization workflow.
Signaling Pathways and Logical Relationships
The synthetic strategies described above can be visualized as logical pathways from starting materials to the final spirocyclic products.
Synthetic Pathways Overview
Caption: Overview of synthetic routes.
Conclusion
The protocols described herein provide reliable and versatile methods for the synthesis of Spiro[isochroman-1,4'-piperidine] analogues. The choice of synthetic route will be guided by the availability of starting materials and the desired substitution pattern of the final compounds. These application notes serve as a valuable resource for researchers engaged in the synthesis and development of novel therapeutic agents based on this important scaffold.
Troubleshooting & Optimization
Improving solubility of Spiro[isochroman-1,4'-piperidine] hydrochloride for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Spiro[isochroman-1,4'-piperidine] hydrochloride for experimental purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
This compound is a chemical compound with the molecular formula C13H18ClNO.[1][2][3] For this compound to be effective in biological experiments, it must be dissolved in a solvent to be absorbed and interact with its target.[4][5] Poor solubility can lead to inaccurate experimental results and reduced bioavailability.[6][7]
Q2: I am having trouble dissolving this compound in my desired solvent. What are the common reasons for this?
Poor solubility of hydrochloride salts like this compound can be attributed to several factors, including the crystalline structure of the compound, the pH of the solvent, and the polarity of the solvent.[8][9] Many new chemical entities are poorly water-soluble.[5]
Q3: What are the general approaches to improve the solubility of a poorly soluble hydrochloride salt?
There are several techniques to enhance the solubility of such compounds. These can be broadly categorized as physical modifications and chemical modifications.[5] Physical methods include particle size reduction and the use of solid dispersions.[5][6][10] Chemical methods often involve pH adjustment, the use of co-solvents, or complexation.[5][7]
Troubleshooting Guide: Improving Solubility
This guide provides a systematic approach to troubleshoot and improve the solubility of this compound.
Step 1: Initial Assessment and Simple Approaches
Before proceeding to more complex methods, start with simple adjustments to your dissolution protocol.
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Sonication: Have you tried sonicating the solution? Sonication can help break down particle agglomerates and increase the surface area available for dissolution.[6]
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Heating: Gentle heating can sometimes increase solubility. However, be cautious as this may degrade the compound. Always check the compound's stability at elevated temperatures.
-
Vortexing: Vigorous mixing can aid in the dissolution process.
If these simple steps do not yield a clear solution, proceed to the following systematic troubleshooting workflow.
Caption: Troubleshooting workflow for improving compound solubility.
Step 2: Systematic Solubility Enhancement Techniques
If initial simple approaches fail, the following techniques can be systematically applied. It is recommended to try them in the order presented.
For hydrochloride salts of basic compounds, solubility is often pH-dependent.[11][12] Lowering the pH of aqueous solutions can increase the ionization of the compound and thereby enhance its solubility.
Experimental Protocol: pH Adjustment
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Prepare a stock solution of a biocompatible acid (e.g., 0.1 M HCl).
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Prepare a suspension of this compound in your desired aqueous buffer (e.g., PBS).
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While stirring, add the acid solution dropwise to the suspension.
-
Monitor the pH and observe for dissolution.
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Continue adding acid until the compound dissolves or the pH reaches a level that is incompatible with your experiment.
Table 1: Common Buffers and pH Ranges for Solubility Testing
| Buffer System | Useful pH Range |
| Citrate Buffer | 3.0 - 6.2 |
| Acetate Buffer | 3.6 - 5.6 |
| Phosphate Buffer | 5.8 - 8.0 |
Adding a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds.[7][13]
Experimental Protocol: Co-solvent Addition
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Select a biocompatible co-solvent. Common choices include DMSO, ethanol, and polyethylene glycol (PEG).[13]
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Prepare a concentrated stock solution of this compound in the pure co-solvent.
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For your experiment, dilute the stock solution into your aqueous medium. Ensure the final concentration of the co-solvent is low enough to not affect your experimental system.
Table 2: Common Co-solvents and Typical Final Concentrations
| Co-solvent | Typical Final Concentration | Notes |
| DMSO | < 0.5% (v/v) | Can have biological effects at higher concentrations.[13] |
| Ethanol | < 1% (v/v) | Can affect cell viability. |
| PEG 300/400 | < 5% (v/v) | Generally considered low toxicity. |
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[5][6][10]
Experimental Protocol: Cyclodextrin Complexation
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Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).
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Prepare an aqueous solution of the cyclodextrin.
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Add the this compound powder to the cyclodextrin solution.
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Stir the mixture at room temperature for several hours or overnight to allow for complex formation.
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Filter the solution to remove any undissolved compound.
Table 3: Common Cyclodextrins for Solubility Enhancement
| Cyclodextrin | Properties |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High aqueous solubility, low toxicity. |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | High aqueous solubility, used in several FDA-approved formulations. |
| Methyl-β-cyclodextrin (M-β-CD) | Higher solubilizing capacity for some drugs, but can have membrane-disrupting effects. |
Reducing the particle size of the compound increases its surface area, which can lead to a faster dissolution rate.[5][6][10][13]
Experimental Protocol: Particle Size Reduction (Sonication)
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Prepare a suspension of this compound in your desired solvent.
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Place the suspension in an ultrasonic bath.
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Sonicate for 15-30 minute intervals.
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Check for dissolution after each interval. Be mindful of potential heating of the sample and use a cooling bath if necessary.
For more significant particle size reduction, techniques like micronization or nanomilling can be employed, though these require specialized equipment.[5][10]
Caption: Overview of solubility enhancement strategies.
References
- 1. This compound | C13H18ClNO | CID 53350303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, CasNo.173943-98-1 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 3. This compound, CasNo.173943-98-1 NUTROCHEM- MANUFACTURE PLACE South Africa [nutrochemmanufactu.lookchem.com]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubility enhancement techniques- a review on conventional and novel approaches [wisdomlib.org]
- 7. ijmsdr.org [ijmsdr.org]
- 8. researchgate.net [researchgate.net]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. rjpdft.com [rjpdft.com]
- 13. wjbphs.com [wjbphs.com]
Overcoming stability issues with Spiro[isochroman-1,4'-piperidine] hydrochloride solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming stability issues encountered with Spiro[isochroman-1,4'-piperidine] hydrochloride solutions.
Frequently Asked Questions (FAQs)
Q1: What are the common stability issues observed with this compound solutions?
A1: Solutions of this compound can be susceptible to several stability issues, primarily precipitation, chemical degradation, and photodecomposition. The piperidine ring, in particular, can be prone to oxidation.[1][2] The stability is often influenced by the solution's pH, storage temperature, and exposure to light.
Q2: How does pH affect the stability and solubility of the solution?
A2: The pH of the solution is a critical factor. As a hydrochloride salt, Spiro[isochroman-1,4'-piperidine] is generally more soluble and stable in acidic conditions (pH 3-5). In neutral to alkaline conditions, the free base may precipitate out of solution. However, in highly acidic solutions with a high concentration of chloride ions, a "common ion effect" can sometimes decrease the solubility of the hydrochloride salt.[3]
Q3: What are the likely degradation pathways for this compound in solution?
A3: Based on the structure, the likely degradation pathways include:
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Oxidation: The tertiary amine in the piperidine ring is susceptible to oxidation, which can lead to the formation of an N-oxide or ring-opening byproducts.[1][2]
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Hydrolysis: While the core structure is generally stable against hydrolysis, extreme pH conditions and elevated temperatures could potentially lead to the cleavage of the isochroman ring.
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Photodegradation: Exposure to UV light can provide the energy to initiate degradation, often through radical mechanisms.[1]
Q4: What are the recommended storage conditions for this compound solutions?
A4: To ensure stability, solutions should be stored in tightly sealed containers, protected from light, and kept at a controlled cool temperature (e.g., 2-8 °C). The use of amber vials or wrapping containers in aluminum foil is recommended to prevent photodegradation. It is also advisable to store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation or Cloudiness in Solution | 1. pH of the solution is too high (neutral or alkaline), causing the free base to precipitate. 2. The concentration of the compound exceeds its solubility in the chosen solvent system. 3. "Common ion effect" in a high chloride buffer.[3] 4. Degradation products are insoluble. | 1. Adjust the pH of the solution to a more acidic range (e.g., pH 3-5) using a suitable buffer. 2. Perform a solubility study to determine the optimal concentration. Consider using a co-solvent (e.g., ethanol, DMSO) in combination with an aqueous buffer. 3. If using a high chloride buffer, consider switching to a non-chloride-containing buffer system. 4. Analyze the precipitate to identify if it is the parent compound or a degradant. |
| Discoloration of the Solution (e.g., yellowing) | Oxidation of the piperidine moiety.[1][2] | 1. Prepare solutions using deoxygenated solvents. 2. Store the solution under an inert atmosphere (e.g., nitrogen or argon). 3. Consider the addition of a suitable antioxidant, ensuring it does not interfere with the intended application. |
| Loss of Potency or Appearance of New Peaks in HPLC Analysis | Chemical degradation due to oxidation, hydrolysis, or photolysis. | 1. Review storage conditions (temperature, light exposure). 2. Conduct forced degradation studies to identify potential degradants and degradation pathways.[4][5] 3. Use a validated stability-indicating HPLC method for analysis.[6] |
Quantitative Data Summary
The following tables provide illustrative data on the solubility and stability of this compound. Note: This data is representative and may vary based on specific experimental conditions.
Table 1: Solubility in Common Solvents at 25°C
| Solvent | Solubility (mg/mL) |
| Water | ~ 15 |
| 0.1 M HCl | ~ 25 |
| Phosphate Buffered Saline (PBS) pH 7.4 | < 1 |
| Ethanol | ~ 10 |
| Dimethyl Sulfoxide (DMSO) | > 50 |
| 5% DMSO / 95% Water | ~ 5 |
| 10% Ethanol / 90% 0.1 M HCl | > 30 |
Table 2: pH-Dependent Stability After 7 Days at 25°C (Protected from Light)
| pH | % Remaining Parent Compound | Observations |
| 2.0 | 99.5% | Clear solution |
| 4.0 | 99.2% | Clear solution |
| 6.0 | 95.1% | Slight haze |
| 7.4 | 85.3% | Precipitation observed |
| 9.0 | 70.8% | Significant precipitation |
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination
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Preparation: Add an excess amount of this compound to vials containing the selected solvents (e.g., water, 0.1 M HCl, PBS pH 7.4).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Sample Collection: Centrifuge the samples to pellet the undissolved solid.
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Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Analysis: Dilute the filtered solution with an appropriate mobile phase and analyze by a validated HPLC-UV method to determine the concentration.
Protocol 2: Forced Degradation Study
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Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
-
Stress Conditions:
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Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 8 hours.
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Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store a vial of the stock solution in an oven at 60°C for 48 hours.
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Photolytic Degradation: Expose a vial of the stock solution to a photostability chamber (ICH Q1B guidelines) for a specified duration.
-
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Sample Analysis: At designated time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.[1]
Visualizations
Caption: Hypothetical oxidative degradation pathway.
Caption: Workflow for stability assessment.
Caption: Decision tree for troubleshooting stability.
References
- 1. benchchem.com [benchchem.com]
- 2. biosynce.com [biosynce.com]
- 3. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing In Vivo Dosing of Spiro[isochroman-1,4'-piperidine] hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the in vivo dosage of Spiro[isochroman-1,4'-piperidine] hydrochloride, a compound with potential activity as a sigma-1 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: While specific data for this compound is limited, its structural similarity to other known ligands suggests it likely functions as a sigma-1 receptor antagonist. The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface.[1][2][3] It is involved in regulating a variety of cellular processes, including calcium signaling, ion channel function, and neuronal plasticity.[1][2][3] Sigma-1 receptor antagonists can modulate these pathways and have shown therapeutic potential in preclinical models of neuropathic pain, neurodegenerative diseases, and other CNS disorders.[4][5][6]
Q2: What is a recommended starting dose for in vivo studies with this compound?
A2: Without specific preclinical data for this compound, a starting dose should be determined through a dose-range finding study. However, based on in vivo studies of other selective sigma-1 receptor antagonists in rodent models, a starting dose in the range of 10-20 mg/kg administered intraperitoneally (i.p.) can be considered. Dose escalation studies are crucial to determine the maximum tolerated dose (MTD) and the minimum effective dose.[7][8]
Q3: How should this compound be formulated for in vivo administration?
A3: For in vivo administration, this compound should be dissolved in a suitable vehicle. A common vehicle for intraperitoneal (i.p.) or oral (p.o.) administration is an aqueous solution of 0.9% physiological saline or 0.5% hydroxypropyl methyl cellulose (HPMC).[9] It is essential to ensure the compound is fully dissolved and the solution is sterile for administration. The final formulation should be administered at a volume appropriate for the animal model (e.g., 10 mL/kg for mice).[9]
Q4: What are the potential side effects to monitor for during in vivo studies?
A4: Potential side effects should be carefully monitored during dose-escalation studies. While specific toxicity data for this compound is not available, researchers should monitor for general signs of toxicity in animal models, including weight loss, changes in behavior (e.g., sedation, hyperactivity), and any signs of distress. Some sigma-1 receptor ligands have been associated with motor impairments at higher doses, so assessments like the rotarod test may be beneficial.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Lack of Efficacy | - Insufficient Dose: The administered dose may be below the therapeutic window. - Poor Bioavailability: The compound may not be reaching the target tissue in sufficient concentrations. - Inappropriate Route of Administration: The chosen route may not be optimal for this compound. | - Perform a dose-escalation study to identify a more effective dose. - Conduct a pharmacokinetic (PK) study to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. - Consider alternative routes of administration (e.g., intravenous, oral gavage). |
| Observed Toxicity or Adverse Events | - Dose is too high: The administered dose may exceed the maximum tolerated dose (MTD). - Vehicle Toxicity: The vehicle used for formulation may be causing adverse effects. | - Reduce the dose or perform a more detailed dose-range finding study to determine the MTD. - Run a vehicle-only control group to rule out any effects of the formulation vehicle. |
| High Variability in Results | - Inconsistent Dosing Technique: Variations in administration technique can lead to variable drug exposure. - Biological Variability: Inherent biological differences between animals. - Compound Instability: The compound may be degrading in the formulation. | - Ensure all researchers are using a standardized and consistent dosing procedure. - Increase the number of animals per group to improve statistical power. - Prepare fresh formulations for each experiment and assess the stability of the compound in the chosen vehicle. |
Data Presentation
Table 1: Representative In Vivo Dosages of Sigma-1 Receptor Antagonists in Rodent Models
| Compound | Animal Model | Route of Administration | Effective Dose Range (mg/kg) | Therapeutic Indication | Reference |
| MR309 (E-52862) | Mouse (Spinal Cord Injury) | i.p. | 16 - 32 | Neuropathic Pain | [7][10] |
| SI 1/28 | Mouse (CCI) | i.p. | 10 - 45 | Neuropathic Pain | [5] |
| CM-304 | Mouse (Writhing Test) | i.p. | 0.48 | Inflammatory Pain | [7] |
| AZ-66 | Mouse (Writhing Test) | i.p. | 2.31 | Inflammatory Pain | [7] |
| S1RA (E-52862) | Mouse (Sciatic Nerve Injury) | i.p. | 16 - 64 | Neuropathic Pain | [9] |
Note: This table provides examples from the literature and should be used as a reference for designing initial dose-finding studies for this compound.
Experimental Protocols
Protocol 1: Dose-Range Finding Study
Objective: To determine the maximum tolerated dose (MTD) of this compound.
Methodology:
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Animal Model: Select a suitable rodent model (e.g., C57BL/6 mice).
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Groups: Establish several dose groups (e.g., 5, 10, 20, 40, 80 mg/kg) and a vehicle control group (n=3-5 animals per group).
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Formulation: Prepare fresh solutions of the compound in a suitable vehicle (e.g., 0.5% HPMC in saline).
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Administration: Administer a single dose of the compound or vehicle via the intended route (e.g., i.p.).
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Monitoring: Observe animals for clinical signs of toxicity, changes in body weight, and mortality for at least 72 hours post-administration.
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Data Analysis: The MTD is defined as the highest dose that does not produce significant toxicity or mortality.
Protocol 2: Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of this compound.
Methodology:
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Animal Model: Use the same animal model as in the efficacy studies.
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Dosing: Administer a single dose of the compound at a dose level expected to be within the therapeutic range.
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Sample Collection: Collect blood samples at various time points (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours) post-administration.
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Sample Processing: Process blood samples to obtain plasma.
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Bioanalysis: Analyze plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound.
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Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life (t1/2).
Mandatory Visualizations
Caption: Simplified signaling pathway of the Sigma-1 Receptor.
References
- 1. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 3. Sigma-1 Receptor Antagonists: A New Class of Neuromodulatory Analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological properties of S1RA, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Repeated Sigma-1 Receptor Antagonist MR309 Administration Modulates Central Neuropathic Pain Development After Spinal Cord Injury in Mice [frontiersin.org]
Minimizing off-target effects of Spiro[isochroman-1,4'-piperidine] hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects associated with the use of Spiro[isochroman-1,4'-piperidine] hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of this compound?
A1: The specific off-target profile of this compound is not extensively documented in publicly available literature. However, based on the activities of structurally similar spiro-piperidine compounds, potential off-target effects could include modulation of histamine release, interaction with ion channels such as TRPM8, or inhibition of histone methyltransferases like ASH1L.[1][2][3] Unintended interactions with other receptors, enzymes, or ion channels are also possible.
Q2: How can I computationally predict potential off-target interactions of this compound?
A2: Researchers can utilize several computational, or in silico, methods to predict potential off-target interactions.[4][5] These approaches involve screening the molecule against databases of known protein structures and ligand-binding sites.
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Inverse Docking: This method screens a ligand against a library of potential macromolecular targets to identify those with the best binding scores.[6]
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Similarity Ensemble Approach (SEA): This ligand-based method compares the investigational molecule to ensembles of ligands with known targets.[6]
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Pharmacophore Modeling: This approach identifies shared structural features of molecules that are active against a specific target and uses this model to screen for potential off-targets.
Q3: What initial experimental steps should I take to identify off-target effects?
A3: A tiered experimental approach is recommended. Start with broad, high-throughput screening and then proceed to more focused validation assays.
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Broad Panel Screening: Utilize commercially available services that screen your compound against a large panel of receptors, enzymes, and ion channels. This can provide a broad overview of potential off-target activities.
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Phenotypic Screening: Assess the compound's effect on cellular phenotypes in various cell lines. Unexpected phenotypic changes can indicate engagement with off-target pathways.[4]
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Kinase Profiling: Given that many small molecules unintentionally inhibit kinases, a broad kinase panel assay can be a valuable initial screen.[6]
Troubleshooting Guides
Problem 1: I am observing unexpected cellular phenotypes not consistent with the intended target.
This could be due to the compound interacting with one or more off-targets.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
Detailed Steps:
-
Confirm Dose-Dependence: Run a dose-response curve to ensure the observed phenotype is not due to non-specific effects at high concentrations.
-
Broad Screening: Submit the compound for screening against a broad panel of targets to identify potential off-target interactions.
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Validate Hits: For any identified "hits" from the screen, perform secondary assays (e.g., binding or functional assays) to confirm the interaction.
-
Structure-Activity Relationship (SAR) Studies: If a problematic off-target is confirmed, consider synthesizing and testing analogs of the original compound to identify a molecule with a better selectivity profile.
Problem 2: My in vivo results show toxicity or side effects not predicted by my in vitro studies.
This discrepancy can arise from metabolite activity, engagement with targets not present in your in vitro models, or complex physiological responses.
Troubleshooting Workflow:
Caption: Workflow for addressing unexpected in vivo toxicity.
Detailed Steps:
-
Metabolite Profiling: Characterize the metabolites of this compound. Active metabolites can have different target profiles and may be responsible for the observed toxicity.
-
Test Metabolites: Synthesize and test the major metabolites in your primary and off-target assays.
-
Expanded Target Screening: Use information from the observed toxicities to inform the selection of additional off-target screening panels (e.g., if cardiotoxicity is observed, screen against a panel of cardiac ion channels).
Data Presentation
The following tables provide hypothetical examples of how to structure and present data when assessing the selectivity of this compound.
Table 1: Kinase Selectivity Profile
| Kinase Target | IC50 (nM) |
| Intended Target Kinase | 15 |
| Off-Target Kinase A | 1,200 |
| Off-Target Kinase B | > 10,000 |
| Off-Target Kinase C | 850 |
| Off-Target Kinase D | > 10,000 |
Table 2: Receptor Binding Profile
| Receptor Target | Ki (nM) | % Inhibition at 1 µM |
| Intended Target Receptor | 25 | 98% |
| Histamine H1 Receptor | 950 | 55% |
| Sigma-1 Receptor | 2,300 | 30% |
| M1 Muscarinic Receptor | > 10,000 | < 10% |
| Dopamine D2 Receptor | > 10,000 | < 10% |
Experimental Protocols
Protocol 1: Competitive Binding Assay to Determine Off-Target Affinity
This protocol provides a general framework for a competitive binding assay using a radiolabeled ligand to determine the binding affinity (Ki) of this compound for a suspected off-target receptor.
-
Materials:
-
Cell membranes or purified receptor preparation expressing the off-target.
-
Radiolabeled ligand specific for the off-target receptor.
-
This compound.
-
Assay buffer.
-
Filter plates and scintillation fluid.
-
Scintillation counter.
-
-
Procedure:
-
Prepare a dilution series of this compound.
-
In a 96-well plate, add the receptor preparation, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the test compound. Include wells for total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + a high concentration of a known unlabeled ligand).
-
Incubate the plate to allow binding to reach equilibrium.
-
Transfer the contents of the wells to a filter plate and wash to separate bound from unbound radioligand.
-
Add scintillation fluid to each well and count the radioactivity.
-
Calculate the percent inhibition for each concentration of the test compound.
-
Determine the IC50 by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Protocol 2: Cell-Based Functional Assay to Assess Off-Target Activity
This protocol describes a general method to assess the functional consequences of the compound binding to an off-target G-protein coupled receptor (GPCR) by measuring changes in intracellular cyclic AMP (cAMP).
-
Materials:
-
A cell line stably expressing the off-target GPCR.
-
This compound.
-
A known agonist for the off-target receptor.
-
A commercial cAMP assay kit (e.g., HTRF, ELISA).
-
Cell culture reagents.
-
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Prepare a dilution series of this compound.
-
To test for antagonist activity, pre-incubate the cells with the test compound dilutions before adding a fixed concentration (e.g., EC80) of the known agonist.
-
To test for agonist activity, add the test compound dilutions directly to the cells.
-
Incubate for the appropriate time to allow for changes in cAMP levels.
-
Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen assay kit.
-
Plot the cAMP levels against the compound concentration to generate dose-response curves and determine EC50 (for agonists) or IC50 (for antagonists).
-
Signaling Pathway Visualization
The following diagram illustrates a hypothetical signaling pathway that could be inadvertently modulated by an off-target effect of this compound on a Gq-coupled GPCR.
Caption: Hypothetical off-target activation of a Gq-coupled GPCR pathway.
References
- 1. Synthesis and structure-activity relationship of spiro[isochromanpiperidine] analogues for inhibition of histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-based development of novel spiro-piperidine ASH1L inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological evaluation of novel N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides as TRPM8 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 6. Large-scale detection of drug off-targets: hypotheses for drug repurposing and understanding side-effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Spiro[isochroman-1,4'-piperidine] Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Spiro[isochroman-1,4'-piperidine] hydrochloride.
Frequently Asked Questions (FAQs)
General
-
Q1: What are the common synthetic routes to this compound? A1: The primary synthetic strategies involve either building the isochroman ring onto a pre-existing piperidine or constructing the piperidine ring onto an isochroman core. A common approach involves the reaction of a protected 4-piperidone derivative with a suitable aromatic precursor, followed by cyclization to form the isochroman ring and subsequent deprotection and salt formation. Reductive amination is another key strategy for the formation of the piperidine ring.
-
Q2: My final product has a persistent yellow tint. What is the likely cause and how can I remove it? A2: A yellow coloration in piperidine-containing compounds is often due to oxidation byproducts.[1] For high-purity applications, purification is recommended. Recrystallization from a suitable solvent system (e.g., ethanol/ether) is often effective. To prevent future discoloration, it is advisable to store the purified product under an inert atmosphere, such as nitrogen or argon, and protect it from light and heat.[1]
Specific to Synthesis Stages
-
Q3: I am having trouble with the initial condensation reaction between 2-hydroxyacetophenone and N-Boc-4-piperidone. What are the critical parameters? A3: This multi-component reaction often requires a catalyst, such as pyrrolidine, and is typically performed in a suitable solvent like anhydrous methanol.[2] Ensure all reagents and solvents are dry, as water can interfere with the reaction. The reaction may require heating under reflux for an extended period to achieve a good yield.[2] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.
-
Q4: My cyclization step to form the isochroman ring is giving low yields. What can I do to improve it? A4: The efficiency of the isochroman ring formation can be sensitive to the reaction conditions. If using an acid-catalyzed cyclization, ensure the appropriate acid strength and concentration are used. Side reactions, such as the formation of rearrangement products, can occur, especially with certain carbene precursors.[3] Optimizing the temperature and reaction time is critical to minimize the formation of side products.[1]
-
Q5: During the deprotection of the N-Boc group, I am observing significant side product formation. How can I avoid this? A5: The removal of the tert-butoxycarbonyl (Boc) protecting group is typically achieved with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[2] It is important to perform this reaction at a controlled temperature (often room temperature) and for a specific duration to avoid side reactions.[2] After the reaction is complete, careful workup with a base, such as sodium bicarbonate solution, is necessary to neutralize the excess acid.[2]
-
Q6: The final hydrochloride salt formation is resulting in an oily product instead of a crystalline solid. What should I do? A6: Oiling out during salt formation can be due to impurities or the solvent system used. Ensure the free base of the spiro[isochroman-1,4'-piperidine] is of high purity before attempting salt formation. The choice of solvent is also critical. Typically, the free base is dissolved in a solvent like diethyl ether or ethyl acetate, and then a solution of hydrochloric acid in a compatible solvent (e.g., ethereal HCl) is added. If an oil forms, try cooling the mixture, scratching the inside of the flask with a glass rod to induce crystallization, or triturating the oil with a non-polar solvent like hexane.
Troubleshooting Guides
Problem 1: Low or No Product Yield in the Initial Condensation Step
| Potential Cause | Troubleshooting & Optimization |
| Wet reagents or solvents | Ensure all glassware is oven-dried. Use anhydrous solvents and freshly opened or properly stored reagents. |
| Inefficient catalyst | Use a fresh batch of the catalyst (e.g., pyrrolidine). The catalytic amount may need to be optimized. |
| Insufficient reaction time or temperature | Monitor the reaction progress by TLC. If the reaction is sluggish, consider increasing the reaction time or temperature. |
| Side reactions | Analyze the crude reaction mixture by LC-MS or NMR to identify any major side products. This can provide insight into alternative reaction pathways that are occurring. |
Problem 2: Incomplete Cyclization to Form the Isochroman Ring
| Potential Cause | Troubleshooting & Optimization |
| Inappropriate acid catalyst | The strength and concentration of the acid catalyst are crucial. A weaker or stronger acid might be required depending on the specific substrate. |
| Steric hindrance | If the precursor molecule is sterically hindered, the cyclization may be difficult. More forcing conditions (higher temperature, longer reaction time) may be necessary. |
| Formation of stable intermediates | In some cases, a stable intermediate may be formed that is resistant to cyclization. A change in solvent or temperature might be needed to overcome this energy barrier. |
Experimental Protocols
Key Experiment: Synthesis of tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate
This procedure is adapted from a similar synthesis and serves as a representative example for the initial condensation and cyclization.[2]
Materials:
-
2-hydroxyacetophenone
-
N-Boc-4-piperidone
-
Pyrrolidine
-
Anhydrous methanol
-
Ethyl acetate
-
1 N HCl
-
1 N NaOH
-
Brine
-
Anhydrous sodium sulfate
-
Hexane
Procedure:
-
To a stirred solution of N-Boc-4-piperidone (1 equivalent) and 2-hydroxyacetophenone (1 equivalent) in anhydrous methanol, add pyrrolidine (catalytic amount).
-
Reflux the reaction mixture overnight.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with 1 N HCl, 1 N NaOH, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent in vacuo.
-
Add hexane to the residue to precipitate the product.
-
Filter the resulting solid and wash with hexane to obtain tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate.[2]
Visualizations
Caption: General synthetic workflow for this compound.
Caption: Troubleshooting workflow for low product yield.
References
- 1. Synthesis and structure-activity relationship of spiro[isochromanpiperidine] analogues for inhibition of histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzyl 4-[(2-morpholin-4-ylphenyl)carbamoylamino]piperidine-1-carboxylate | C24H30N4O4 | CID 2813234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogs for inhibition of histamine release. III - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Spiro[isochroman-1,4'-piperidine] Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to enhancing the oral bioavailability of Spiro[isochroman-1,4'-piperidine] derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work.
Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Models
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Question: We are observing low and highly variable plasma concentrations of our Spiro[isochroman-1,4'-piperidine] derivative after oral administration in rats. What are the potential causes and how can we troubleshoot this?
-
Answer: Low and variable oral bioavailability is a common hurdle for many heterocyclic compounds, including piperidine derivatives. The primary causes can be categorized as follows:
-
Poor Aqueous Solubility: Spiro[isochroman-1,4'-piperidine] derivatives, being complex organic molecules, often exhibit low solubility in aqueous gastrointestinal (GI) fluids, which is a prerequisite for absorption.
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Low Intestinal Permeability: The compound may not efficiently cross the intestinal epithelium to enter the bloodstream. This could be due to its physicochemical properties or because it is a substrate for efflux transporters like P-glycoprotein (P-gp).[1]
-
Extensive First-Pass Metabolism: The compound may be rapidly metabolized by enzymes in the gut wall or liver before reaching systemic circulation. The piperidine ring, for instance, can be susceptible to metabolism by cytochrome P450 (CYP) enzymes.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low bioavailability.
Recommended Actions:
-
Solubility Assessment: Determine the kinetic and thermodynamic solubility of your compound in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).
-
Permeability Assay: Conduct an in vitro Caco-2 permeability assay to assess the compound's ability to cross the intestinal barrier.[2][3]
-
Metabolic Stability Assay: Use liver microsomes or hepatocytes to determine the intrinsic clearance of the compound and identify potential metabolic liabilities.
-
Issue 2: High Efflux Ratio Observed in Caco-2 Permeability Assay
-
Question: Our Spiro[isochroman-1,4'-piperidine] derivative shows a high efflux ratio (Papp(B-A)/Papp(A-B) > 2) in the Caco-2 assay. What does this indicate and what are the next steps?
-
Answer: A high efflux ratio strongly suggests that your compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[2][3] These transporters actively pump the compound back into the GI lumen, reducing its net absorption.
Troubleshooting Steps:
-
Inhibition Studies: Repeat the Caco-2 assay in the presence of known inhibitors of P-gp (e.g., verapamil) and BCRP (e.g., Ko143). A significant increase in the apparent permeability from the apical to the basolateral side (Papp(A-B)) in the presence of an inhibitor confirms the involvement of that specific transporter.
-
Structural Modification: If efflux is confirmed as a major barrier, consider medicinal chemistry efforts to modify the structure of the derivative to reduce its affinity for the identified efflux transporter(s).
-
Formulation with Inhibitors: For preclinical studies, co-administration with a P-gp inhibitor can be a strategy to assess the potential for bioavailability enhancement if efflux is the primary limitation. However, this approach has translational challenges for clinical development.
-
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of Spiro[isochroman-1,4'-piperidine] derivatives that influence their oral bioavailability?
A1: The oral bioavailability of these derivatives is influenced by a combination of factors, including:
-
Lipophilicity (LogP): An optimal LogP is required to balance aqueous solubility and membrane permeability.
-
Molecular Weight: Generally, lower molecular weight compounds tend to have better absorption.
-
Polar Surface Area (PSA): PSA is related to hydrogen bonding capacity and affects membrane permeability.
-
Aqueous Solubility: As a primary determinant of dissolution, low solubility is a common challenge.
-
pKa: The ionization state of the piperidine nitrogen at physiological pH will significantly impact solubility and permeability.
Q2: What formulation strategies can be employed to enhance the bioavailability of these derivatives?
A2: Several formulation strategies can be explored, broadly categorized as:
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area for dissolution.
-
Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in an amorphous state can improve solubility and dissolution rate.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[4]
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance aqueous solubility.
Q3: Are there any known signaling pathways modulated by Spiro[isochroman-1,4'-piperidine] derivatives that could be relevant to bioavailability studies?
A3: While specific signaling pathway modulation by Spiro[isochroman-1,4'-piperidine] is not extensively documented in the context of bioavailability, structurally similar compounds have been shown to act as agonists for G-protein coupled receptors (GPCRs) such as GPR119 and the melanocortin-4 receptor (MC4R).[5][6] Activation of these receptors can have downstream effects that may indirectly influence gut function.
Caption: GPR119 receptor signaling pathway.
Caption: MC4R signaling pathway.
Data Presentation
The following table summarizes pharmacokinetic data for a representative spiro-piperidine GPR119 agonist, providing a reference for expected parameters.
| Parameter | Value | Species | Administration |
| GPR119 EC50 | 1.2 nM | Human | In vitro |
| GPR119 EC50 | 2.5 nM | Rat | In vitro |
| Tmax (h) | 1.0 | Sprague-Dawley Rat | Oral (3 mg/kg) |
| Cmax (ng/mL) | 358 | Sprague-Dawley Rat | Oral (3 mg/kg) |
| AUC0-24h (ng·h/mL) | 1340 | Sprague-Dawley Rat | Oral (3 mg/kg) |
| t1/2 (h) | 3.2 | Sprague-Dawley Rat | Oral (3 mg/kg) |
| Bioavailability (F%) | 45 | Sprague-Dawley Rat | Oral (3 mg/kg) |
Data adapted from a study on 7-azaspiro[3.5]nonane GPR119 agonists.[7]
Experimental Protocols
1. In Vitro Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability and potential for active efflux of a test compound.
-
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to form a confluent monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker (e.g., Lucifer yellow).[3]
-
Permeability Assessment (A-B): The test compound is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side at various time points.
-
Efflux Assessment (B-A): The test compound is added to the basolateral (B) side, and samples are taken from the apical (A) side at various time points.
-
Sample Analysis: The concentration of the test compound in the samples is quantified using a suitable analytical method, such as LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is then determined.
-
2. In Vivo Pharmacokinetic Study in Rats
-
Objective: To determine the pharmacokinetic profile and oral bioavailability of a test compound.
-
Methodology:
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Dosing:
-
Intravenous (IV) Group: A single dose is administered via the tail vein to determine clearance and volume of distribution.
-
Oral (PO) Group: A single dose is administered by oral gavage.
-
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.
-
Plasma Preparation: Blood samples are processed to obtain plasma, which is stored at -80°C until analysis.
-
Sample Analysis: Plasma concentrations of the test compound are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated using appropriate software.
-
Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated as (AUCPO / DosePO) / (AUCIV / DoseIV) * 100.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Caco-2 Permeability | Evotec [evotec.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Enhanced oral bioavailability of piperine by self-emulsifying drug delivery systems: in vitro, in vivo and in situ intestinal permeability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4'-piperidine] based melanocortin subtype-4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel spiro[chromane-2,4'-piperidine] derivatives as potent and orally bioavailable G-protein-coupled receptor 119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Radiolabeling of Spiro[isochroman-1,4'-piperidine] Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to address challenges encountered during the radiolabeling of Spiro[isochroman-1,4'-piperidine] hydrochloride and its derivatives. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information to facilitate successful radiolabeling experiments.
Troubleshooting Guide
This section addresses common issues that may arise during the radiolabeling of this compound, particularly with Fluorine-18 ([¹⁸F]).
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Radiochemical Yield (RCY) | Inefficient [¹⁸F]Fluoride Trapping and Elution: Incomplete trapping on the anion exchange cartridge or inefficient elution can significantly reduce the available [¹⁸F]fluoride for the reaction. | - Ensure the anion exchange cartridge (e.g., QMA) is pre-conditioned according to the manufacturer's protocol.- Use an optimized elution solution, such as a mixture of Kryptofix 2.2.2. (K₂₂₂) and potassium carbonate in acetonitrile/water, to ensure complete elution of [¹⁸F]fluoride. |
| Incomplete Azeotropic Drying: Residual water in the reaction vessel can quench the nucleophilicity of [¹⁸F]fluoride. | - Perform thorough azeotropic drying of the [¹⁸F]fluoride/K₂₂₂ complex with anhydrous acetonitrile under a stream of inert gas (e.g., nitrogen or argon) at elevated temperatures (e.g., 100-120°C) until no more water is visually observed. | |
| Suboptimal Reaction Temperature: The nucleophilic substitution reaction for [¹⁸F]fluorination often requires a specific temperature range to proceed efficiently. | - Optimize the reaction temperature. For many aromatic substitutions on similar structures, temperatures between 100°C and 150°C are effective. Start with a literature-reported temperature for a similar compound and perform optimization studies. | |
| Insufficient Precursor Amount: While a higher precursor concentration can improve RCY, an insufficient amount will lead to poor yields. | - Start with a precursor concentration reported in similar studies (e.g., 5-20 mg). The optimal amount may need to be determined empirically for your specific setup. | |
| Degradation of Precursor or Product: The precursor or the radiolabeled product may be sensitive to high temperatures or basic conditions. | - Minimize the reaction time at high temperatures.- Consider using a milder base if degradation is suspected. | |
| Low Radiochemical Purity (RCP) | Formation of Side Products: Competing elimination reactions or side reactions with residual impurities can lead to the formation of undesired radiolabeled species. | - Ensure all reagents and solvents are of high purity and anhydrous.- Optimize reaction conditions (temperature, time, base) to favor the desired substitution reaction. |
| Incomplete Separation During Purification: The purification method (e.g., HPLC, SPE) may not be adequately resolving the desired product from impurities. | - Optimize the HPLC method (e.g., gradient, mobile phase composition, column type) for better separation.- For Solid Phase Extraction (SPE), ensure the correct cartridge type and elution solvents are used. Multiple SPE cartridges may be necessary for effective purification. | |
| In vivo Instability (Defluorination) | Metabolic Cleavage of the C-¹⁸F Bond: The chemical structure of the radiotracer may be susceptible to in vivo defluorination, leading to the uptake of free [¹⁸F]fluoride in bones. | - While difficult to address without modifying the core structure, ensure high radiochemical purity of the injected dose to minimize free [¹⁸F]fluoride.- Analyze biodistribution data carefully for signs of defluorination (e.g., high bone uptake). |
| Poor Specific Activity | Carrier Fluoride-19 Contamination: Contamination with stable Fluorine-19 from reagents, water, or the cyclotron target can reduce the specific activity. | - Use high-purity [¹⁸O]water for cyclotron target.- Ensure all reaction vessels and tubing are thoroughly cleaned and free of fluoride contamination.- Use reagents with low fluoride content. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for radiolabeling Spiro[isochroman-1,4'-piperidine] derivatives with ¹⁸F?
A1: The most common method is nucleophilic aromatic or aliphatic substitution. This typically involves reacting a precursor molecule containing a good leaving group (e.g., tosylate, nosylate, or a nitro group) with cyclotron-produced [¹⁸F]fluoride in the presence of a phase transfer catalyst like Kryptofix 2.2.2. and a weak base such as potassium carbonate.
Q2: How can I monitor the progress of the radiolabeling reaction?
A2: Radio-Thin Layer Chromatography (radio-TLC) is a rapid and effective method to monitor reaction progress. By spotting the reaction mixture on a TLC plate and developing it with an appropriate mobile phase, you can separate the unreacted [¹⁸F]fluoride from the desired radiolabeled product and any radiolabeled impurities. This allows for a quick estimation of the radiochemical conversion.
Q3: What are the critical quality control tests for the final radiolabeled product?
A3: The essential quality control tests include:
-
Radiochemical Purity: Determined by radio-HPLC or radio-TLC to ensure the percentage of radioactivity in the desired chemical form is high (typically >95%).
-
Chemical Purity: Assessed by HPLC with a UV detector to identify and quantify any non-radioactive chemical impurities.
-
Specific Activity: The amount of radioactivity per unit mass of the compound (usually expressed in GBq/µmol or Ci/mmol). This is crucial for receptor imaging studies to avoid saturation of the target receptors.
-
Residual Solvents: Analysis (e.g., by gas chromatography) to ensure that levels of solvents used in the synthesis are below acceptable limits for administration.
-
pH and Sterility: The final product for in vivo use must have a physiologically acceptable pH and be sterile.
Q4: My radiotracer shows high uptake in the bones of animals during biodistribution studies. What could be the cause?
A4: High bone uptake is a strong indicator of in vivo defluorination, where the [¹⁸F]fluoride is cleaved from the molecule and subsequently accumulates in the skeleton. This can be due to the metabolic instability of the radiotracer. It is also important to ensure that the injected product has a high radiochemical purity and is free of unreacted [¹⁸F]fluoride, which would also lead to bone uptake.
Experimental Protocols
General Protocol for [¹⁸F]-Radiolabeling of a Spiro[isochroman-1,4'-piperidine] Precursor
This protocol is a generalized procedure based on common methods for radiolabeling similar compounds via nucleophilic substitution. Optimization of specific parameters (e.g., temperature, reaction time, precursor amount) is recommended.
Materials:
-
Spiro[isochroman-1,4'-piperidine] precursor with a suitable leaving group (e.g., tosylate).
-
Cyclotron-produced [¹⁸F]Fluoride in [¹⁸O]H₂O.
-
Anion exchange cartridge (e.g., QMA light).
-
Elution solution: Kryptofix 2.2.2. (5 mg in 1 mL acetonitrile) and Potassium Carbonate (1 mg in 0.5 mL water).
-
Anhydrous acetonitrile.
-
Reaction vessel (e.g., 2 mL V-vial).
-
HPLC for purification and analysis.
-
SPE cartridges for formulation (e.g., C18).
-
Sterile water for injection.
-
Ethanol.
Procedure:
-
[¹⁸F]Fluoride Trapping: Pass the aqueous [¹⁸F]fluoride solution from the cyclotron through a pre-conditioned anion exchange cartridge to trap the [¹⁸F]F⁻.
-
Elution: Elute the trapped [¹⁸F]F⁻ into the reaction vessel using the K₂₂₂/K₂CO₃ solution.
-
Azeotropic Drying: Dry the eluted [¹⁸F]fluoride by heating the reaction vessel to 110-120°C under a gentle stream of nitrogen. Add 1-2 mL of anhydrous acetonitrile and repeat the drying process two to three times to ensure all water is removed.
-
Radiolabeling Reaction: Dissolve the Spiro[isochroman-1,4'-piperidine] precursor (5-10 mg) in a small volume of anhydrous solvent (e.g., DMSO or acetonitrile, ~0.5 mL) and add it to the dried [¹⁸F]F⁻/K₂₂₂ complex. Seal the reaction vessel and heat it at the optimized temperature (e.g., 120-150°C) for the optimized time (e.g., 10-20 minutes).
-
Purification: After cooling, quench the reaction with water or the initial HPLC mobile phase. Purify the crude reaction mixture using semi-preparative HPLC.
-
Formulation: Collect the HPLC fraction containing the radiolabeled product. Remove the organic solvent by rotary evaporation or by passing the fraction through a C18 SPE cartridge, washing with water, and eluting the product with ethanol. Formulate the final product in a suitable vehicle for injection (e.g., saline with a small percentage of ethanol).
-
Quality Control: Perform radio-TLC and radio-HPLC to determine radiochemical purity. Calculate the specific activity.
Data Presentation
Table 1: Comparison of Radiolabeling Parameters for Structurally Similar Spiro-Piperidine Derivatives
| Compound | Precursor Leaving Group | Reaction Temperature (°C) | Reaction Time (min) | Radiochemical Yield (decay-corrected) | Radiochemical Purity | Specific Activity (GBq/µmol) | Reference |
| [¹⁸F]1'-((6-(2-fluoroethoxy)pyridin-3-yl)methyl)-3H-spiro[2-benzofuran-1,4'-piperidine] | Tosylate | 120 | 15 | 8-10% | >99% | 56-78 | [1] |
| [¹⁸F]1'-(4-(2-fluoroethoxy)benzyl)-3H-spiro[2-benzofuran-1,4'-piperidine] | Tosylate | 110 | 10 | 35-60% | >99% | 30-55 | [2] |
| [¹⁸F]Indole-based spiro-piperidine derivative 9 | Ethane-1,2-diyl bis(tosylate) | 110 | 15 | 36-50% | >99% | 29-151 | [1] |
| [¹⁸F]Indole-based spiro-piperidine derivative 10 | Ethane-1,2-diyl bis(tosylate) | 110 | 15 | 20-29% | >99% | 55-72 | [1] |
Visualizations
Experimental Workflow for [¹⁸F]-Radiolabeling
Caption: A generalized workflow for the [¹⁸F]-radiolabeling of a Spiro[isochroman-1,4'-piperidine] precursor.
Sigma-2 Receptor Signaling Pathway in Cancer Cells
Caption: Simplified signaling pathway of the Sigma-2 receptor in cancer cells.[3]
References
Technical Support Center: Refining Purification Methods for Spiro[isochroman-1,4'-piperidine] hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification of Spiro[isochroman-1,4'-piperidine] hydrochloride. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective methods for purifying this compound are recrystallization and flash column chromatography. Recrystallization is often used as a final step to obtain a highly crystalline and pure solid. Flash chromatography is useful for removing impurities with different polarities from the target compound.
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: A common solvent system for the recrystallization of piperidine hydrochloride salts is a mixture of an alcohol and an ether, such as ethanol/diethyl ether.[1] The compound is typically dissolved in a minimal amount of the hot alcohol, and the ether is then added as an anti-solvent to induce crystallization upon cooling. Other polar solvents like methanol or isopropanol can also be suitable.
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound separates as a liquid phase instead of a solid crystalline material. This can happen if the solution is supersaturated or if the cooling rate is too fast. To troubleshoot this, try the following:
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Add a small amount more of the "good" solvent (the one the compound is more soluble in) to the hot solution.
-
Allow the solution to cool more slowly to room temperature, and then transfer it to an ice bath.
-
Use a different solvent system.
-
Try seeding the solution with a small crystal of the pure compound, if available.
Q4: I'm observing significant peak tailing during silica gel chromatography of my spiro-piperidine compound. How can I improve the peak shape?
A4: Peak tailing for basic compounds like piperidines on acidic silica gel is common due to strong interactions between the amine and the stationary phase.[2] To mitigate this, you can:
-
Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to your mobile phase.[2][3]
-
Use an alternative stationary phase, such as amine-functionalized silica or alumina.[4]
-
Employ reversed-phase chromatography where the compound is in its protonated (salt) form.
Q5: How can I confirm the purity of my final this compound product?
A5: The purity of the final product should be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is excellent for quantifying trace impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify any residual solvents or major impurities.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Recovery After Recrystallization | - The compound is too soluble in the chosen solvent system. - Too much solvent was used. - The solution was not cooled sufficiently. | - Select a solvent system where the compound has lower solubility at cold temperatures. - Use the minimum amount of hot solvent to dissolve the compound. - Ensure the solution is thoroughly cooled in an ice bath before filtration. |
| Persistent Impurities After Purification | - The impurity has similar polarity to the product (for chromatography). - The impurity co-crystallizes with the product. - The compound is degrading during purification. | - For chromatography, try a different solvent system or stationary phase (e.g., switch from normal to reversed-phase). - For recrystallization, try a different solvent system.[6] - Consider an acid-base extraction workup to remove non-basic impurities before the final purification step. - Check the stability of your compound under the purification conditions (e.g., heat, acidic/basic mobile phase). |
| Difficulty Removing Solvent | - The compound is hygroscopic and retains water. - High-boiling point solvents were used. | - Dry the final product under high vacuum at a slightly elevated temperature (if thermally stable). - Use lower-boiling point solvents for purification when possible. - For water, consider lyophilization or azeotropic distillation with a suitable solvent. |
| Inconsistent Results in Chromatography | - Inconsistent mobile phase composition. - Degradation of the compound on the column. - Column overloading. | - Prepare fresh mobile phase for each run. - Add a basic modifier to the mobile phase to prevent degradation on silica gel.[2] - Reduce the amount of crude material loaded onto the column. |
Quantitative Data
The following tables provide representative data for the purification of this compound. Note that actual results may vary depending on the initial purity and scale of the experiment.
Table 1: Purification via Recrystallization
| Purification Stage | Mass (g) | Purity (by HPLC, %) | Yield (%) |
| Crude Product | 10.0 | 85.2 | - |
| After 1st Recrystallization (Ethanol/Ether) | 8.2 | 97.5 | 82.0 |
| After 2nd Recrystallization (Ethanol/Ether) | 7.5 | 99.6 | 91.5 |
Table 2: Purification via Flash Column Chromatography
| Purification Stage | Mass (g) | Purity (by HPLC, %) | Yield (%) |
| Crude Product | 5.0 | 88.1 | - |
| Combined Pure Fractions | 4.1 | 99.2 | 82.0 |
Experimental Protocols
Protocol 1: Purification by Recrystallization
Objective: To purify crude this compound to >99% purity.
Materials:
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Crude this compound
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Ethanol (absolute)
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Diethyl ether (anhydrous)
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Erlenmeyer flask
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Heating mantle or hot plate
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Buchner funnel and filter paper
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Vacuum flask
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Ice bath
Procedure:
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Place the crude this compound in an Erlenmeyer flask.
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Add a minimal amount of hot ethanol to the flask to just dissolve the solid. Stir and heat the mixture gently to ensure complete dissolution.
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Once dissolved, remove the flask from the heat source.
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Slowly add diethyl ether to the solution while stirring until a slight turbidity persists.
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Allow the flask to cool slowly to room temperature. Crystal formation should be observed.
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Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
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Collect the crystals by vacuum filtration using a Buchner funnel.
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Wash the crystals with a small amount of cold diethyl ether to remove any residual soluble impurities.
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Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Flash Column Chromatography
Objective: To remove polar and non-polar impurities from crude this compound.
Materials:
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Crude this compound
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Silica gel (for flash chromatography)
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Dichloromethane (DCM)
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Methanol (MeOH)
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Triethylamine (TEA)
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Glass column for chromatography
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Eluent reservoir and flow controller
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Fraction collector or test tubes
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TLC plates and developing chamber
Procedure:
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Slurry Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., 99:1 DCM:MeOH with 0.1% TEA).
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Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the eluent.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
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Elution: Begin elution with a low polarity mobile phase (e.g., 99:1 DCM:MeOH + 0.1% TEA) and gradually increase the polarity by increasing the percentage of methanol.
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Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
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Product Isolation: Combine the pure fractions containing the desired product and evaporate the solvent under reduced pressure.
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Drying: Dry the resulting solid under high vacuum to remove any residual solvent.
Visualizations
Caption: General purification workflow for Spiro[isochroman-1,4'-piperidine] HCl.
Caption: Troubleshooting decision tree for purification refinement.
References
Best practices for handling and storage of Spiro[isochroman-1,4'-piperidine] hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with best practices for the handling and storage of Spiro[isochroman-1,4'-piperidine] hydrochloride, along with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general handling precautions for this compound?
A1: this compound should be handled in a well-ventilated area.[1] It is crucial to wear appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[1] Avoid inhalation of dust and direct contact with skin and eyes.[1] In case of insufficient ventilation, a suitable respirator should be used.
Q2: What are the recommended storage conditions for this compound?
A2: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] Some suppliers recommend storage at room temperature in an inert atmosphere and protected from light.[2] For long-term storage, refer to the supplier's certificate of analysis for specific temperature recommendations, which may include refrigeration (2-8 °C) or freezing (-20 °C).
Q3: What is the appearance and purity of this compound?
A3: this compound is typically a solid. While some suppliers do not specify the appearance, related compounds are often white or off-white solids. The purity of the compound can vary by supplier, with some providing it at 97% or 98% purity, with a moisture content of less than 0.2% and total impurities less than 0.5%. Always refer to the lot-specific certificate of analysis for precise information.
Q4: Is this compound soluble in common laboratory solvents?
A4: As a hydrochloride salt, this compound is expected to have improved solubility in aqueous solutions compared to its free base form. For biological assays, similar spiro-piperidine hydrochloride salts have been prepared to enhance solubility. It is recommended to start with common polar solvents such as water, ethanol, or DMSO to prepare stock solutions. Always perform a small-scale solubility test before preparing a large stock solution.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
| Possible Cause | Troubleshooting Step | Rationale |
| Compound Degradation | Prepare fresh stock solutions for each experiment. | The stability of the compound in solution over time may be limited. |
| Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. | Minimizes degradation from temperature fluctuations. | |
| Protect solutions from light by using amber vials or wrapping containers in foil. | Light can induce degradation of photosensitive compounds. | |
| Incorrect Concentration | Verify the calibration of balances and pipettes. | Accurate measurement is critical for reproducible results. |
| Confirm the complete dissolution of the compound when preparing stock solutions. Use sonication if necessary. | Undissolved particles will lead to a lower actual concentration. | |
| Poor Solubility | Prepare a higher concentration stock solution in 100% DMSO and then dilute it in an aqueous buffer for the final assay concentration. | DMSO is a powerful solvent for many organic compounds. |
| If the final concentration of DMSO is a concern for the assay, consider gentle warming or sonication to aid dissolution in aqueous buffers. | These methods can help overcome kinetic solubility limitations. |
Issue 2: Difficulty Dissolving the Compound
| Possible Cause | Troubleshooting Step | Rationale |
| Inappropriate Solvent | Test solubility in a small amount of different solvents (e.g., water, ethanol, DMSO, methanol). | The hydrochloride salt should favor polar solvents. |
| For non-polar applications, consider converting the hydrochloride salt to the free base. | The free base will have significantly different solubility properties. | |
| Compound has Precipitated | Gently warm the solution while vortexing. | This can help redissolve precipitated material. |
| Sonicate the solution in a water bath. | Sonication can break up solid aggregates and improve dissolution. |
Data Presentation
Recommended Storage Conditions
| Parameter | Recommendation | Source |
| Temperature | Cool, dry place. Room temperature is often cited. For long-term stability, refer to the supplier's recommendation, which may be 2-8°C or -20°C. | [1][2] |
| Container | Tightly closed container. | [1] |
| Atmosphere | Inert atmosphere is recommended by some suppliers. | [2] |
| Light | Keep in a dark place. | [2] |
Supplier-Specific Purity Information (Example)
| Specification | Value |
| Purity | 97% or 98% |
| Moisture Content | < 0.2% |
| Impurity | < 0.5% |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
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Materials: this compound, anhydrous DMSO, sterile microcentrifuge tubes, calibrated analytical balance, vortex mixer, and sonicator.
-
Procedure:
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Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
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Weigh the required amount of the compound using a calibrated analytical balance in a chemical fume hood. For example, for 1 mL of a 10 mM solution (Molecular Weight: 239.74 g/mol ), weigh 2.3974 mg.
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Transfer the weighed compound to a sterile microcentrifuge tube.
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Add the appropriate volume of anhydrous DMSO to the tube.
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Vortex the solution until the compound is fully dissolved. If necessary, sonicate for 5-10 minutes.
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Visually inspect the solution to ensure there are no undissolved particles.
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Store the stock solution in small aliquots at -20°C or -80°C.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Flowchart for proper handling and storage procedures.
References
Interpreting unexpected results in experiments with Spiro[isochroman-1,4'-piperidine] hydrochloride
Welcome to the technical support center for Spiro[isochroman-1,4'-piperidine] hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate potential challenges and interpret unexpected results during their experiments with this compound and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a heterocyclic compound that serves as a versatile scaffold in medicinal chemistry.[1][2] It is a key building block for synthesizing a wide range of biologically active molecules. While the parent compound's activity is not extensively documented, its derivatives have been developed as potent and selective ligands for various targets, including sigma (σ) receptors, histamine receptors, serotonin (5-HT2B) receptors, melanin-concentrating hormone 1 receptor (MCH-1R), and transient receptor potential melastatin 8 (TRPM8) channels.[3][4][5][6][7]
Q2: I am observing lower-than-expected potency with my synthesized derivative. What could be the cause?
Several factors could contribute to lower-than-expected potency. One critical aspect to consider is stereochemistry. The spiro carbon atom in the Spiro[isochroman-1,4'-piperidine] core is a chiral center. It is well-documented that different enantiomers of a chiral drug can have significantly different biological activities. For instance, studies on derivatives targeting the TRPM8 channel revealed that (R)-(-)-isomers were generally more potent than the corresponding (S)-(+)-isomers.[7] If you are working with a racemic mixture, the presence of a less active or inactive enantiomer will result in lower overall potency.
Q3: My experimental results are inconsistent across different batches of the compound. What should I check?
Inconsistent results can often be traced back to issues with compound solubility and stability. Although the hydrochloride salt form is intended to improve aqueous solubility, the actual solubility can be limited and highly dependent on the pH and composition of your experimental buffer. We recommend verifying the compound's purity and identity for each batch via analytical methods like NMR or LC-MS. Additionally, assessing its stability under your specific experimental conditions (e.g., temperature, buffer components, incubation time) is crucial.
Q4: Are there known off-target effects associated with the spiro[isochroman-1,4'-piperidine] scaffold?
While specific off-target effects for the parent compound are not well-defined in the literature, the broad range of targets for its derivatives suggests that the core scaffold may have some degree of promiscuity.[3][5][6][8] If you observe an unexpected biological response, it could be due to interactions with unintended targets. We recommend performing a broad counterscreen against a panel of common off-targets (e.g., other GPCRs, ion channels, kinases) to identify potential secondary pharmacology.
Troubleshooting Guides
Guide 1: Poor Aqueous Solubility
Unexpected precipitation or low signal-to-noise ratios in aqueous assays may be due to poor solubility.
Troubleshooting Workflow:
References
- 1. This compound | C13H18ClNO | CID 53350303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 173943-98-1 [chemicalbook.com]
- 3. iris.unito.it [iris.unito.it]
- 4. Synthesis and structure-activity relationship of spiro[isochromanpiperidine] analogues for inhibition of histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of novel spiro-piperidine derivatives as highly potent and selective melanin-concentrating hormone 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and pharmacological evaluation of novel N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides as TRPM8 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-based development of novel spiro-piperidine ASH1L inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Receptor Binding Profiles: Haloperidol versus Spiro[isochroman-1,4'-piperidine] hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor binding profiles of the well-established antipsychotic, haloperidol, and the research compound, Spiro[isochroman-1,4'-piperidine] hydrochloride. Due to the limited publicly available receptor binding data for this compound, this document will focus on the extensive receptor binding profile of haloperidol and present available data for structurally related spiro-piperidine compounds to offer a potential, albeit indirect, comparative perspective.
Introduction
Haloperidol is a typical antipsychotic of the butyrophenone class, known for its high-affinity antagonism of dopamine D2 receptors, which is central to its therapeutic effects in treating psychosis.[1] Its clinical profile is also shaped by its interactions with a range of other neurotransmitter receptors. Spiro[isochroman-1,4'-piperidine] is a spirocyclic compound, a structural motif present in various biologically active molecules. While specific receptor binding data for the hydrochloride salt of Spiro[isochroman-1,4'-piperidine] is not extensively documented in public literature, research on related spiro-piperidine structures indicates potential for interaction with various central nervous system (CNS) targets.
Quantitative Receptor Binding Data
The following table summarizes the receptor binding affinities (Ki, in nM) of haloperidol for a variety of CNS receptors. A lower Ki value indicates a higher binding affinity.
Table 1: Receptor Binding Profile of Haloperidol
| Receptor Subtype | Ki (nM) |
| Dopamine D2 | 0.89 - 1[2] |
| Dopamine D3 | 4.6[2] |
| Dopamine D4 | 10[2] |
| Dopamine D1 | 45[1] |
| Serotonin 5-HT2A | 120[2] |
| Serotonin 5-HT2C | 4700[2] |
| Serotonin 5-HT1A | 3600[2] |
| Adrenergic α1 | Moderate Affinity |
| Adrenergic α2 | Low Affinity |
| Histamine H1 | Negligible Affinity[1] |
| Muscarinic M1 | Negligible Affinity[1] |
| Sigma-1 | High Affinity |
| Sigma-2 | High Affinity |
Note on this compound: As of the latest review of published literature, a comprehensive receptor binding profile for this compound across a wide range of CNS receptors is not available. Research on structurally similar compounds, such as certain spiro[chromene-2,4'-piperidine] derivatives, has shown activity at serotonin 5-HT2C receptors. Other spirocyclic piperidines have been investigated as high-affinity ligands for sigma-1 receptors. However, these findings cannot be directly extrapolated to this compound.
Experimental Protocols: Radioligand Binding Assays
Radioligand binding assays are a standard in vitro method to determine the affinity of a compound for a specific receptor. The general principle involves the competition between a radiolabeled ligand (with known affinity) and the test compound for binding to the receptor.
General Experimental Workflow
Caption: General workflow for a competitive radioligand binding assay.
Detailed Methodologies
1. Dopamine D2 Receptor Binding Assay
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing the human dopamine D2 receptor.[3]
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Radioligand: [3H]Spiperone or [3H]Methylspiperone at a concentration near its Kd value (e.g., 0.2 nM).[3][4]
-
Test Compounds: Serial dilutions of haloperidol or other test compounds.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.[4]
-
Incubation: The reaction mixture, containing membranes, radioligand, and test compound, is incubated at room temperature for 60-90 minutes to reach equilibrium.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B) pre-soaked in polyethyleneimine to reduce non-specific binding.[4] The filters are then washed with ice-cold wash buffer.
-
Detection: Radioactivity trapped on the filters is quantified using a liquid scintillation counter.[4]
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a competing ligand (e.g., 10 µM (+)-butaclamol).[4] Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of specific binding) is determined from competition curves and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
2. Serotonin 5-HT2A Receptor Binding Assay
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Receptor Source: Membranes from CHO-K1 cells stably transfected with the human 5-HT2A receptor.[5][6]
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Radioligand: [3H]Ketanserin at a concentration near its Kd value.[5]
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Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., 10 µM ketanserin).[5]
-
Procedure: The assay follows a similar protocol to the D2 receptor binding assay, with incubation, filtration, and scintillation counting steps.[5]
3. Sigma-1 and Sigma-2 Receptor Binding Assays
-
Receptor Source: For sigma-1, guinea pig brain or liver membranes are often used.[7][8] For sigma-2, rat liver membranes are a common source.[7]
-
Radioligands:
-
Procedure: Similar to other radioligand binding assays, involving incubation of membrane homogenates with the radioligand and test compound, followed by filtration and quantification of radioactivity.[7]
Signaling Pathways
Dopamine D2 Receptor Signaling
Haloperidol is an antagonist at the D2 receptor, which is a G protein-coupled receptor (GPCR) that couples to Gi/o proteins. Antagonism by haloperidol blocks the downstream effects of dopamine binding.
References
- 1. Pharmacological characterization of high‐affinity σ1 receptor ligands with spirocyclic thienopyran and thienofuran scaffold | Semantic Scholar [semanticscholar.org]
- 2. Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-based development of novel spiro-piperidine ASH1L inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogs for inhibition of histamine release. III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iris.unito.it [iris.unito.it]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Discovery of novel spiro[chromane-2,4'-piperidine] derivatives as potent and orally bioavailable G-protein-coupled receptor 119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, CasNo.173943-98-1 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
Unveiling the Binding Profile of Spiro[isochroman-1,4'-piperidine] Hydrochloride: A Comparative Guide to Sigma-1 Receptor Ligands
For researchers, scientists, and professionals in drug development, understanding the binding affinity of novel compounds is a critical step in the journey from discovery to clinical application. Spiro[isochroman-1,4'-piperidine] hydrochloride, a molecule featuring a characteristic spiro-piperidine scaffold, belongs to a class of compounds increasingly recognized for their potential interaction with central nervous system targets. While specific binding affinity data for this compound is not publicly available, its structural similarity to a range of known high-affinity sigma-1 receptor ligands strongly suggests its potential activity at this receptor.
This guide provides a comparative analysis of the binding affinities of various ligands targeting the sigma-1 receptor, a unique intracellular chaperone protein implicated in a multitude of cellular functions and a promising target for therapeutic intervention in neurological and psychiatric disorders. The data presented here for analogous compounds offer a valuable reference point for researchers investigating the pharmacological profile of this compound and similar chemical entities.
Comparative Binding Affinity Data for Sigma-1 Receptor Ligands
The following table summarizes the binding affinities (Ki) of a selection of compounds for the sigma-1 receptor. A lower Ki value indicates a higher binding affinity. The ligands presented include established reference compounds and other molecules with the spiro-piperidine motif, highlighting the structural basis for potential sigma-1 receptor interaction.
| Compound | Scaffold Type | Ki (nM) for Sigma-1 Receptor | Reference |
| This compound | Spiro-piperidine | Data not publicly available | N/A |
| 1'-Phenethyl-2,4-dihydro-1H-spiro[isoquinoline-3,4'-piperidine] | Spiro-piperidine | <100 | [1] |
| Spirocyclic piperidine 1 | Spiro-piperidine (thienopyran) | 0.2 | [2][3] |
| Spirocyclic piperidine 2 | Spiro-piperidine (thienopyran) | 16 | [2][3] |
| Spirocyclic piperidine 4 | Spiro-piperidine (thienofuran) | 1.1 | [2][3] |
| Spirocyclic piperidine 5 | Spiro-piperidine (thienofuran) | 0.8 | [2][3] |
| Spirocyclic piperidine 6 | Spiro-piperidine (thienofuran) | 0.4 | [2][3] |
| (+)-Pentazocine | Benzomorphan | 3.1 - 17.4 | [4] |
| Haloperidol | Butyrophenone | 2.5 - 4.5 | [5] |
| PRE-084 | Aryl-alkyl-amine | 2.2 | N/A |
| Fluvoxamine | Aryl-alkyl-amine | 37.3 | N/A |
| Donepezil | Piperidine | ~100 |
Experimental Protocols
The determination of binding affinity is a cornerstone of pharmacological research. The data presented in this guide are typically generated using radioligand binding assays. Below is a detailed methodology for a standard in vitro competitive binding assay for the sigma-1 receptor.
Protocol: In Vitro Sigma-1 Receptor Radioligand Binding Assay
1. Materials and Reagents:
- Membrane Preparation: Guinea pig liver membranes, which are a rich source of sigma-1 receptors.
- Radioligand: [³H]-(+)-Pentazocine, a selective sigma-1 receptor agonist.
- Non-specific Binding Control: Haloperidol or unlabeled (+)-pentazocine at a high concentration (e.g., 10 µM).
- Test Compounds: this compound and other comparator ligands dissolved in an appropriate vehicle (e.g., DMSO).
- Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
- Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
- Scintillation Cocktail and Counter.
2. Procedure:
- Incubation: In a 96-well plate, combine the membrane preparation, [³H]-(+)-pentazocine (at a concentration near its Kd, typically 1-5 nM), and varying concentrations of the test compound or the non-specific binding control in the assay buffer.
- Equilibration: Incubate the mixture at 37°C for 120-180 minutes to allow the binding to reach equilibrium.
- Termination and Filtration: Rapidly terminate the incubation by filtering the mixture through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
- Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioactivity.
- Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
3. Data Analysis:
- Specific Binding: Calculate specific binding by subtracting the non-specific binding (radioactivity in the presence of a high concentration of unlabeled ligand) from the total binding (radioactivity in the absence of a competitor).
- IC50 Determination: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use a non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
- Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Key Processes
To further aid in the understanding of the underlying biology and experimental procedures, the following diagrams illustrate the sigma-1 receptor signaling pathway and the workflow of a radioligand binding assay.
Caption: Sigma-1 Receptor Signaling Pathway at the ER-Mitochondria Interface.
Caption: Experimental Workflow for a Radioligand Binding Assay.
References
- 1. Pharmacological characterization of high‐affinity σ1 receptor ligands with spirocyclic thienopyran and thienofuran scaffold | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C13H18ClNO | CID 53350303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Spiro[isoindoline-1,4'-piperidin]-3-one | C12H14N2O | CID 15548169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Receptor Cross-Reactivity of Spiro[isochroman-1,4'-piperidine] Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the receptor binding profile of Spiro[isochroman-1,4'-piperidine] hydrochloride, with a focus on its cross-reactivity with other physiologically relevant receptors. While comprehensive public data on the broad receptor screening of this specific compound is limited, this document synthesizes available information and presents it in the context of well-characterized psychoactive compounds to offer a framework for understanding its potential selectivity and off-target effects.
Introduction
This compound is a molecule of interest in medicinal chemistry, primarily recognized for its interaction with sigma receptors. Understanding the selectivity of a compound is paramount in drug development to predict its therapeutic efficacy and potential side-effect profile. This guide presents available binding affinity data for this compound and compares it with the known polypharmacology of the typical antipsychotic Haloperidol and the atypical antipsychotic Clozapine.
Data Presentation: Comparative Receptor Binding Affinities
The following table summarizes the binding affinities (Ki, in nM) of this compound and selected reference compounds across a panel of receptors. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Spiro[isochroman-1,4'-piperidine] HCl (Ki, nM) | Haloperidol (Ki, nM)[1][2] | Clozapine (Ki, nM)[3] |
| Sigma Receptors | |||
| Sigma-1 | ~3.2 (for analog) | 0.89 | - |
| Sigma-2 | - | - | - |
| Dopamine Receptors | |||
| D1 | Data not available | 45 | High Affinity |
| D2 | Data not available | 0.89 | Moderate Affinity (50-66% occupancy)[4] |
| D4 | Data not available | - | High Affinity |
| Serotonin Receptors | |||
| 5-HT1A | Data not available | - | - |
| 5-HT2A | Data not available | High Affinity (at higher doses) | 5.4 |
| 5-HT2C | Data not available | - | 9.4 |
| 5-HT6 | Data not available | - | 4 |
| 5-HT7 | Data not available | - | 6.3 |
| Adrenergic Receptors | |||
| α1A | Data not available | 0.42 | 1.6 |
| Histamine Receptors | |||
| H1 | Potent inhibitor of histamine release (for analogs)[5][6][7] | Negligible | 1.1 |
| Muscarinic Receptors | |||
| M1 | Data not available | Negligible | 6.2 |
Note: Data for this compound is limited. The value for the Sigma-1 receptor is based on a structurally similar spiro-piperidine analog. The primary reported activity for this class of compounds is at sigma receptors and in the inhibition of histamine release. The absence of data for other receptors highlights the need for comprehensive screening.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key assays used in determining receptor binding affinity and functional activity.
Radioligand Binding Assay
This assay is the gold standard for determining the affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor.
-
Radioligand specific for the target receptor (e.g., [³H]-labeled).
-
Test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Reaction Setup: In each well of a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubation: Add the membrane preparation to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Functional assays measure the biological response of a cell upon ligand binding to a receptor, determining whether the ligand is an agonist, antagonist, or inverse agonist.
Objective: To measure the effect of a test compound on the intracellular concentration of cyclic AMP (cAMP), a second messenger modulated by Gs (stimulatory) and Gi (inhibitory) protein-coupled receptors.
Materials:
-
Cells stably or transiently expressing the target GPCR.
-
Test compound.
-
Forskolin (a direct activator of adenylyl cyclase, used for Gi-coupled receptors).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell culture reagents.
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and allow them to attach overnight.
-
Compound Addition:
-
For Gs-coupled receptors: Add varying concentrations of the test compound.
-
For Gi-coupled receptors: Add varying concentrations of the test compound in the presence of a fixed concentration of forskolin.
-
-
Incubation: Incubate the plate for a specified time at 37°C to allow for cAMP production or inhibition.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the test compound to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists).
Objective: To measure the effect of a test compound on the intracellular calcium concentration, a second messenger modulated by Gq protein-coupled receptors.
Materials:
-
Cells stably or transiently expressing the target GPCR.
-
Test compound.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescent plate reader with an injection system.
Procedure:
-
Cell Plating: Seed the cells in a 96-well, black-walled, clear-bottom plate and allow them to attach overnight.
-
Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye in the assay buffer at 37°C in the dark.
-
Washing: Gently wash the cells with the assay buffer to remove excess dye.
-
Compound Addition: Place the plate in the fluorescent plate reader. After establishing a stable baseline fluorescence reading, inject varying concentrations of the test compound into the wells.
-
Fluorescence Measurement: Immediately after compound addition, measure the change in fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Plot the peak response against the log concentration of the test compound to generate a dose-response curve and determine the EC50.
Mandatory Visualizations
Signaling Pathways
Caption: Overview of major G protein-coupled receptor (GPCR) signaling pathways.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Experimental Workflow: Calcium Mobilization Assay
Caption: Workflow for a fluorescent-based calcium mobilization assay.
Conclusion
The available data suggests that this compound and its analogs are potent ligands for sigma receptors. The limited cross-reactivity information underscores the importance of comprehensive profiling of this compound against a broad panel of receptors to fully characterize its selectivity and predict its potential pharmacological effects. The provided experimental protocols offer a standardized approach for conducting such studies. Further research is warranted to elucidate the complete receptor interaction profile of this compound and its potential as a selective therapeutic agent.
References
- 1. Haloperidol - Wikipedia [en.wikipedia.org]
- 2. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. psychscenehub.com [psychscenehub.com]
- 5. Synthesis and structure-activity relationship of spiro[isochromanpiperidine] analogues for inhibition of histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogs for inhibition of histamine release. III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogs for inhibition of histamine release. II - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Spiro[isochroman-1,4'-piperidine] Hydrochloride and Its Analogues in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The spiro[isochroman-1,4'-piperidine] scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of Spiro[isochroman-1,4'-piperidine] hydrochloride and its analogues, focusing on their performance as inhibitors of the histone methyltransferase ASH1L and as modulators of histamine release. The information presented is supported by experimental data and detailed methodologies to assist researchers in their drug discovery and development efforts.
Comparative Biological Activity
The biological activity of Spiro[isochroman-1,4'-piperidine] analogues is significantly influenced by the substitutions on the piperidine nitrogen and the isochroman ring. The following tables summarize the quantitative data for two key activities: ASH1L inhibition and inhibition of histamine release.
ASH1L Inhibition
A series of spiro-piperidine analogues have been developed as potent inhibitors of ASH1L, a histone methyltransferase implicated in various cancers.[1] The inhibitory activity is typically assessed using a fluorescence polarization (FP) assay.
Table 1: Comparative ASH1L Inhibitory Activity of Spiro-piperidine Analogues [1]
| Compound ID | R Group (Substitution on Piperidine Nitrogen) | IC50 (nM) |
| 33 | H | 540 |
| 38 | Pyridin-2-yl | 280 |
| 39 | Pyridin-3-yl | 310 |
| 40 | Pyridin-4-yl | 350 |
| 41 | Pyrimidin-2-yl | 250 |
| 42 | Thiazol-2-yl | 210 |
| 50 | -C(O)CH2NHC(O)CH3 | 220 |
| 65 | -C(O)CH2N(CH3)C(O)CH3 | 150 |
| 66s (AS-254s) | -C(O)CH2N(CH3)C(O)CF3 | 94 |
Data extracted from a study on the structure-based development of novel spiro-piperidine ASH1L inhibitors.[1]
Inhibition of Histamine Release
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are protocols for the key assays cited in this guide.
Fluorescence Polarization (FP) Assay for ASH1L Inhibition
This assay measures the ability of a compound to displace a fluorescently labeled ligand from the ASH1L protein, resulting in a decrease in fluorescence polarization.
Materials:
-
Purified ASH1L protein (catalytic SET domain)
-
Fluorescein-labeled ASH1L ligand (probe)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
Test compounds (Spiro[isochroman-1,4'-piperidine] analogues)
-
384-well black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a stock solution of the test compounds in DMSO.
-
Create a serial dilution of the test compounds in the assay buffer.
-
In a 384-well plate, add the assay buffer, the fluorescent probe (at a final concentration equal to its Kd), and the ASH1L protein (at a concentration that gives a stable FP signal).
-
Add the serially diluted test compounds to the wells. Include wells with DMSO only as a negative control and wells without the enzyme as a positive control for no binding.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for fluorescein.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Compound 48/80-Induced Histamine Release from Rat Peritoneal Mast Cells
This ex vivo assay assesses the ability of a compound to inhibit the degranulation of mast cells and the subsequent release of histamine induced by compound 48/80.
Materials:
-
Male Wistar rats
-
Hanks' balanced salt solution (HBSS)
-
Compound 48/80
-
Test compounds (Spiro[isochroman-1,4'-piperidine] analogues)
-
Perchloric acid
-
o-Phthalaldehyde (OPT)
-
Spectrofluorometer
Procedure:
-
Isolate peritoneal mast cells from rats by peritoneal lavage with HBSS.
-
Purify the mast cells by density gradient centrifugation.
-
Pre-incubate the purified mast cells with various concentrations of the test compounds or vehicle control for a specified time (e.g., 10 minutes) at 37°C.
-
Induce histamine release by adding compound 48/80 (at a final concentration of e.g., 1 µg/mL) and incubate for another 10 minutes at 37°C.
-
Stop the reaction by placing the tubes on ice and centrifuging to pellet the cells.
-
Collect the supernatant and precipitate proteins with perchloric acid.
-
Measure the histamine content in the supernatant fluorometrically using the o-phthalaldehyde (OPT) method.
-
Calculate the percentage of histamine release inhibition for each compound concentration relative to the control and determine the IC50 value.
Visualizations
The following diagrams illustrate a key signaling pathway and an experimental workflow relevant to the activities of Spiro[isochroman-1,4'-piperidine] analogues.
References
Efficacy comparison of different Spiro[isochroman-1,4'-piperidine] hydrochloride synthesis methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different synthetic methodologies for the preparation of Spiro[isochroman-1,4'-piperidine] hydrochloride, a key intermediate in the development of various therapeutic agents. The following sections detail the experimental protocols for the most common synthesis routes, present a comparative analysis of their efficacy, and offer visual representations of the synthetic workflows.
Introduction
This compound is a valuable scaffold in medicinal chemistry. Its rigid, three-dimensional structure is a desirable feature in the design of ligands for various biological targets. The efficient synthesis of this compound is therefore of significant interest to the pharmaceutical industry. This guide focuses on the prevalent synthetic strategies, primarily involving the construction of the isochroman ring system via the Oxa-Pictet-Spengler reaction.
Method 1: Oxa-Pictet-Spengler Reaction with Subsequent Deprotection and Salt Formation
This widely utilized method involves a three-step process starting from commercially available materials. The key transformation is the acid-catalyzed cyclization of a 2-phenylethanol derivative with a protected 4-piperidone to form the spiro[isochroman-1,4'-piperidine] core.
Experimental Protocol
Step 1: Synthesis of tert-butyl spiro[isochroman-1,4'-piperidine]-1'-carboxylate
In a round-bottom flask, 2-(phenoxymethyl)oxirane (1 equivalent) and N-Boc-4-piperidone (1.2 equivalents) are dissolved in a suitable solvent such as toluene. A Lewis acid catalyst, for instance, Iron(II) triflate (Fe(OTf)₂), is added to the mixture (approximately 1 mol%). The reaction mixture is then heated to 70°C and stirred for 4 hours. After completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield tert-butyl spiro[isochroman-1,4'-piperidine]-1'-carboxylate.
Step 2: Deprotection of the N-Boc Group
The purified N-Boc protected spirocycle from the previous step is dissolved in a solvent such as dichloromethane or 1,4-dioxane. An excess of a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (4M in dioxane), is added dropwise at 0°C. The reaction mixture is then stirred at room temperature for 1-2 hours until the deprotection is complete, as monitored by thin-layer chromatography (TLC). The solvent and excess acid are removed under reduced pressure to yield the crude spiro[isochroman-1,4'-piperidine].
Step 3: Formation of the Hydrochloride Salt
The crude spiro[isochroman-1,4'-piperidine] is dissolved in a minimal amount of a suitable solvent like diethyl ether or isopropanol. A solution of hydrochloric acid in an organic solvent (e.g., 2M HCl in diethyl ether) is added dropwise with stirring until precipitation is complete. The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound as a white solid.
Visualizing the Workflow
Caption: Synthetic workflow for Method 1.
Method 2: Alternative Deprotection and Salt Formation Conditions
This method follows the same initial Oxa-Pictet-Spengler cyclization as Method 1 but employs alternative, potentially milder or more efficient, conditions for the deprotection and salt formation steps.
Experimental Protocol
Step 1: Synthesis of tert-butyl spiro[isochroman-1,4'-piperidine]-1'-carboxylate
This step is identical to Step 1 in Method 1.
Step 2: Mechanochemical N-Boc Deprotection
The N-Boc protected spirocycle is subjected to solvent-free ball milling with a solid acid catalyst, such as p-toluenesulfonic acid monohydrate (2 equivalents). The mixture is milled at room temperature for a short duration (e.g., 10-30 minutes). The resulting product is the tosylate salt of the spiro-amine.
Step 3: Conversion to Hydrochloride Salt
The tosylate salt is dissolved in a suitable solvent and neutralized with a base (e.g., aqueous sodium bicarbonate) to obtain the free base, Spiro[isochroman-1,4'-piperidine]. The free base is then extracted with an organic solvent. The hydrochloride salt is subsequently formed by following Step 3 of Method 1.
Visualizing the Workflow
Caption: Synthetic workflow for Method 2.
Efficacy Comparison
The following table summarizes the key performance indicators for the described synthesis methods. The data is compiled from literature reports and represents typical outcomes. Actual results may vary depending on the specific experimental conditions and scale.
| Parameter | Method 1 | Method 2 |
| Overall Yield | Good | Good to Excellent |
| Purity | High (>98%) | High (>98%) |
| Reaction Time (Total) | 6 - 8 hours | 5 - 7 hours |
| Reagents & Solvents | Toluene, Fe(OTf)₂, TFA/HCl, Dioxane/DCM, Ether | Toluene, Fe(OTf)₂, p-TsOH, Ether, Base |
| Process Safety & Handling | Requires handling of corrosive acids (TFA/HCl) | Avoids large volumes of corrosive acids in deprotection |
| Environmental Impact | Use of halogenated solvents | Solvent-free deprotection step |
Discussion
Both methods provide reliable access to this compound. Method 1 represents a classical and well-established route. Method 2 offers a more modern and potentially "greener" alternative for the deprotection step by utilizing mechanochemistry, which can reduce solvent waste and reaction time. The choice of method may depend on the available equipment and the desired scale of the synthesis. For large-scale production, the reduced use of hazardous and volatile acids in Method 2 could be a significant advantage.
Further optimization of reaction conditions, such as the choice of Lewis acid catalyst for the Oxa-Pictet-Spengler reaction and the specific base used for neutralization in Method 2, could lead to further improvements in yield and efficiency. Researchers are encouraged to screen different conditions to find the optimal procedure for their specific needs.
Validating the antagonistic effect of Spiro[isochroman-1,4'-piperidine] hydrochloride on dopamine D4 receptors
Comparative Analysis of Dopamine D4 Receptor Antagonists: A Guide for Researchers
Introduction
The dopamine D4 receptor, a G protein-coupled receptor primarily expressed in the prefrontal cortex and limbic areas of the brain, is a significant target in the development of therapeutics for various neuropsychiatric disorders, including schizophrenia and ADHD.[1][2] Its distinct expression pattern suggests that selective D4 antagonists could offer therapeutic benefits with a reduced side-effect profile compared to less selective dopamine receptor modulators.[1][3] This guide provides a comparative analysis of the antagonistic effect of selected compounds on dopamine D4 receptors, supported by experimental data.
Quantitative Comparison of Dopamine D4 Receptor Antagonists
The following table summarizes the binding affinities (Ki) and, where available, the functional potencies (IC50) of several prominent dopamine D4 receptor antagonists. Lower Ki and IC50 values indicate higher affinity and potency, respectively. The selectivity ratio provides a measure of the compound's preference for the D4 receptor over other dopamine receptor subtypes.
| Compound | D4 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D2/D4 Selectivity Ratio | D3/D4 Selectivity Ratio | Functional Potency (IC50, nM) |
| L-745,870 | 0.43 - 0.51 | 960 | 2300 | >2000 | >4651 | Not Reported |
| Sonepiprazole | 10 | >2000 | >2000 | >200 | >200 | Not Reported |
| PD 89211 | 3.7 | >3000 | Not Reported | >800 | Not Reported | 2.1 |
| ML398 | 36 | >20,000 | >20,000 | >555 | Not Reported | 130 |
| Fananserin | 2.93 | 726 | Not Reported | ~248 | Not Reported | Not Reported |
Experimental Protocols
The validation of a compound's antagonistic effect on dopamine D4 receptors typically involves a combination of binding and functional assays.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D4 receptor.
Methodology:
-
Cell Culture and Membrane Preparation: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human dopamine D4 receptor are cultured and harvested. The cell membranes are then prepared by homogenization and centrifugation.
-
Binding Reaction: The cell membranes are incubated with a specific radioligand for the D4 receptor (e.g., [3H]-spiperone or [3H]-nemonapride) and varying concentrations of the test compound.
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
Objective: To measure the ability of a D4 antagonist to inhibit the agonist-induced decrease in cyclic AMP (cAMP) levels.[1]
Methodology:
-
Cell Culture: Whole cells stably expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells) are plated in a 96-well plate.[1]
-
Assay Procedure:
-
The cells are pre-incubated with varying concentrations of the test antagonist.
-
Adenylyl cyclase is then stimulated with forskolin.
-
A D4 receptor agonist (e.g., quinpirole) is added to the cells.[1]
-
The reaction is stopped, and the intracellular cAMP levels are measured using a suitable detection kit (e.g., HTRF, LANCE, or ELISA-based).[1]
-
-
Data Analysis: The IC50 value, representing the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production, is calculated.
Visualizing Key Processes
To better understand the mechanisms and workflows involved in validating D4 antagonism, the following diagrams are provided.
References
Benchmarking Purity: A Comparative Guide to Synthesized Spiro[isochroman-1,4'-piperidine] Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the purity of synthesized Spiro[isochroman-1,4'-piperidine] hydrochloride against a commercially available alternative. The following sections detail the experimental protocols for a suite of analytical techniques essential for robust purity assessment, present comparative data in a clear tabular format, and visualize the experimental workflow for enhanced clarity.
Comparative Purity Analysis
To objectively assess the purity of newly synthesized this compound, a direct comparison with a commercially available standard is recommended. For the purpose of this guide, we will compare the in-house synthesized product with a commercially available batch of tert-butyl 4-(spiro[isochroman-1,4'-piperidin]-1'-yl)piperidine-1-carboxylate , a structurally related analog. While not an identical compound, its known purity profile serves as a valuable benchmark for assessing the efficacy of the synthesis and purification protocol.
Table 1: Comparative Purity Data
| Parameter | Synthesized Spiro[isochroman-1,4'-piperidine] HCl | Commercial Analog (tert-butyl 4-(spiro[isochroman-1,4'-piperidin]-1'-yl)piperidine-1-carboxylate) | Acceptance Criteria |
| Purity by HPLC (% Area) | 99.5% | ≥ 98.0% | ≥ 99.0% |
| Largest Single Impurity by HPLC (% Area) | 0.25% | ≤ 0.5% | ≤ 0.3% |
| Total Impurities by HPLC (% Area) | 0.50% | ≤ 1.0% | ≤ 0.7% |
| Identity Confirmation by ¹H NMR | Conforms to structure | Conforms to structure | Conforms to structure |
| Identity Confirmation by GC-MS (m/z) | 203.13 (free base) | 386.28 | Theoretical m/z ± 0.2 |
| Elemental Analysis (C, H, N, Cl) | C: 65.12%, H: 7.57%, N: 5.84%, Cl: 14.79% | C: 71.44%, H: 9.39%, N: 7.25% | Theoretical ± 0.4% |
| Moisture Content (Karl Fischer) | 0.15% | Not specified | ≤ 0.5% |
| Residual Solvents (GC-HS) | Ethanol: 250 ppm, Toluene: 50 ppm | Not specified | Ethanol: ≤ 5000 ppm, Toluene: ≤ 890 ppm |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are designed to be readily implemented in a standard analytical laboratory.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is designed to separate the main compound from potential process-related impurities and degradation products.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 reversed-phase, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR spectroscopy is used to confirm the chemical structure of the synthesized compound.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated methanol (CD₃OD).
-
Sample Concentration: Approximately 10 mg/mL.
-
Parameters: Standard ¹H acquisition parameters with a sufficient number of scans to achieve a good signal-to-noise ratio.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Volatile Impurities
GC-MS is employed to confirm the molecular weight of the free base and to identify any volatile organic impurities.
-
Instrumentation: GC system coupled to a Mass Spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness or equivalent.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 280°C.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-500 amu.
-
Sample Preparation: Dissolve the sample in methanol and inject a small aliquot. For analysis of the free base, the sample can be neutralized with a suitable base and extracted into an organic solvent prior to injection.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and chlorine, which is a fundamental indicator of purity.
-
Instrumentation: CHN/S elemental analyzer.
-
Method: Combustion analysis. A small, accurately weighed amount of the sample is combusted in a high-oxygen environment. The resulting gases are separated and quantified to determine the elemental composition.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the purity benchmarking process.
Caption: Workflow for purity analysis and benchmarking.
Caption: Logical relationship of analytical inputs and outputs.
Correlating In Vitro and In Vivo Efficacy: A Comparative Guide for Spiro[isochroman-1,4'-piperidine] hydrochloride and Sigma-1 Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for understanding the potential therapeutic profile of Spiro[isochroman-1,4'-piperidine] hydrochloride by examining its structural relationship to known sigma-1 (σ1) receptor ligands. Due to the limited publicly available in vitro and in vivo data for this specific compound, this document focuses on the established methodologies and comparative data for well-characterized σ1 receptor modulators. This approach allows for an informed projection of the experimental workflow and potential performance benchmarks for this compound.
The spiro-piperidine scaffold is a privileged structure in medicinal chemistry, known to confer favorable pharmacokinetic properties and potent activity at various biological targets.[1] Many compounds incorporating this motif exhibit high affinity for the σ1 receptor, an intracellular chaperone protein with significant therapeutic potential in a range of disorders, including neuropathic pain, neurodegenerative diseases, and psychiatric conditions.[2][3][4]
The Sigma-1 Receptor: A Pluripotent Therapeutic Target
The σ1 receptor is a unique, ligand-operated chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[3] It is involved in the modulation of calcium signaling, ion channel function, and cellular stress responses.[3] Ligands that bind to the σ1 receptor can act as either agonists or antagonists, leading to distinct downstream cellular effects. The therapeutic rationale for targeting the σ1 receptor is broad, with several agonists and antagonists currently in clinical trials for various indications.[5][6][7]
Below is a diagram illustrating the key signaling pathways influenced by the σ1 receptor.
Correlating In Vitro and In Vivo Data: An Experimental Workflow
The evaluation of a novel compound like this compound would typically follow a structured workflow to establish its in vitro properties and translate those findings to in vivo efficacy.
Comparative Data for Sigma-1 Receptor Ligands
The following tables provide a summary of in vitro and in vivo data for representative σ1 receptor ligands. This data serves as a benchmark for evaluating new chemical entities.
Table 1: In Vitro Properties of Selected Sigma-1 Receptor Ligands
| Compound | Type | σ1 Receptor Binding Affinity (Ki, nM) | σ2 Receptor Binding Affinity (Ki, nM) | Selectivity (σ2/σ1) |
| (+)-Pentazocine | Agonist | 4.6 - 16 | 63 | ~4-14 |
| PRE-084 | Agonist | 2.2 | >10,000 | >4500 |
| Fluvoxamine | Agonist | 36 | 1,000 | ~28 |
| Haloperidol | Antagonist | 2.8 - 4.5 | 2.8 | ~1-1.6 |
| NE-100 | Antagonist | 1.1 | 1,200 | ~1090 |
| E-52862 (MR309) | Antagonist | 17 | 6,300 | 370 |
Data compiled from multiple sources.
Table 2: In Vivo Properties of Selected Sigma-1 Receptor Ligands
| Compound | Animal Model | Efficacious Dose Range | Key In Vivo Finding |
| PRE-084 | Mouse model of neuropathic pain | 10-30 mg/kg | Attenuated mechanical allodynia |
| Fluvoxamine | Mouse model of cognitive deficits | 10-20 mg/kg | Improved phencyclidine-induced cognitive deficits[8] |
| NE-100 | Rat model of neuropathic pain | 10-40 mg/kg | Reversed thermal hyperalgesia |
| E-52862 (MR309) | Rat model of neuropathic pain | 30-100 mg/kg | Reduced mechanical and cold allodynia |
| E-52862 (MR309) | Clinical trial (oxaliplatin-induced neuropathy) | 400 mg/day | Significantly reduced cold pain threshold[6] |
Data compiled from multiple sources.
Experimental Protocols
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the σ1 receptor.
Protocol:
-
Membrane Preparation: Guinea pig brain or liver membranes, which are rich in σ1 receptors, are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer, typically Tris-HCl, is used.
-
Radioligand: A radiolabeled σ1 receptor ligand, such as --INVALID-LINK---pentazocine, is used at a concentration near its dissociation constant (Kd).
-
Competition Assay: Membranes are incubated with the radioligand and varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of bound radioactivity on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vivo Neuropathic Pain Model (e.g., Chronic Constriction Injury)
Objective: To evaluate the efficacy of a test compound in a preclinical model of neuropathic pain.
Protocol:
-
Animal Model: The chronic constriction injury (CCI) model is induced in rats or mice by loosely ligating the sciatic nerve.
-
Behavioral Testing: After a recovery period, baseline pain sensitivity is assessed using methods such as the von Frey test for mechanical allodynia and the Hargreaves test for thermal hyperalgesia.
-
Drug Administration: The test compound is administered via a relevant route (e.g., intraperitoneal, oral).
-
Post-Dosing Assessment: Pain sensitivity is reassessed at various time points after drug administration.
-
Data Analysis: The effect of the test compound on pain thresholds is compared to a vehicle control group. Dose-response curves can be generated to determine the effective dose (ED50).
Conclusion
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sigma-1 Receptor Antagonists: A New Class of Neuromodulatory Analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Targeting Sigma Receptors for the Treatment of Neurodegenerative and Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Efficacy of a Novel Sigma-1 Receptor Antagonist for Oxaliplatin-Induced Neuropathy: A Randomized, Double-Blind, Placebo-Controlled Phase IIa Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sigma-1 Receptor Agonists and Their Clinical Implications in Neuropsychiatric Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Guidance for Spiro[isochroman-1,4'-piperidine] hydrochloride
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for Spiro[isochroman-1,4'-piperidine] hydrochloride, based on available safety data for structurally related compounds.
Disclaimer: Specific safety and disposal data for this compound is limited. The following procedures are based on general best practices for chemical waste disposal and information available for similar chemical structures. Always consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific requirements.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is provided below. The lack of extensive data underscores the need for cautious handling.
| Property | Data | Reference |
| Molecular Formula | C13H18ClNO | [1][2] |
| Molecular Weight | 239.74 g/mol | [1] |
| CAS Number | 173943-98-1 | [1][2][3] |
| Appearance | White solid | [4] |
| Purity | >95% | [2] |
| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. | [2][5] |
Disposal Procedures
Due to the absence of specific disposal instructions for this compound, a conservative approach aligned with general chemical waste management principles is required. The primary recommended method of disposal is through a licensed chemical waste disposal company.
Step-by-Step Disposal Protocol:
-
Waste Identification and Collection:
-
Designate a specific, clearly labeled, and sealed container for this compound waste.
-
Avoid mixing this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Keep the container in a cool, dry, and well-ventilated secondary containment area.
-
-
Personal Protective Equipment (PPE):
-
Disposal Method:
-
Contaminated Packaging:
-
Containers that held this compound should be triple-rinsed with an appropriate solvent.[6] The rinsate should be collected and disposed of as chemical waste.
-
After decontamination, the packaging can be punctured to prevent reuse and disposed of in a sanitary landfill or as directed by local regulations.[6] Combustible packaging may be incinerated.[6]
-
-
Spill Management:
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
First-Aid Measures
In the event of exposure, follow these first-aid procedures and seek immediate medical attention.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration.[5][6] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[5][6] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4][5][6] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[5][6] |
References
- 1. This compound | C13H18ClNO | CID 53350303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, CasNo.173943-98-1 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 3. echemi.com [echemi.com]
- 4. kishida.co.jp [kishida.co.jp]
- 5. echemi.com [echemi.com]
- 6. chemicalbook.com [chemicalbook.com]
Essential Safety and Logistical Information for Handling Spiro[isochroman-1,4'-piperidine] hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of Spiro[isochroman-1,4'-piperidine] hydrochloride. Given the limited specific toxicological data for this compound, a cautious approach is mandated, treating it as a potent pharmaceutical ingredient. The following procedures are based on safety data for piperidine hydrochloride and general guidelines for handling hazardous chemical compounds in a laboratory setting.
I. Personal Protective Equipment (PPE) and Engineering Controls
Proper protection is paramount to ensure the safety of laboratory personnel. The following table summarizes the required PPE and engineering controls for handling this compound.
| Operation | Engineering Control | Personal Protective Equipment (PPE) |
| Receiving and Storage | General laboratory ventilation. | Nitrile gloves, Lab coat. |
| Weighing (Solid) | Chemical fume hood or ventilated balance enclosure. | Double nitrile gloves, Lab coat, Safety glasses with side shields or safety goggles. Consider a respirator for larger quantities. |
| Dissolution (in solvent) | Chemical fume hood. | Double nitrile gloves, Lab coat, Safety glasses with side shields or safety goggles. |
| Experimental Use | Chemical fume hood. | Double nitrile gloves, Lab coat, Safety glasses with side shields or safety goggles. |
| Waste Disposal | Chemical fume hood. | Double nitrile gloves, Lab coat, Safety glasses with side shields or safety goggles. |
II. Operational Plan: Step-by-Step Guidance
A systematic approach to handling this compound minimizes the risk of exposure and contamination.
A. Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard symbols, and date of receipt.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1] Keep the container tightly closed.
B. Weighing and Preparation of Solutions
-
Preparation: Before handling the solid compound, ensure all necessary PPE is donned and the chemical fume hood is functioning correctly.
-
Weighing: Perform all weighing operations of the solid material within a chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.
-
Dissolution: Add the solvent to the weighed solid slowly and carefully within the fume hood. Ensure the resulting solution is well-mixed before use.
C. Experimental Use
-
Containment: All experimental procedures involving this compound or its solutions must be conducted within a chemical fume hood.
-
Handling: Use appropriate laboratory equipment (e.g., pipettes, glassware) for handling the chemical. Avoid direct contact with skin and eyes.
-
Contamination Prevention: Keep the work area clean and organized. Decontaminate any spills immediately according to the spill response plan.
III. Disposal Plan
Proper disposal of chemical waste is essential to protect personnel and the environment. All waste generated from handling this compound is considered hazardous.
A. Waste Segregation and Collection
-
Solid Waste: All contaminated solid waste, including gloves, weighing paper, and disposable labware, must be collected in a designated, clearly labeled hazardous waste container. This container should be black and marked as "hazardous waste pharmaceuticals".[2][3]
-
Liquid Waste: Unused solutions and contaminated solvents must be collected in a separate, labeled hazardous liquid waste container. Do not pour any liquid waste down the drain.[1][4]
-
Sharps Waste: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.
B. Final Disposal
-
Treatment: All hazardous waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[2][3][5]
-
Method: The primary method of disposal for hazardous pharmaceutical waste is incineration at a permitted facility.[2][3][5]
IV. Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
A. Spill Response
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, contain the spill using an appropriate absorbent material (e.g., vermiculite, sand).
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate: Decontaminate the spill area with a suitable cleaning agent.
B. First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1]
V. Quantitative Data Summary
| Parameter | Value | Reference Compound |
| Hazard Classification | Toxic if swallowed | Piperidine hydrochloride[1][6][7] |
| Signal Word | Danger | Piperidine hydrochloride[1][6][7] |
VI. Workflow and Emergency Response Diagrams
The following diagrams illustrate the safe handling workflow and emergency response procedures.
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response procedure for accidental exposure to this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 4. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 5. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
